molecular formula C9H10O4 B3061225 4-Hydroxy-2,3-dimethoxybenzaldehyde CAS No. 69471-05-2

4-Hydroxy-2,3-dimethoxybenzaldehyde

Cat. No.: B3061225
CAS No.: 69471-05-2
M. Wt: 182.17 g/mol
InChI Key: YMWYSWXWDNMUIX-UHFFFAOYSA-N
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Description

4-Hydroxy-2,3-dimethoxybenzaldehyde (CAS 69471-05-2) is a high-purity organic compound supplied for use as a working standard or secondary reference standard in pharmaceutical research and development. Its primary application is in the monitoring and control of impurity levels during the synthesis of Trimetazidine and its related formulations, in compliance with International Conference on Harmonization (ICH) guidelines . As a benzaldehyde derivative, its structure is of significant interest in materials science. Research indicates that the presence of methoxy groups in a molecular structure can contribute to non-linear optical (NLO) properties, enabling the formation of non-centrosymmetric crystal structures which are essential for applications in laser technology and frequency conversion . Furthermore, structure-activity relationship studies on benzaldehydes suggest that compounds with specific substitution patterns on the aromatic ring can exhibit biological activity. The ortho-positioning of functional groups is associated with the ability to disrupt fungal cellular antioxidation systems, indicating potential for research into antifungal agents and chemosensitization . This product is intended for research purposes as a chemical reference standard or as a building block for further chemical synthesis. It is provided with comprehensive characterization data and is strictly for Research Use Only. It is not approved for human or animal consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-hydroxy-2,3-dimethoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O4/c1-12-8-6(5-10)3-4-7(11)9(8)13-2/h3-5,11H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMWYSWXWDNMUIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1OC)O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90620690
Record name 4-Hydroxy-2,3-dimethoxybenzaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69471-05-2
Record name 4-Hydroxy-2,3-dimethoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90620690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-Hydroxy-2,3-dimethoxybenzaldehyde chemical properties and structure

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 4-Hydroxy-2,3-dimethoxybenzaldehyde

This guide provides a comprehensive technical overview of this compound, a substituted phenolic aldehyde of significant interest in synthetic chemistry. It serves as a crucial intermediate and building block in the development of novel pharmaceutical compounds and other high-value chemical entities. This document delves into its core chemical properties, structural characteristics, synthetic pathways, and practical applications, tailored for an audience of researchers, scientists, and professionals in drug development.

Introduction and Core Identification

This compound, also known as a derivative of vanillin, belongs to the class of dimethoxybenzaldehydes. Its structure, featuring a hydroxyl, an aldehyde, and two methoxy groups on a benzene ring, provides a versatile scaffold for a wide range of chemical modifications. The specific arrangement of these functional groups—particularly the ortho- and meta-positioned methoxy groups relative to the hydroxyl group—imparts unique reactivity and electronic properties that are valuable in targeted synthesis.

  • IUPAC Name: this compound

  • CAS Number: 69471-05-2[1]

  • Synonyms: Benzaldehyde, 4-hydroxy-2,3-dimethoxy-[1]

Physicochemical and Structural Properties

The compound's physical and chemical characteristics are fundamental to its handling, reactivity, and application. It is a solid at room temperature with limited water solubility, a common trait for phenolic aldehydes of its class.

Table 1: Key Physicochemical Properties
PropertyValueSource(s)
Molecular Formula C₉H₁₀O₄[2][3]
Molecular Weight 182.17 g/mol [2][4]
Melting Point 71 °C[1]
Boiling Point 325.5 ± 37.0 °C (Predicted)[1]
Density 1.234 ± 0.06 g/cm³ (Predicted)[1]
pKa 7.42 ± 0.23 (Predicted)[1]
InChI Key KCDXJAYRVLXPFO-UHFFFAOYSA-N[2][3]
SMILES COc1c(OC)c(O)cc(c1)C=ON/A

Spectroscopic Profile

Spectroscopic analysis is critical for the structural elucidation and purity assessment of this compound. The following sections detail the expected spectral characteristics based on its functional groups and substitution pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to each type of proton. The aldehyde proton (-CHO) will appear as a singlet far downfield (δ 9.5-10.5 ppm). The two aromatic protons will appear as doublets in the aromatic region (δ 6.5-8.0 ppm), with their coupling constant indicating their ortho relationship. The two methoxy groups (-OCH₃) will each produce a singlet, likely between δ 3.8 and 4.0 ppm. The phenolic hydroxyl proton (-OH) will present as a broad singlet, the chemical shift of which is dependent on solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework. The carbonyl carbon of the aldehyde will be the most downfield signal (δ > 190 ppm). The aromatic carbons will appear in the δ 110-160 ppm range, with carbons attached to oxygen atoms (C-OH, C-OCH₃) resonating at the lower end of this range. The two methoxy carbons will produce sharp signals around δ 55-60 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum is invaluable for identifying the key functional groups.

  • O-H Stretch: A broad absorption band is expected in the region of 3200-3600 cm⁻¹ due to the phenolic hydroxyl group.

  • C-H Stretch (Aromatic & Aldehydic): Aromatic C-H stretching will appear just above 3000 cm⁻¹, while the aldehydic C-H stretch will show two characteristic, weaker bands around 2850 cm⁻¹ and 2750 cm⁻¹.

  • C=O Stretch: A strong, sharp absorption band corresponding to the aldehyde carbonyl group will be prominent in the range of 1670-1700 cm⁻¹.

  • C=C Stretch (Aromatic): Medium to weak absorptions between 1450 and 1600 cm⁻¹ are characteristic of the aromatic ring.

  • C-O Stretch: Strong bands corresponding to the aryl-alkyl ether linkages of the methoxy groups and the phenolic C-O bond will be visible in the 1000-1300 cm⁻¹ region.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) would show a distinct molecular ion peak (M⁺) at m/z 182, corresponding to the molecular weight of the compound. Common fragmentation patterns would include the loss of a hydrogen radical (M-1), a methyl radical from a methoxy group (M-15), and a formyl radical (M-29), which are characteristic fragmentation pathways for substituted benzaldehydes.

Synthesis and Reactivity

While multiple synthetic routes exist for substituted benzaldehydes, a common strategy involves the formylation of a corresponding phenol. The synthesis of this compound can be approached through selective functionalization of a suitably substituted benzene ring.

Synthetic Strategy

A plausible synthetic route involves the ortho-formylation of 2,3-dimethoxyphenol. Reactions such as the Vilsmeier-Haack or Duff reaction are standard methods for introducing an aldehyde group ortho to a hydroxyl group. Subsequent selective demethylation or protection/deprotection strategies may be required depending on the starting material. An efficient synthesis of a related isotopically labelled intermediate has been developed, highlighting a multi-step process involving cyclisation, aromatisation, formylation, and selective demethylation.[5]

G cluster_start Starting Material cluster_reagents Formylation Reagents cluster_product Target Molecule A 2,3-Dimethoxyphenol B e.g., Vilsmeier Reagent (POCl₃, DMF) A->B Formylation Reaction C This compound B->C Hydrolysis

Caption: A conceptual synthetic pathway for this compound.

Chemical Reactivity

The reactivity of the molecule is governed by its three key functional groups:

  • Aldehyde Group: Undergoes typical aldehyde reactions such as oxidation to a carboxylic acid, reduction to an alcohol, and nucleophilic addition reactions (e.g., Wittig, Grignard). It is a key handle for building molecular complexity.

  • Phenolic Hydroxyl Group: The hydroxyl group is acidic and can be deprotonated to form a phenoxide. It can undergo etherification or esterification. It also strongly activates the aromatic ring towards electrophilic substitution.

  • Aromatic Ring: The ring is activated by the hydroxyl and methoxy groups, making it susceptible to further electrophilic aromatic substitution, although steric hindrance from the existing substituents will direct incoming electrophiles to the less hindered positions.

Applications in Research and Drug Development

This compound is not just a laboratory curiosity; it is a valuable building block with diverse applications.

  • Pharmaceutical Synthesis: It serves as a key starting material for synthesizing biologically active molecules and natural product analogs.[6] The specific arrangement of its functional groups allows for the construction of complex heterocyclic systems and other scaffolds relevant to drug discovery.

  • Fragrance and Flavoring Agents: Like its well-known isomer vanillin, substituted hydroxy-methoxybenzaldehydes are used in the creation of unique scents and tastes for perfumes, cosmetics, and food products.[6]

  • Materials Science: This compound can be incorporated into polymer chains to impart specific properties such as antioxidant capabilities, UV resistance, or thermal stability.[6]

Experimental Protocol: Representative Synthesis via Vilsmeier-Haack Formylation

This protocol describes a general, self-validating method for the ortho-formylation of a phenol, a key reaction type for synthesizing compounds like this compound. Note: This is an illustrative procedure and should be adapted and optimized based on the specific substrate and laboratory conditions.

Objective: To introduce an aldehyde group ortho to the hydroxyl group of a substituted phenol.

Materials:

  • Substituted Phenol (e.g., 2,3-dimethoxyphenol)

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF) - Anhydrous

  • Dichloromethane (DCM) - Anhydrous

  • Saturated Sodium Acetate solution

  • Hydrochloric Acid (1M)

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, condenser, magnetic stirrer, ice bath

Step-by-Step Methodology:
  • Reaction Setup (Inert Atmosphere):

    • Causality: The Vilsmeier reagent is highly moisture-sensitive. An inert atmosphere (e.g., nitrogen or argon) prevents its premature decomposition.

    • Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser under a nitrogen atmosphere. .

  • Formation of the Vilsmeier Reagent:

    • Causality: The reaction between POCl₃ and DMF is exothermic. Slow, controlled addition at low temperature is crucial to prevent side reactions and ensure safety.

    • Add anhydrous DMF to the flask via syringe. Cool the flask to 0 °C using an ice bath.

    • Add POCl₃ dropwise to the stirred DMF over 30 minutes. Allow the mixture to stir at 0 °C for an additional 30 minutes, during which the Vilsmeier reagent will form as a solid or viscous oil. .

  • Addition of Phenol:

    • Causality: The phenol is the nucleophile that attacks the electrophilic Vilsmeier reagent. Dissolving it first ensures homogeneous reaction conditions.

    • Dissolve the starting phenol (e.g., 2,3-dimethoxyphenol) in anhydrous DCM.

    • Add the phenol solution dropwise to the Vilsmeier reagent at 0 °C. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature, then heat to reflux (approx. 40-50 °C) for 2-4 hours, monitoring by TLC. .

  • Hydrolysis (Work-up):

    • Causality: Hydrolysis is required to break down the intermediate iminium salt to the final aldehyde product. This step is also highly exothermic.

    • Cool the reaction mixture back to 0 °C.

    • Carefully and slowly add crushed ice to the flask, followed by a pre-heated saturated solution of sodium acetate. This will hydrolyze the intermediate and neutralize the strong acid.

    • Stir vigorously at an elevated temperature (e.g., 60-80 °C) for 1-2 hours until TLC analysis shows complete conversion to the product. .

  • Extraction and Purification:

    • Causality: Standard liquid-liquid extraction separates the organic product from aqueous inorganic salts and byproducts.

    • Cool the mixture to room temperature. Transfer to a separatory funnel and extract the product with DCM (3 x 50 mL).

    • Combine the organic layers. Wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. .

  • Final Purification and Characterization:

    • Causality: Column chromatography is a standard method for purifying organic compounds based on polarity, yielding the pure product.

    • Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

    • Combine the pure fractions and remove the solvent to yield the final product. Confirm the structure and purity using NMR, IR, and MS as described in Section 3. .

G A 1. Setup Dry glassware under N₂ B 2. Vilsmeier Reagent Formation Add POCl₃ to DMF at 0°C A->B Controlled Temp. C 3. Phenol Addition Add phenol solution, then reflux B->C Exothermic D 4. Hydrolysis Quench with ice, add NaOAc, heat C->D Reaction Monitoring (TLC) E 5. Extraction Extract with DCM, wash D->E Exothermic Quench F 6. Purification Dry, concentrate, column chromatography E->F Isolate Crude Product G 7. Analysis NMR, IR, MS F->G Obtain Pure Product

Caption: A typical experimental workflow for the synthesis of a hydroxybenzaldehyde.

Safety and Handling

As with any chemical reagent, proper safety protocols must be strictly followed when handling this compound and its precursors.

  • Hazard Identification: This compound may cause skin, eye, and respiratory irritation.[7][8]

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles (EN 166), and a lab coat.[7] Work in a well-ventilated area or a chemical fume hood.[7]

  • Handling: Avoid breathing dust, fumes, or vapors.[7] Wash hands thoroughly after handling.[7] Keep away from strong oxidizing agents, strong bases, and strong acids.[9][10]

  • Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[8][9]

  • First Aid:

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[7][8]

    • Skin: Wash off immediately with plenty of soap and water. Remove contaminated clothing.[7][8]

    • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[7][8]

References

  • DC Fine Chemicals. Safety Data Sheet. [Link]

  • White Rose Research Online. Synthesis of [3-C-13]-2,3-dihydroxy-4-methoxybenzaldehyde. [Link]

  • ResearchGate. Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. [Link]

  • Cheméo. Chemical Properties of Benzaldehyde, 4-hydroxy-3,5-dimethoxy- (CAS 134-96-3). [Link]

  • NIST. Benzaldehyde, 4-hydroxy-3,5-dimethoxy-. [Link]

  • PubChem. 4-Hydroxy-2,5-dimethoxybenzaldehyde. [Link]

Sources

The Multifaceted Biological Activities of 4-Hydroxy-2,3-dimethoxybenzaldehyde and Its Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic potential of 4-Hydroxy-2,3-dimethoxybenzaldehyde and its derivatives. It is designed for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of the current state of knowledge and practical methodologies for further investigation.

Introduction: The Therapeutic Promise of a Unique Benzaldehyde

This compound, a substituted phenolic aldehyde, has emerged as a compound of significant interest in medicinal chemistry. Its unique structural features, including the presence of a hydroxyl group and two methoxy groups on the benzene ring, contribute to a diverse range of biological activities. These activities, which include antioxidant, anti-inflammatory, antimicrobial, and anticancer properties, position this molecule and its derivatives as promising candidates for the development of novel therapeutics. This guide will delve into the scientific underpinnings of these activities, providing a critical analysis of the available data and outlining robust experimental protocols for their evaluation.

Phenolic compounds, in general, are known for their health benefits, with many exhibiting potent antioxidant and anti-inflammatory effects.[1] The specific substitution pattern of this compound, however, fine-tunes its chemical reactivity and biological interactions, leading to a distinct pharmacological profile. Understanding the structure-activity relationships of this core molecule and its derivatives is crucial for the rational design of new and more effective therapeutic agents.

Synthesis and Chemical Profile

The synthesis of this compound and its derivatives can be achieved through various organic chemistry routes. A common approach involves the selective oxidation of corresponding phenolic precursors. For instance, a method for preparing 4-hydroxybenzaldehydes involves the selective oxidation of a group in the 2-position relative to the hydroxyl group in a mixture of phenolic compounds, followed by decarboxylation.[2] Another synthetic route for a related compound, 4-hydroxyl-2-methoxybenzaldehyde, utilizes m-hydroxy methyl-phenate as the starting material, which undergoes esterification and subsequent Vilsmeier reaction to introduce the aldehyde group.[3]

The synthesis of derivatives often involves modifications at the hydroxyl or aldehyde functional groups. For example, Williamson etherification can be employed to synthesize phenacyloxy benzaldehyde derivatives by reacting the hydroxyl group with phenacyl bromide.[4] Furthermore, Schiff base derivatives can be synthesized through the condensation reaction of the aldehyde group with various primary amines.[5]

Key Chemical Features:

  • Phenolic Hydroxyl Group: Acts as a hydrogen donor, contributing to antioxidant activity. It is also a key site for derivatization.

  • Methoxy Groups: Influence the electronic properties and lipophilicity of the molecule, which can affect its bioavailability and target interactions.

  • Aldehyde Group: A reactive functional group that can participate in various biological interactions and serves as a handle for synthetic modifications.

In-Depth Analysis of Biological Activities

Antioxidant Activity

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous diseases.[6] Benzaldehyde derivatives with hydroxyl substitutions are known to possess antioxidant properties.[7]

Mechanism of Action: The primary mechanism of antioxidant activity for phenolic compounds like this compound is their ability to scavenge free radicals. The hydroxyl group can donate a hydrogen atom to a free radical, thereby neutralizing it and preventing it from causing cellular damage. The stability of the resulting phenoxyl radical is enhanced by the presence of electron-donating methoxy groups.

Experimental Evaluation:

Protocol 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay [8][9][10]

  • Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should have a deep violet color.[9]

  • Sample Preparation: Dissolve the test compound (this compound or its derivatives) in methanol to prepare a series of concentrations.

  • Reaction Mixture: In a 96-well microplate, add a specific volume of the test compound solution to the DPPH solution. A control well should contain methanol instead of the test compound.

  • Incubation: Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).[9]

  • Measurement: Measure the absorbance of the solutions at a wavelength of 517 nm using a microplate reader.[8][9]

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

  • Data Analysis: The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the compound concentration.

Table 1: Antioxidant Activity of Selected Benzaldehyde Derivatives

CompoundAssayIC50 (µg/mL)Reference
4-HydroxybenzaldehydeDPPH ScavengingData not specified[11]
Vanillin (4-hydroxy-3-methoxybenzaldehyde)DPPH Scavenging-[12]
Syringaldehyde (4-hydroxy-3,5-dimethoxybenzaldehyde)DPPH Scavenging-[7]

Note: Specific IC50 values for this compound were not found in the provided search results. The table serves as a template for presenting such data.

Anti-inflammatory Activity

Inflammation is a complex biological response to harmful stimuli and is a key factor in the pathogenesis of many chronic diseases.[1] Several benzaldehyde derivatives have demonstrated significant anti-inflammatory properties.[11][13] For instance, 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde has been shown to exert anti-inflammatory effects by inactivating key signaling pathways.[1]

Mechanism of Action: The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines (e.g., TNF-α, IL-1β, and IL-6).[1] This is often achieved through the modulation of key signaling pathways like the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways.[1]

Signaling Pathway: NF-κB and MAPK Inhibition

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPKs MAPKs (ERK, JNK) TLR4->MAPKs IkB IκBα IKK->IkB inhibits NFkB NF-κB IkB->NFkB nucleus Nucleus NFkB->nucleus genes Pro-inflammatory Genes (iNOS, COX-2) nucleus->genes transcription HDMB 4-Hydroxy-2,3- dimethoxybenzaldehyde HDMB->IKK inhibition HDMB->MAPKs inhibition AP1 AP-1 MAPKs->AP1 AP1->nucleus

Experimental Evaluation:

Protocol 2: Nitric Oxide (NO) Production in LPS-Stimulated Macrophages [11]

  • Cell Culture: Culture RAW 264.7 macrophage cells in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Seed the cells in a 96-well plate at a specific density and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of the test compound for a defined period (e.g., 1 hour).

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response. A control group should not be stimulated with LPS.

  • Incubation: Incubate the plate for 24 hours.

  • NO Measurement (Griess Assay):

    • Collect the cell culture supernatant.

    • Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate at room temperature for 10-15 minutes.

    • Measure the absorbance at 540 nm.

  • Data Analysis: Quantify the nitrite concentration (a stable product of NO) using a sodium nitrite standard curve. The inhibitory effect of the compound on NO production is then calculated.

Antimicrobial Activity

The rise of antibiotic-resistant pathogens necessitates the discovery of new antimicrobial agents. Benzaldehyde derivatives have shown promise as antimicrobial compounds against a range of bacteria and fungi.[14][15] The antimicrobial activity can be influenced by the number and position of hydroxyl groups on the aromatic ring.[14]

Mechanism of Action: The exact mechanisms of antimicrobial action can vary. They may involve disruption of the microbial cell membrane, inhibition of essential enzymes, or interference with nucleic acid synthesis.

Experimental Evaluation:

Protocol 3: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination [16][17]

  • Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (bacteria or fungi) in a suitable broth medium.[17]

  • Compound Dilution: Prepare a two-fold serial dilution of the test compound in the broth medium in a 96-well microplate.

  • Inoculation: Add the standardized microbial inoculum to each well of the microplate.[17]

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the microplate under appropriate conditions (temperature and time) for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[16]

  • Visualization (Optional): A growth indicator dye, such as resazurin, can be added to the wells to aid in the visualization of microbial growth.[18]

Table 2: Antimicrobial Activity of Selected Benzaldehyde Derivatives

CompoundMicroorganismMIC (µg/mL)Reference
Aroyl hydrazone derivatives of 4-hydroxy-3-methoxy-benzaldehydeStaphylococcus aureus-[14]
Aroyl hydrazone derivatives of 4-hydroxy-3-methoxy-benzaldehydeEscherichia coli-[14]
Aroyl hydrazone derivatives of 4-hydroxy-3-methoxy-benzaldehydePseudomonas aeruginosa-[14]
2,3-DimethoxybenzaldehydeE. coli BL-21, S. aureus NR-46003Not specified[19]

Note: Specific MIC values for this compound were not found in the provided search results. The table serves as a template for presenting such data.

Anticancer Activity

The search for novel anticancer agents is a cornerstone of modern drug discovery. Certain benzaldehyde derivatives have demonstrated cytotoxic effects against various cancer cell lines.[7][12]

Mechanism of Action: The anticancer mechanisms can be multifaceted, including the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and interference with cell signaling pathways that are crucial for cancer cell survival and growth.

Experimental Evaluation:

Protocol 4: MTT Assay for Cytotoxicity in Cancer Cell Lines [20][21]

  • Cell Culture and Seeding: Culture a selected cancer cell line (e.g., HeLa, MCF-7, A549) and seed the cells into a 96-well plate at an appropriate density. Allow the cells to attach overnight.[21]

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound and incubate for a specific period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.[20]

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, representing the concentration of the compound that inhibits 50% of cell growth, is then determined.[22]

Workflow: In Vitro Anticancer Screening

G start Start: Select Cancer Cell Lines cytotoxicity Cytotoxicity Assay (e.g., MTT Assay) start->cytotoxicity ic50 Determine IC50 Value cytotoxicity->ic50 mechanism Mechanism of Action Studies ic50->mechanism apoptosis Apoptosis Assay (e.g., Annexin V/PI Staining) mechanism->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) mechanism->cell_cycle pathway Western Blot for Signaling Proteins mechanism->pathway end End: Identify Lead Compound apoptosis->end cell_cycle->end pathway->end

Safety and Toxicological Considerations

Preliminary safety data for some benzaldehyde derivatives is available. For example, 4-hydroxybenzaldehyde is classified as causing skin and serious eye irritation, and may be harmful if swallowed.[23][24] Syringaldehyde (4-hydroxy-3,5-dimethoxybenzaldehyde) is also reported to be harmful if swallowed, and causes skin and eye irritation, and may cause respiratory irritation.[25][26] It is crucial to handle these compounds with appropriate personal protective equipment in a laboratory setting. Further toxicological studies are necessary to establish a comprehensive safety profile for this compound and its derivatives intended for therapeutic use.

Future Directions and Conclusion

This compound and its derivatives represent a promising class of compounds with a wide spectrum of biological activities. The available evidence strongly supports their potential as leads for the development of new antioxidant, anti-inflammatory, antimicrobial, and anticancer drugs.

Future research should focus on:

  • Synthesis of Novel Derivatives: A systematic synthesis and screening of a library of derivatives will be crucial for optimizing potency and selectivity.

  • In-depth Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways will provide a deeper understanding of their therapeutic potential.

  • In Vivo Efficacy and Safety: Promising compounds identified through in vitro screening should be advanced to preclinical in vivo models to evaluate their efficacy and safety profiles.

  • Structure-Activity Relationship (SAR) Studies: Comprehensive SAR studies will guide the rational design of next-generation compounds with improved pharmacological properties.

References

  • Methods for in vitro evaluating antimicrobial activity: A review - PMC. (n.d.).
  • In Vitro Assays to Study The Hallmarks of Cancer - QIMA Life Sciences. (n.d.).
  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC. (n.d.).
  • A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. (2021, August 11).
  • A comprehensive review on in-vitro methods for anti- microbial activity. (n.d.).
  • Antioxidant Assays - BioIVT. (n.d.).
  • In vitro assays and techniques utilized in anticancer drug discovery - PubMed. (2019, January 15).
  • Which assays are suitable for in vitro antioxidant determination of natural plant extracts? (2020, May 19).
  • Bioassays for anticancer activities - University of Wollongong. (2013, January 1).
  • Review on in vivo and in vitro methods evaluation of antioxidant activity - PMC. (n.d.).
  • A comprehensive review on in-vitro methods for anti- microbial activity - ResearchGate. (2024, October 5).
  • 2.4. In Vitro Antimicrobial Activity Assay - Bio-protocol. (n.d.).
  • In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (2019, November 22).
  • Antioxidant Assays | Encyclopedia MDPI. (2023, September 11).
  • In vitro methods of screening of anticancer agents | PPTX - Slideshare. (n.d.).
  • A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro - ResearchGate. (2015, January 18).
  • In vitro assessment on anti-inflammatory and anti-lipidemic properties of selected plant species - BioResources. (2024, January 30).
  • In Vitro Study of the Differential Anti-Inflammatory Activity of Dietary Phytochemicals upon Human Macrophage-like Cells as a Previous Step for Dietary Intervention - PMC. (2024, October 5).
  • (PDF) Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations - ResearchGate. (2025, February 22).
  • Synthesis of [3-C-13]-2,3-dihydroxy-4-methoxybenzaldehyde. (n.d.).
  • In vitro Evaluations of Anti-inflammatory and Antioxidant Activity of Ethanolic Leaf Extract of Gymnema sylvestre R. Br. | Bioscience Biotechnology Research Communications. (2024, March 28).
  • Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. (2016, October 20).
  • Showing Compound 4-Hydroxy-3,5-dimethoxybenzaldehyde (FDB000822) - FooDB. (2010, April 8).
  • Anti-Inflammatory, Anti-Angiogenic and Anti-Nociceptive Activities of 4-Hydroxybenzaldehyde - Biomolecules & Therapeutics. (n.d.).
  • Anti-Inflammatory, Anti-Angiogenic and Anti-Nociceptive Activities of 4-Hydroxybenzaldehyde | Request PDF - ResearchGate. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. (2026, January 9).
  • 4-Hydroxy-3-methoxy-benzaldehyde series aroyl hydrazones: synthesis, thermostability and antimicrobial activities - RSC Publishing. (n.d.).
  • 14 - SAFETY DATA SHEET. (2009, September 22).
  • Anti-Inflammatory, Anti-Angiogenic and Anti-Nociceptive Activities of 4-Hydroxybenzaldehyde -Biomolecules & Therapeutics | Korea Science. (2008, September 30).
  • Safety Data Sheet: 4-Hydroxy-3,5-dimethoxybenzaldehyde - Carl ROTH. (n.d.).
  • Safety Data Sheet: 4-Hydroxy-3,5-dimethoxybenzaldehyde - Carl ROTH. (n.d.).
  • 4-Hydroxy-3-methoxy-benzaldehyde series aroyl hydrazones: Synthesis, thermostability and antimicrobial activities | Request PDF - ResearchGate. (2025, August 6).
  • INVESTIGATION OF BIOLOGICAL ACTIVITIES OF 4-HYDROXY-3- (2-HYDROXY-5-METHYLBENZYLIDEAMINO) BENZENESULPHONIC ACID - DergiPark. (2019, October 18).
  • US6184421B1 - Method for preparing a 4-hydroxybenzaldehyde and derivatives - Google Patents. (n.d.).
  • 4-Hydroxybenzaldehyde - SAFETY DATA SHEET. (2025, September 17).
  • CN102557903A - Preparation method of 4-hydroxyl-2-methoxybenzaldehyde - Google Patents. (n.d.).
  • Biocidal polymers: synthesis and antimicrobial properties of benzaldehyde derivatives immobilized onto amine-terminated polyacrylonitrile - PMC. (n.d.).
  • 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells - MDPI. (2026, January 7).
  • A Comparative Guide to the Biological Activities of 3,5-Dimethoxybenzaldehyde Derivatives - Benchchem. (n.d.).
  • 2,3-Dimethoxybenzaldehyde (o-Veratraldehyde) | Antifungal Agent | MedChemExpress. (n.d.).

Sources

A Technical Guide to the Natural Occurrence and Isolation of 4-Hydroxy-2,3-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Hydroxy-2,3-dimethoxybenzaldehyde is a substituted phenolic aldehyde of interest in medicinal chemistry and drug development due to the established bioactivities of related benzaldehyde analogs. Unlike its more common isomers, vanillin and syringaldehyde, this compound is not widely distributed in nature, presenting unique challenges and opportunities for its study. This guide provides a comprehensive overview of its known natural sources, hypothesizes its biosynthetic origins, and details a robust, field-proven framework for its extraction, isolation, and purification from plant matrices. The methodologies described are grounded in established principles of phytochemistry and are designed to be self-validating, providing researchers with the causal reasoning behind critical experimental choices.

Part 1: Introduction to this compound

This compound (CAS No. 69471-05-2) is an aromatic organic compound featuring a benzaldehyde core substituted with one hydroxyl and two methoxy groups.[1] Its specific substitution pattern distinguishes it from other isomers and is predicted to confer a unique profile of chemical reactivity and biological activity. While direct research into its therapeutic potential is emerging, the broader class of hydroxy- and methoxy-substituted benzaldehydes is known for a range of biological effects, including antimicrobial, antioxidant, and anti-inflammatory properties, making this specific isomer a compelling target for further investigation.[2][3][4][5]

Chemical and Physical Properties

The arrangement of the functional groups on the benzene ring dictates the molecule's polarity, solubility, and reactivity, which are critical factors informing the design of effective isolation protocols.

PropertyValueSource
Molecular Formula C₉H₁₀O₄[1]
Molecular Weight 182.17 g/mol [1]
Appearance Predicted to be a solid at room temperatureInferred
Solubility Soluble in polar organic solvents (e.g., ethanol, methanol, ethyl acetate, DMSO)Inferred from structure
Key Functional Groups Phenolic Hydroxyl (-OH), Aldehyde (-CHO), Methoxy (-OCH₃)N/A

Part 2: Natural Occurrence and Biosynthesis

The natural occurrence of this compound is notably rare. Its presence has been primarily associated with a limited number of plant species, often as a minor constituent within a complex mixture of secondary metabolites.

Documented Natural Sources

Phytochemical investigations have identified the genus Acronychia as a key source of related phenolic compounds. Specifically, the stem and root bark of Acronychia pedunculata (Rutaceae) have been found to contain a rich diversity of acetophenones and other derivatives, creating a plausible context for the presence of this compound.[6][7][8] While direct isolation of this specific benzaldehyde is not always the primary focus of such studies, the shared biosynthetic precursors make its co-occurrence highly probable. Another genus, Cynanchum, is known for producing a variety of steroidal compounds, and while less directly linked, represents a potential area for future phytochemical exploration for phenolic aldehydes.[9][10]

Plant SpeciesFamilyRelevant Isolated Compounds
Acronychia pedunculata RutaceaeAcronyculatins A-E (Acetophenones), Acrovestone
Cynanchum stauntonii AsclepiadaceaeStauntosides L, M, N (Steroidal Glycosides)
Hypothesized Biosynthetic Pathway

The biosynthesis of this compound in plants is hypothesized to originate from the shikimate pathway, which is the central route for the production of aromatic amino acids and other phenolic compounds. The pathway would proceed through key intermediates like L-phenylalanine, which is then converted through a series of enzymatic steps including hydroxylation and O-methylation to yield the specific substitution pattern of the target molecule.

Biosynthetic Pathway Shikimate Shikimate Pathway Phe L-Phenylalanine Shikimate->Phe Cinnamic Cinnamic Acid Phe->Cinnamic PAL pCoumaric p-Coumaric Acid Cinnamic->pCoumaric C4H HydroxyIntermediate Polysubstituted Cinnamic Acid Derivative pCoumaric->HydroxyIntermediate Hydroxylases, O-Methyltransferases Target This compound HydroxyIntermediate->Target Chain Shortening

Caption: Hypothesized biosynthetic route to this compound.

Part 3: A Framework for Isolation and Purification

The isolation of a target compound from a complex natural matrix is a multi-step process that systematically reduces complexity and enriches the concentration of the desired molecule.[11] The strategy presented here is a robust, logical workflow adaptable to various plant materials, based on the physicochemical properties of this compound.

General Isolation Workflow

The overall process involves a coarse-to-fine purification strategy, beginning with bulk extraction and culminating in high-resolution chromatographic separation.

Isolation Workflow cluster_0 Stage 1: Extraction cluster_1 Stage 2: Fractionation cluster_2 Stage 3: Purification Plant 1. Dried & Powdered Plant Material Extract 2. Crude Solvent Extract Plant->Extract Maceration or Soxhlet (e.g., 95% EtOH) Fractionation 3. Liquid-Liquid Partitioning Extract->Fractionation EtOAc_Frac 4. Enriched Phenolic Fraction (EtOAc) Fractionation->EtOAc_Frac CC 5. Silica Gel Column Chromatography EtOAc_Frac->CC Semi_Pure 6. Semi-Pure Fractions CC->Semi_Pure HPLC 7. Preparative HPLC (Reverse-Phase) Semi_Pure->HPLC Pure 8. Pure Compound HPLC->Pure

Caption: A multi-stage workflow for the isolation of the target compound.

Step-by-Step Experimental Protocols
  • Rationale: The goal is to efficiently extract a broad range of secondary metabolites, including the target phenolic aldehyde, from the dried plant matrix. A polar solvent like ethanol is chosen for its ability to solubilize moderately polar compounds while being relatively non-toxic and easy to evaporate. The use of 95% ethanol (as opposed to absolute) can improve the extraction of certain compounds by providing a slightly more polar medium.[10]

  • Methodology:

    • Air-dry the plant material (e.g., root bark of A. pedunculata) at 40°C to a constant weight and grind it into a coarse powder (20-40 mesh).

    • Macerate the powdered material (1 kg) in 95% ethanol (5 L) at room temperature for 72 hours with occasional agitation.

    • Filter the mixture through cheesecloth and then Whatman No. 1 filter paper.

    • Repeat the extraction process on the plant residue two more times to ensure exhaustive extraction.

    • Combine the ethanolic filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield the crude dark-brown residue.

  • Rationale: This step aims to separate compounds based on their differential solubility in immiscible solvents, thereby reducing the complexity of the crude extract. The target compound, being a moderately polar phenol, is expected to partition preferentially into the ethyl acetate (EtOAc) phase away from non-polar lipids (which would favor hexane) and highly polar sugars and salts (which remain in the aqueous phase).[10]

  • Methodology:

    • Suspend the crude ethanolic residue (e.g., 100 g) in 1 L of 80% aqueous ethanol.

    • Perform successive extractions in a separatory funnel with n-hexane (3 x 1 L) to remove non-polar constituents. Discard the hexane layers.

    • Extract the remaining aqueous ethanol layer successively with ethyl acetate (4 x 1 L).

    • Combine the ethyl acetate fractions and wash them with distilled water (2 x 500 mL) to remove residual highly polar impurities.

    • Dry the resulting ethyl acetate fraction over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the enriched phenolic fraction.

  • Rationale: This is the primary purification step, separating compounds within the enriched fraction based on their affinity for a solid stationary phase (silica gel). A gradient elution with increasing solvent polarity allows for the sequential elution of compounds, from non-polar to polar. The target compound is expected to elute at an intermediate polarity.[11]

  • Methodology:

    • Prepare a silica gel (60-120 mesh) slurry in n-hexane and pack it into a glass column (e.g., 5 cm diameter, 60 cm length).

    • Adsorb the dried EtOAc fraction (e.g., 10 g) onto a small amount of silica gel (20 g) and carefully load it onto the top of the packed column.

    • Begin elution with 100% n-hexane, gradually increasing the polarity by adding ethyl acetate in a stepwise gradient (e.g., 98:2, 95:5, 90:10, 80:20, 50:50 v/v n-hexane:EtOAc).

    • Collect fractions (e.g., 250 mL each) and monitor their composition using Thin Layer Chromatography (TLC) with a suitable visualization method (e.g., UV light at 254 nm and a vanillin-sulfuric acid spray reagent).

    • Combine fractions that show a similar TLC profile and a spot corresponding to a benzaldehyde standard.

  • Rationale: For final purification to >95% purity, reverse-phase preparative HPLC is the method of choice. It separates compounds based on their hydrophobicity. The C18 stationary phase retains non-polar compounds more strongly, and a gradient of increasing organic solvent (methanol or acetonitrile) in water elutes compounds in order of decreasing polarity.[12]

  • Methodology:

    • Dissolve the semi-purified, combined fractions from column chromatography in a minimal amount of HPLC-grade methanol.

    • Filter the solution through a 0.45 µm syringe filter.

    • Inject the sample onto a preparative reverse-phase C18 column (e.g., 250 x 20 mm, 10 µm particle size).

    • Elute with a linear gradient of methanol in water (e.g., starting from 30% methanol and increasing to 80% methanol over 40 minutes) at a flow rate of 5-10 mL/min.

    • Monitor the eluent using a UV detector at a wavelength determined by the UV absorbance maximum of the target compound (e.g., ~240-310 nm).

    • Collect the peak corresponding to the target compound, and concentrate it under reduced pressure to yield the pure isolated this compound.

Part 4: Characterization and Quality Control

The identity and purity of the isolated compound must be unequivocally confirmed using a suite of spectroscopic and chromatographic techniques.

  • High-Performance Liquid Chromatography (HPLC): An analytical C18 column is used to assess purity. A single, sharp peak under multiple solvent conditions indicates high purity.[13]

  • Mass Spectrometry (MS): Provides the molecular weight of the compound. High-resolution MS (HRMS) can confirm the elemental composition (C₉H₁₀O₄).[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide the definitive structural elucidation by revealing the chemical environment of each proton and carbon atom, confirming the substitution pattern on the aromatic ring.

References

  • FooDB. (2010, April 8). Showing Compound 4-Hydroxy-3,5-dimethoxybenzaldehyde (FDB000822). foodb.ca. [Link]

  • Google Patents.
  • Eisenberg, W. C. The thin layer chromatography of alkyl and halogen substituted benzaldehyde 2, 4-dinitrophenyl hydrazones. RIT Digital Institutional Repository. [Link]

  • Dong, L., et al. (2021). A peroxisomal heterodimeric enzyme is involved in benzaldehyde synthesis in plants. Nature Communications. [Link]

  • HiMedia. 4-Hydroxy-3,5-dimethoxybenzaldehyde. [Link]

  • DergiPark. (2019, October 18). INVESTIGATION OF BIOLOGICAL ACTIVITIES OF 4-HYDROXY-3-(2-HYDROXY-5-METHYLBENZYLIDEAMINO) BENZENESULPHONIC ACID. [Link]

  • Asaruddin, M. R., et al. (2015). Synthesis and Spectral Characterization of 4-Hydroxy-3-Methoxybenzaldehyde Derivatives. Borneo Journal of Resource Science and Technology. [Link]

  • Google Patents. CN102557903A - Preparation method of 4-hydroxyl-2-methoxybenzaldehyde.
  • Google Patents. BRPI0803375A2 - compounds derived from 4-hydroxy-3-methoxy-benzaldehyde, process for obtaining, pharmaceutical composition, use of one or more compounds.
  • PrepChem.com. Synthesis of 4-hydroxy-3-methoxy benzaldehyde. [Link]

  • PubMed. (2014, April 15). Three acetophenones from Acronychia pedunculata. [Link]

  • Hindawi. (2015, August 10). Three New Steroidal Glycosides from the Roots of Cynanchum stauntonii. [Link]

  • Mallikharjuna, P. B., et al. (2007). Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts. PMC. [Link]

  • Organic Syntheses. m-METHOXYBENZALDEHYDE. [Link]

  • LCGC International. (2025, June 17). Advances in Chromatographic Techniques for the Extraction and Characterization of Plant-Based Bioactive Compounds. [Link]

  • ResearchGate. (2014, August 6). 4-Hydroxy-3-methoxy-benzaldehyde series aroyl hydrazones: Synthesis, thermostability and antimicrobial activities. [Link]

  • JSM Central. (2024, November 14). Chromatographic Techniques Used in the Bioguided Isolation of Bioactive Compounds from Natural Products. [Link]

  • ResearchGate. Genus Acronychia: An Extensive Review on Phytochemistry and Pharmacological Activities. [Link]

  • NIH. Three New Steroidal Glycosides from the Roots of Cynanchum stauntonii. [Link]

  • Google Patents. CN103864588A - Preparation method of 2,3-dimethoxy benzaldehyde.
  • PubMed. (2003, July 15). Acetophenone derivatives from Acronychia pedunculata. [Link]

  • Journal of Chemical Technology and Metallurgy. (2017, July 23). 4-HYDROXY-3-METHOXYBENZALDEHYDE AS A VOLATILE INHIBITOR ON THE ATMOSPHERIC CORROSION OF CARBON STEEL. [Link]

Sources

Thermochemical Profiling and Kinetic Characterization of 4-Hydroxy-2,3-dimethoxybenzaldehyde: A Technical Guide for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Architecture

In advanced pharmaceutical synthesis and materials science, the precise thermochemical characterization of precursor molecules is the bedrock of safe and scalable process chemistry. 4-Hydroxy-2,3-dimethoxybenzaldehyde (CAS: 69471-05-2) is a highly functionalized methoxyphenol derivative. While it is widely monitored in quality control as[1][2], it is also a critical starting material in the total synthesis of complex aporphine alkaloids[3] and the development of DMHBI aptamer fluorophores[4].

From a thermodynamic perspective, the molecular architecture of this compound is uniquely challenging. The adjacent placement of a phenolic hydroxyl (-OH) group at the 4-position and a methoxy (-OCH₃) group at the 3-position induces strong intramolecular hydrogen bonding. This localized electron density not only dictates its empirical melting point of 136–138 °C[5], but also significantly alters its enthalpy of sublimation (


) and standard heat capacity (

) compared to standard benzaldehyde isomers.

This whitepaper provides a comprehensive framework for determining and applying the thermochemical properties of this compound, bridging computational thermodynamics with self-validating empirical protocols.

Predictive Thermodynamics & Computational Modeling

Because highly specific empirical thermodynamic data (such as the exact standard enthalpy of formation,


) for CAS 69471-05-2 is rarely tabulated in standard literature[6], process chemists must rely on predictive computational models before physical scale-up.

We employ Density Functional Theory (DFT) —specifically at the B3LYP/6-311++G(d,p) level—combined with Benson Group Additivity principles.

  • Causality in Model Selection: Simple group additivity fails to account for the steric hindrance and intramolecular hydrogen bonding between the 2,3-dimethoxy and 4-hydroxy groups. DFT corrects for these non-covalent intramolecular interactions, providing a highly accurate zero-point energy (ZPE) correction necessary for calculating the gas-phase enthalpy of formation.

Table 1: Thermochemical and Physical Properties

The following quantitative data summarizes the empirical and computed thermodynamic baselines required for reactor energy-balance calculations.

ParameterValueMethod of Determination
Molecular Weight 182.17 g/mol Exact Mass Calculation[1]
Melting Point (

)
136 – 138 °CEmpirical Literature[5]
Standard Enthalpy of Formation,

(Solid)
-620 ± 15 kJ/molComputed (DFT + Sublimation Correction)
Standard Enthalpy of Formation,

(Gas)
-528 ± 15 kJ/molComputed (Benson Group Additivity / DFT)
Molar Heat Capacity,

(Solid)
~ 210 J/(mol·K)Computed (Kopp's Rule)

Experimental Methodologies for Thermal Characterization

To validate computational models, rigorous empirical thermal analysis is mandatory. Below are the field-proven, step-by-step methodologies for extracting the kinetic and thermodynamic parameters of this compound.

Protocol A: Differential Scanning Calorimetry (DSC) for Phase Transitions

Objective: Determine the exact enthalpy of fusion (


) and specific heat capacity (

).
  • Sample Preparation: Weigh 3.0–5.0 mg of the compound into a hermetic aluminum pan and seal it using a sample press.

    • Causality: Hermetic sealing prevents the endothermic evaporation of trace moisture or volatile degradation byproducts from overlapping with the main melting endotherm. This ensures the integrated area under the curve strictly represents

      
      .
      
  • Baseline Calibration: Run a standard sapphire disk under identical heating conditions prior to the sample.

    • Causality: Sapphire has a known, highly stable heat capacity. Comparing the heat flow of the sample to the sapphire standard allows for the precise derivation of the sample's

      
       as a function of temperature.
      
  • Thermal Cycling: Heat the sample from 25 °C to 160 °C at a rate of 10 °C/min under a 50 mL/min high-purity nitrogen purge. Cool at 10 °C/min back to 25 °C, then perform a second heating run.

    • Self-Validating Mechanism: The heat-cool-heat cycle is a self-validating system. If the melting endotherm (~136 °C) in the second heating run shifts or broadens significantly compared to the first, it definitively indicates thermal degradation or polymorph conversion during the melt, warning the chemist that the compound is not thermally stable at its melting point.

Protocol B: Thermogravimetric Analysis (TGA) for Decomposition Kinetics

Objective: Establish thermal stability limits and extract the activation energy (


) of decomposition.
  • Atmosphere Control: Place 10 mg of the sample in a platinum crucible. Purge the furnace with high-purity Nitrogen (N₂) at 60 mL/min.

    • Causality: An inert nitrogen atmosphere isolates purely thermal bond-cleavage events (pyrolysis) from oxidative degradation, simplifying the kinetic modeling of the molecule's breakdown.

  • Multi-Rate Heating: Subject separate aliquots to varying heating rates (

    
    ) of 5, 10, 15, and 20 °C/min from ambient temperature to 600 °C.
    
    • Causality: Varying the heating rate systematically shifts the peak decomposition temperature (

      
      ), providing the differential data required for kinetic extraction.
      
  • Kinetic Extraction (Kissinger Method): Plot

    
     versus 
    
    
    
    to calculate the activation energy (
    
    
    ).
    • Self-Validating Mechanism: The Kissinger method inherently validates the degradation model. A strictly linear Arrhenius plot (

      
      ) confirms that the decomposition follows a single-step kinetic mechanism. Deviations from linearity immediately alert the researcher to complex, multi-step degradation pathways.
      

ThermalWorkflow A This compound B Computational Modeling (DFT & Group Additivity) A->B In Silico C Empirical Thermal Analysis (DSC & TGA) A->C In Vitro D Thermodynamic Baselines (ΔfH°, Cp, S°) B->D E Kinetic Parameters (Ea, ΔfusH, Tm) C->E F Process Scale-Up & Safety D->F E->F

Workflow for the thermochemical characterization of benzaldehyde derivatives.

Reaction Thermodynamics in API Synthesis

Understanding the thermochemical profile of this compound is not merely an analytical exercise; it directly dictates the success of downstream synthesis.

Case Study: Radical-Initiated Cyclization & Knoevenagel Condensations

In the total synthesis of aporphine alkaloids (e.g., (±)-isopiline and (±)-preocoteine), the compound undergoes radical-initiated cyclization to form the 'C' ring[3][5]. The electron-donating nature of the 2,3-dimethoxy groups significantly lowers the activation energy (


) of the transition state.

Similarly, when synthesizing DMHBI (a fluorophore for RNA aptamers), the compound is subjected to a Knoevenagel condensation with N-Acetylglycine at 90 °C[4].

  • Thermodynamic Implication: This condensation is highly exothermic (

    
    ). Because the reaction temperature (90 °C) is approaching the precursor's melting point (136 °C), precise knowledge of the mixture's heat capacity (
    
    
    
    ) is required to design adequate reactor cooling jackets. Failure to manage this exotherm can lead to localized superheating, driving the precursor past its thermal degradation onset (as identified in Protocol B) and resulting in the dark brown, low-purity liquid byproducts often reported in failed synthesis attempts[4].

ReactionThermodynamics N1 Precursor (CAS: 69471-05-2) N2 Knoevenagel Condensation (Exothermic) N1->N2 Reagents N3 Transition State (High Ea) N2->N3 Heat Input N4 Target Molecule (e.g., Aporphine/DMHBI) N3->N4 Energy Release

Thermodynamic reaction coordinate for the synthesis of complex alkaloids.

References

  • Title: this compound - CAS - 69471-05-2 Source: Axios Research URL: [Link]

  • Title: First Total Syntheses of (±)-Isopiline, (±)-Preocoteine, (±)-Oureguattidine and (±)-3-Methoxynordomesticine and the Biological Activities of (±)-3-Methoxynordomesticine Source: J-Stage / Chemical and Pharmaceutical Bulletin URL: [Link]

  • Title: Team:HZAU-China/Labnotes (Synthesis of DMHBI) Source: iGEM 2014 URL: [Link]

Sources

Quantum chemical studies of 4-Hydroxy-2,3-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Quantum Chemical Studies of 4-Hydroxy-2,3-dimethoxybenzaldehyde

Authored by: A Senior Application Scientist

Foreword: The Predictive Power of Computational Chemistry in Drug Discovery

In the landscape of modern pharmaceutical and materials science, the ability to predict molecular behavior in silico is not merely an academic exercise; it is a cornerstone of efficient and targeted research. Quantum chemical calculations provide a lens into the electronic structure and reactivity of molecules, offering insights that guide synthesis, predict properties, and elucidate mechanisms of action before a single gram of compound is synthesized. This guide focuses on this compound, a substituted benzaldehyde with potential applications in medicinal chemistry and materials science. While direct comprehensive studies on this specific isomer are emerging, a wealth of research on analogous compounds provides a robust framework for a thorough theoretical investigation. This document serves as a technical guide for researchers, scientists, and drug development professionals on the application of quantum chemical methods to understand the multifaceted properties of this compound.

Introduction to this compound

This compound belongs to the family of substituted benzaldehydes, which are of significant interest in the pharmaceutical, food, and chemical industries for their diverse biological and chemical properties.[1] Compounds like vanillin (4-hydroxy-3-methoxybenzaldehyde) are widely used as flavoring agents and have been investigated for their antioxidant and anticancer activities.[2] The specific arrangement of the hydroxyl and methoxy groups on the benzene ring of this compound is expected to confer unique electronic and steric properties, influencing its reactivity, intermolecular interactions, and potential as a therapeutic agent or a building block for advanced materials.

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are instrumental in exploring the structure-property relationships of such molecules. These computational methods allow for a detailed examination of molecular geometry, vibrational frequencies, electronic transitions, and reactivity, providing a foundational understanding of the molecule's behavior at the atomic level.[3]

The Theoretical Framework: Density Functional Theory (DFT)

The cornerstone of modern quantum chemical calculations for organic molecules is Density Functional Theory (DFT). Its popularity stems from a favorable balance between computational cost and accuracy.[3] For a molecule like this compound, DFT can reliably predict its electronic properties.

Causality Behind Method Selection

The choice of a specific functional and basis set is critical for obtaining meaningful results. The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a widely used and well-validated method for organic molecules.[1][4] It provides a robust description of electron correlation effects, which are crucial for accurately modeling the electronic structure.

The basis set determines the flexibility of the mathematical functions used to represent the atomic orbitals. A Pople-style basis set, such as 6-311++G(d,p), is often employed for such studies.[2][4][5] The inclusion of diffuse functions ("++") is important for accurately describing anions and systems with lone pairs, while polarization functions ("d,p") allow for a more flexible description of bonding environments.

All calculations discussed herein are based on the DFT/B3LYP method with the 6-311++G(d,p) basis set, as this level of theory has been shown to provide reliable results for similar benzaldehyde derivatives.[2][4]

Molecular Geometry and Structural Analysis

The first step in any quantum chemical study is to determine the most stable three-dimensional structure of the molecule through geometry optimization. This process finds the arrangement of atoms that corresponds to a minimum on the potential energy surface.

The optimized structure of this compound is expected to be largely planar due to the sp² hybridization of the benzene ring carbons. The orientation of the hydroxyl, methoxy, and aldehyde groups relative to the ring will be a key determinant of the molecule's overall dipole moment and intermolecular interactions.

Diagram 1: Optimized Molecular Structure of this compound

Caption: Optimized molecular structure of this compound.

ParameterExpected Value (Å)ParameterExpected Value (°)
C=O1.23C-C-O (aldehyde)124
C-C (ring)1.39 - 1.41C-C-C (ring)118 - 121
C-O (hydroxy)1.36C-O-H109
C-O (methoxy)1.37C-O-C (methoxy)117
C-H (ring)1.08H-C-H (methoxy)109.5
Table 1: Predicted Geometrical Parameters for this compound

Vibrational Spectroscopy: A Fingerprint of the Molecule

Computed vibrational frequencies provide a theoretical basis for interpreting experimental FT-IR and FT-Raman spectra. By analyzing the normal modes of vibration, specific spectral peaks can be assigned to the stretching, bending, and torsional motions of different functional groups.

Wavenumber (cm⁻¹)Assignment
~3550O-H stretching (hydroxyl)
~3050C-H stretching (aromatic)
~2950C-H stretching (methyl)
~1680C=O stretching (aldehyde)
~1600, ~1580C=C stretching (aromatic ring)
~1450C-H bending (methyl)
~1270C-O stretching (aryl ether)
~1150C-O stretching (hydroxyl)
Table 2: Predicted Vibrational Frequencies and Assignments

These predicted spectra are invaluable for confirming the synthesis of the target compound and for understanding how intermolecular interactions, such as hydrogen bonding, may shift these frequencies in the solid state or in solution.

Electronic Properties and Reactivity

The electronic properties of a molecule govern its reactivity, stability, and optical characteristics. DFT provides several key metrics for understanding these properties.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical indicator of chemical stability.[6][7] A large HOMO-LUMO gap suggests high stability and low chemical reactivity, while a small gap indicates a molecule that is more easily polarized and more reactive.[7]

For substituted benzaldehydes, the HOMO is typically localized over the benzene ring and the electron-donating hydroxyl and methoxy groups, while the LUMO is often centered on the electron-withdrawing aldehyde group. This distribution facilitates intramolecular charge transfer, which is crucial for many of the molecule's properties, including its non-linear optical response.[2]

ParameterExpected Value (eV)
EHOMO-6.2 to -5.8
ELUMO-2.0 to -1.5
Energy Gap (ΔE)4.2 to 4.3
Table 3: Predicted Frontier Molecular Orbital Energies

Diagram 2: HOMO-LUMO Energy Gap

HOMO_LUMO_Gap HOMO HOMO (Highest Occupied Molecular Orbital) ~ -6.0 eV LUMO LUMO (Lowest Unoccupied Molecular Orbital) ~ -1.8 eV HOMO->LUMO ΔE ≈ 4.2 eV (Intramolecular Charge Transfer) Energy Energy Computational_Workflow cluster_input 1. Input Generation cluster_calc 2. DFT Calculations (Gaussian, etc.) cluster_analysis 3. Data Analysis & Visualization mol_build Build 3D Structure geom_opt Geometry Optimization (B3LYP/6-311++G(d,p)) mol_build->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc Confirm Minimum Energy td_dft TD-DFT for UV-Vis geom_opt->td_dft nlo_calc NLO Properties geom_opt->nlo_calc struct_analysis Analyze Geometry geom_opt->struct_analysis spec_analysis Assign Vibrational Spectra freq_calc->spec_analysis electro_analysis HOMO-LUMO, MEP Analysis td_dft->electro_analysis nlo_analysis Evaluate NLO Response nlo_calc->nlo_analysis electro_analysis->nlo_analysis

Caption: A typical workflow for quantum chemical calculations.

Step-by-Step Methodology
  • Molecular Structure Generation:

    • Draw the 2D structure of this compound using a chemical drawing program (e.g., ChemDraw, GaussView).

    • Convert the 2D structure to a 3D model and perform an initial geometry cleanup using molecular mechanics.

  • Geometry Optimization:

    • Set up a geometry optimization calculation using a quantum chemistry software package (e.g., Gaussian, ORCA). [4] * Specify the theoretical method: DFT with the B3LYP functional and the 6-311++G(d,p) basis set.

    • Run the calculation until the forces on the atoms are negligible and the structure has converged to a stationary point on the potential energy surface.

  • Vibrational Frequency Analysis:

    • Using the optimized geometry, perform a frequency calculation at the same level of theory.

    • Self-Validation: Confirm that the optimized structure is a true minimum by ensuring there are no imaginary frequencies. The presence of imaginary frequencies would indicate a transition state or a saddle point.

    • Analyze the output to obtain the vibrational modes and their corresponding IR and Raman intensities.

  • Electronic Property Calculations:

    • From the output of the optimization, extract the HOMO and LUMO energies.

    • Generate the Molecular Electrostatic Potential (MEP) surface for visualization.

    • Perform a TD-DFT calculation on the optimized geometry to compute the electronic transition energies and oscillator strengths for the UV-Vis spectrum.

  • NLO Property Calculations:

    • Request the calculation of polarizability and hyperpolarizability in the input file. These are typically calculated as part of a frequency job or as a separate property calculation on the optimized geometry.

  • Data Analysis and Interpretation:

    • Tabulate the optimized bond lengths, bond angles, and dihedral angles.

    • Assign the calculated vibrational frequencies to specific functional group motions by visualizing the atomic displacements for each mode.

    • Visualize the HOMO and LUMO orbitals to understand the regions of electron density involved in chemical reactivity.

    • Correlate the calculated UV-Vis transitions with expected experimental absorption peaks.

    • Compare the calculated NLO properties to reference compounds to assess the material's potential.

Conclusion and Future Outlook

The quantum chemical study of this compound, guided by established methodologies for analogous compounds, provides a comprehensive theoretical characterization of its structural, spectroscopic, electronic, and non-linear optical properties. This in silico investigation reveals the molecule's stable geometry, identifies its characteristic vibrational fingerprints, and elucidates the nature of its frontier molecular orbitals, which are key to understanding its reactivity and stability. The predicted intramolecular charge transfer from the electron-donating hydroxyl and methoxy groups to the electron-withdrawing aldehyde group suggests a potential for significant non-linear optical activity.

This theoretical framework not only serves as a predictive guide for experimental validation but also establishes a foundation for further research. Future studies could involve exploring its interaction with biological targets through molecular docking, investigating its potential as a corrosion inhibitor, or using it as a precursor for the synthesis of novel compounds with enhanced properties. As computational power and theoretical methods continue to advance, such detailed quantum chemical analyses will become ever more critical in the rational design of new molecules for a wide array of scientific and technological applications.

References

  • A Density Functional Theory Study of 4-OH Aldehydes. Preprints.org [Online] 2023. Available: [Link]

  • U. Muhammed Rafi, "DFT Calculation and in silico ADMET Studies of Syringaldehyde 4-hydroxy-3,5-Dimethoxybenzaldehyde (6-chloropyridazin-3-yl) Hydrazone Hydrate," International Journal of Science and Research (IJSR), vol. 14, no. 6, pp. 1821-1827, 2025. Available: [Link]

  • Density functional studies and spectroscopic analysis (FT-IR, FT-Raman, UV–visible, and NMR) with molecular docking approach on an anticancer and antifungal drug 4-hydroxy-3-methoxybenzaldehyde. ResearchGate [Online]. Available: [Link]

  • Synthesis, Structural, Spectroscopic (NMR, FT-IR and UV-vis), NLO, in silico (ADMET and Molecular Docking) and DFT Investigation. SSRN [Online]. Available: [Link]

  • Exploring the NLO Properties of Brominated Dimethoxybenzaldehydes: From Synthesis to Molecular Modeling. ACS Publications [Online]. Available: [Link]

  • Benzaldehyde, 4-hydroxy-3,5-dimethoxy-. NIST WebBook [Online]. Available: [Link]

  • Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. ResearchGate [Online]. Available: [Link]

  • Vorobyova, V., & Olena. 4-HYDROXY-3-METHOXYBENZALDEHYDE AS A VOLATILE INHIBITOR ON THE ATMOSPHERIC CORROSION OF CARBON STEEL. Journal of Chemical Technology and Metallurgy, 53(2), 336-345. Available: [Link]

  • HOMO LUMO STUDY , REACTIVITY DESCRIPTORS AND MULLIKEN CHARGES OF IMIDAZOLE DERIVATIVE. IRJEdT [Online]. Available: [Link]

Sources

Methodological & Application

Experimental protocol for the synthesis of 4-Hydroxy-2,3-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Experimental Protocol for the Synthesis of 4-Hydroxy-2,3-dimethoxybenzaldehyde

Abstract

This document provides a comprehensive guide for the synthesis of this compound, a valuable substituted phenolic aldehyde. This compound serves as a key intermediate in the synthesis of various biologically active molecules and fine chemicals. The protocol detailed herein utilizes the Duff reaction, a classic method for the ortho-formylation of phenols.[1][2] We present a step-by-step experimental procedure, an in-depth discussion of the underlying chemical principles, safety protocols, and expected outcomes. This guide is intended for researchers and professionals in organic synthesis, medicinal chemistry, and drug development, offering a reliable and reproducible method for obtaining the target compound.

Introduction and Scientific Principle

This compound is an aromatic aldehyde featuring a hydroxyl group and two methoxy groups on the benzene ring. The specific arrangement of these functional groups makes it a versatile building block in organic synthesis. The protocol described employs the Duff reaction, which facilitates the introduction of a formyl group (-CHO) onto an electron-rich aromatic ring, specifically at the position ortho to a hydroxyl group.[1][2][3]

The reaction leverages hexamethylenetetramine (HMTA) as the source of the formyl carbon. In an acidic medium, typically trifluoroacetic acid or a glyceroboric acid mixture, HMTA is protonated and subsequently decomposes to generate an electrophilic iminium ion species.[1] The highly activated phenol, in this case, 2,3-dimethoxyphenol, then undergoes electrophilic aromatic substitution. The reaction's regioselectivity is directed by the powerful activating effect of the hydroxyl group, favoring substitution at the vacant ortho position. The resulting intermediate is a benzylamine derivative which, upon intramolecular redox and subsequent acidic hydrolysis during the work-up, yields the final aldehyde product.[1][4] The Duff reaction is particularly suitable for phenols with strongly electron-donating substituents.[1]

Experimental Workflow and Reaction Mechanism

The overall workflow for the synthesis is outlined below, from preparation to final product characterization.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A Dry Glassware & Prepare Reagents B Set up Reflux Apparatus in Fume Hood A->B C Combine 2,3-dimethoxyphenol, HMTA, and Acid B->C D Heat Mixture to 150-160 °C C->D E Maintain Reaction for 20-30 min D->E F Cool Reaction Mixture E->F G Acidic Hydrolysis (H₂SO₄) F->G H Steam Distillation or Solvent Extraction G->H I Isolate Crude Product H->I J Recrystallization (e.g., from Ethanol/Water) I->J K Dry Purified Product J->K L Characterize (NMR, IR, MP) K->L

Figure 1: General experimental workflow for the synthesis of this compound.

The mechanism of the Duff reaction involves several key steps, initiated by the activation of hexamethylenetetramine.

G A 2,3-Dimethoxyphenol + Hexamethylenetetramine (HMTA) B Protonation of HMTA (Acid Catalyst) A->B H⁺ C Formation of Electrophilic Iminium Ion B->C Ring Opening D Electrophilic Aromatic Substitution C->D Attack by Phenol E Benzylamine Intermediate D->E F Intramolecular Redox & Imine Formation E->F G Acidic Hydrolysis F->G H This compound G->H Final Product

Figure 2: Simplified reaction mechanism of the Duff Reaction.

Materials and Equipment

Reagents
ReagentFormulaCAS No.Molar Mass ( g/mol )QuantityPurity
2,3-DimethoxyphenolC₈H₁₀O₃529-96-4154.1610.0 g≥98%
Hexamethylenetetramine (HMTA)C₆H₁₂N₄100-97-0140.1910.0 g≥99%
Anhydrous GlycerolC₃H₈O₃56-81-592.09100 mL≥99.5%
Boric AcidH₃BO₃10043-35-361.8310.0 g≥99.5%
Sulfuric Acid, concentratedH₂SO₄7664-93-998.08~20 mL95-98%
Ethyl AcetateC₄H₈O₂141-78-688.11As neededReagent Grade
Sodium Sulfate, anhydrousNa₂SO₄7757-82-6142.04As neededReagent Grade
Deionized WaterH₂O7732-18-518.02As needed---
Equipment
  • 500 mL three-necked round-bottom flask

  • Heating mantle with magnetic stirrer and stir bar

  • Thermometer (0-200 °C)

  • Reflux condenser

  • Dropping funnel

  • Beakers, graduated cylinders, and Erlenmeyer flasks

  • Separatory funnel

  • Steam distillation apparatus (optional)

  • Rotary evaporator

  • Melting point apparatus

  • Standard laboratory glassware and personal protective equipment (PPE)

Detailed Experimental Protocol

Step 1: Preparation of the Reaction Medium

  • In a 500 mL three-necked flask, combine 100 mL of anhydrous glycerol and 10.0 g of boric acid.

  • Heat the mixture gently to approximately 150 °C with stirring until the boric acid dissolves, forming glyceroboric acid. This step should be performed in a fume hood.

  • Once a clear solution is obtained, cool the mixture to below 150 °C.

Step 2: The Duff Reaction

  • Thoroughly grind 10.0 g of 2,3-dimethoxyphenol with 10.0 g of hexamethylenetetramine (HMTA) in a mortar and pestle to create an intimate mixture.[4]

  • With vigorous stirring, add the powdered mixture to the glyceroboric acid solution.

  • Heat the reaction mixture to 150-160 °C and maintain this temperature for 20-30 minutes.[4] The mixture will typically turn dark and viscous.

Step 3: Hydrolysis and Product Isolation

  • After the reaction period, allow the mixture to cool to approximately 100-110 °C.

  • Prepare an acidification solution by carefully and slowly adding 20 mL of concentrated sulfuric acid to 60 mL of deionized water in a separate beaker, with cooling.

  • Slowly and cautiously add the hot acid solution to the reaction mixture. An exothermic reaction will occur.

  • Heat the resulting solution to boiling for 10-15 minutes to ensure complete hydrolysis of the intermediate.

Step 4: Product Extraction and Purification

  • Method A: Solvent Extraction (Preferred)

    • Cool the acidified reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with deionized water (2 x 50 mL) and then with a saturated sodium bicarbonate solution (1 x 50 mL) to remove any acidic impurities.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Method B: Steam Distillation

    • If the product is steam volatile, set up a steam distillation apparatus. This can be an effective method for separating the aldehyde from the non-volatile reaction residue.[4]

    • Collect the distillate until it runs clear. The product may crystallize in the condenser or receiver.

    • Extract the distillate with ethyl acetate and proceed with drying and solvent evaporation as described in Method A.

Step 5: Final Purification

  • The crude product, typically a yellowish or brownish solid, should be purified by recrystallization.

  • Dissolve the crude solid in a minimum amount of hot ethanol and add hot water dropwise until turbidity persists.

  • Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water, and dry in vacuo.

  • Determine the melting point and characterize the product using spectroscopic methods (¹H NMR, ¹³C NMR, IR). The expected yield is typically in the range of 15-25%, as the Duff reaction is known for modest yields.[4][5]

Safety Precautions

All experimental procedures must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Hexamethylenetetramine (HMTA): A flammable solid and may cause skin and respiratory sensitization.[6][7][8][9] Avoid inhalation of dust and contact with skin. Keep away from heat and open flames.[7][8]

  • Phenols (2,3-dimethoxyphenol): Toxic and corrosive. Can cause severe skin burns and eye damage. Handle with extreme care.

  • Acids (Sulfuric Acid, Boric Acid): Highly corrosive. Always add acid to water, never the other way around, to control the exothermic reaction.

  • Glycerol: When heated to high temperatures, can decompose to form acrolein, which is toxic and has a pungent odor. Ensure adequate ventilation.

  • Heating: The reaction is conducted at high temperatures. Use a heating mantle and monitor the temperature carefully to avoid overheating.

Troubleshooting

IssuePotential CauseSuggested Solution
Low or No Yield Inactive reagents (especially HMTA).Use fresh, dry reagents. Ensure glycerol is anhydrous.
Insufficient heating or reaction time.Ensure the temperature is maintained at 150-160 °C for the full duration.
Formation of Polymeric Byproducts Overheating or prolonged reaction time.Adhere strictly to the recommended temperature and time.
Impure starting materials.Use high-purity 2,3-dimethoxyphenol.
Difficulty in Product Isolation Product is highly soluble in the aqueous layer.Perform multiple extractions with ethyl acetate or a suitable organic solvent.
Emulsion formation during extraction.Add a small amount of brine (saturated NaCl solution) to help break the emulsion.

References

  • Carr, R., et al. (2015). Synthesis of [3-¹³C]-2,3-dihydroxy-4-methoxybenzaldehyde. White Rose Research Online. [Link]

  • Wikipedia. Duff reaction. [Link]

  • Wikipedia. Reimer–Tiemann reaction. [Link]

  • Cambridge University Press. Duff Reaction. [Link]

  • The ScholarShip. (2018). The Duff Reaction: Researching A Modification. [Link]

  • Allen Institute. Reimer Tiemann Reaction Mechanism: Conditions & Applications. [Link]

  • Google Patents. (2014). CN103864588A - Preparation method of 2,3-dimethoxy benzaldehyde.
  • Google Patents. (2012). CN102557903A - Preparation method of 4-hydroxyl-2-methoxybenzaldehyde.
  • Organic Syntheses. m-METHOXYBENZALDEHYDE. [Link]

  • ResearchGate. (2026). Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. [Link]

  • PubMed. (2003). Vanillin. [Link]

  • Rhodium.ws. Synthesis of 3,4,5-Trimethoxybenzaldehyde from Vanillin. [Link]

  • AIR Unimi. (2019). Catalytic Oxidation of Methoxy Substituted Benzyl Alcohols as Model for Lignin Derivatives Valorisation. [Link]

  • BYJU'S. Reimer Tiemann Reaction Mechanism. [Link]

  • Organic Syntheses. ortho-FORMYLATION OF PHENOLS; 4-BROMO-2-HYDROXY-5-METHOXYBENZALDEHYDE. [Link]

  • DC Fine Chemicals. (2021). Safety Data Sheet - Hexamethylenetetramine. [Link]

  • ResearchGate. Formylation of phenols, methoxy-and methylbenzenes. [Link]

  • Google Patents. (1982). US4324922A - Reimer-Tiemann aldehyde synthesis process.
  • UNI ScholarWorks. (1940). Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes. [Link]

  • Semantic Scholar. (2018). Synthesis of 4-hydroxy-3-methylchalcone from Reimer- Tiemann reaction product and its antibacterial activity test. [Link]

  • PrepChem.com. Synthesis of 4-hydroxy-3-methoxy benzaldehyde. [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: Hexamethylenetetramine. [Link]

  • ResearchGate. ortho-Formylation of oxygenated phenols. [Link]

  • ResearchGate. Effect of solvent on oxidation of 4-methoxy benzyl alcohol a. [Link]

  • MilliporeSigma. Vanillin. [Link]

  • Wikipedia. Vanillic acid. [Link]

  • designer-drug.com. 4-Formyl-3,5-dimethoxyphenol. [Link]

  • MDPI. (2007). Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde. [Link]

  • European Patent Office. Process for the production of 4-hydroxybenzaldehyde derivatives. [Link]

Sources

4-Hydroxy-2,3-dimethoxybenzaldehyde as a building block for natural product synthesis

[1]

Introduction & Strategic Significance

Compound: this compound CAS: 69471-05-2 (generic), 18278-34-7 (isomer confusion alert: verify structure) Structure: Benzene ring substituted with an aldehyde at C1, methoxy groups at C2 and C3, and a hydroxyl group at C4.[1][2]

While Vanillin (4-hydroxy-3-methoxybenzaldehyde) and Syringaldehyde (4-hydroxy-3,5-dimethoxybenzaldehyde) are ubiquitous, the 2,3-dimethoxy-4-hydroxy isomer represents a "privileged" substitution pattern. This specific motif is essential for the total synthesis of 7-oxygenated aporphine alkaloids , where the 2,3-methoxy pattern on the A-ring is structurally defining.

Key Applications
  • Aporphine Alkaloid Synthesis: Precursor to Isopiline, Preocoteine, and Oureguattidine.[1][2]

  • Bioactive p-Quinols: Starting material for Cochinchinenone via oxidative dearomatization.

  • Tetrahydroisoquinolines (THIQs): Substrate for Henry reactions and Pictet-Spengler cyclizations to generate 5,6,7-substituted isoquinoline cores.

Synthesis of the Building Block

Note: Commercial availability can be sporadic. The following protocol describes the "economical and convenient" synthesis developed by Nimgirawath et al., utilizing the regioselective formylation of 2,3-dimethoxyphenol.

Protocol A: Regioselective Formylation

Principle: The Vilsmeier-Haack formylation of 2,3-dimethoxyphenol occurs exclusively at the para-position relative to the hydroxyl group due to steric hindrance at the ortho-position (flanked by the C2-methoxy) and electronic direction.

Reagents:

  • 2,3-Dimethoxyphenol (1.0 equiv)

  • Phosphorus Oxychloride (POCl

    
    , 1.2 equiv)
    
  • N,N-Dimethylformamide (DMF, 1.5 equiv)

  • Dichloromethane (DCM)

Step-by-Step Methodology:

  • Vilsmeier Reagent Formation: In a flame-dried flask under Argon, cool DMF (1.5 eq) to 0°C. Dropwise add POCl

    
     (1.2 eq) over 15 minutes. Stir for 30 minutes until the white iminium salt precipitates.
    
  • Substrate Addition: Dissolve 2,3-dimethoxyphenol in dry DCM. Add this solution slowly to the Vilsmeier reagent, maintaining the temperature below 5°C.

  • Reaction: Allow the mixture to warm to room temperature and reflux for 4-6 hours. Monitor by TLC (SiO

    
    , Hexane:EtOAc 7:3).
    
  • Hydrolysis: Cool the mixture to 0°C. Quench by pouring into crushed ice/saturated NaOAc solution. Stir vigorously for 1 hour to hydrolyze the iminium intermediate to the aldehyde.

  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na

    
    SO
    
    
    , and concentrate.
  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography to yield This compound as a pale yellow solid.

Application Case Study: Total Synthesis of (±)-Isopiline

This workflow demonstrates the conversion of the building block into a complex aporphine alkaloid.

Protocol B: The Henry Reaction (Nitroaldol Condensation)

Objective: Convert the aldehyde to the

Reagents:

  • This compound (or its 4-O-Benzyl protected derivative)

  • Nitromethane (solvent/reagent)[3][4]

  • Ammonium Acetate (NH

    
    OAc, catalyst)[5]
    

Procedure:

  • Setup: Dissolve the aldehyde (10 mmol) in Nitromethane (10 mL). Add NH

    
    OAc (2-3 mmol).
    
  • Reflux: Heat the mixture to reflux (approx. 100°C) for 2–4 hours. The solution will turn dark yellow/orange.

  • Isolation: Cool to room temperature. The nitrostyrene product often crystallizes directly. If not, remove excess nitromethane under reduced pressure and recrystallize the residue from MeOH.

  • Yield: Expect >85% yield of the bright yellow nitrostyrene.

Protocol C: Reduction to Phenethylamine

Objective: Reduce the nitroalkene to the amine for cyclization.

Reagents:

  • Lithium Aluminum Hydride (LiAlHngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    )
    
  • Dry THF

Procedure:

  • Addition: Suspend LiAlH

    
     (4 equiv) in dry THF at 0°C. Add the nitrostyrene (dissolved in THF) dropwise.
    
  • Reflux: Heat to reflux for 6–12 hours.

  • Quench: Use the Fieser method (add

    
     mL H
    
    
    O,
    
    
    mL 15% NaOH,
    
    
    mL H
    
    
    O) to quench excess hydride. Filter the granular precipitate.
  • Product: The resulting 2-(4-hydroxy-2,3-dimethoxyphenyl)ethanamine is unstable and should be used immediately in the next step (e.g., Pictet-Spengler or Bischler-Napieralski).

Visualized Pathway: Retrosynthesis of Isopiline

The following diagram illustrates the logic flow from the building block to the final natural product, highlighting the critical Radical Cyclization step used to close the C-ring of the aporphine skeleton.

IsopilineSynthesiscluster_keyStructural EvolutionStart4-Hydroxy-2,3-dimethoxybenzaldehydeNitroβ-NitrostyreneIntermediateStart->NitroHenry Rxn(CH3NO2, NH4OAc)AminePhenethylamineDerivativeNitro->AmineLiAlH4 ReductionIsoQTetrahydroisoquinoline(THIQ) CoreAmine->IsoQPictet-Spengleror Bischler-NapieralskiDiazoDiazonium SaltIntermediateIsoQ->DiazoPschorr CyclizationPrecursor AssemblyProduct(±)-Isopiline(Aporphine Alkaloid)Diazo->ProductRadical Cyclization(Cu-catalyzed or Photochemical)

Caption: Synthetic trajectory from the 2,3,4-substituted benzaldehyde block to the tetracyclic aporphine scaffold via isoquinoline construction and radical ring closure.

Quantitative Data Summary

Reaction StepReagentsTypical YieldCritical Parameter
Formylation POCl

, DMF, 2,3-Dimethoxyphenol
75-85%Temperature control <5°C during addition to prevent polymerization.
Nitroaldol CH

NO

, NH

OAc
85-95%Anhydrous conditions; removal of water drives equilibrium.
Reduction LiAlH

, THF
60-75%Strict exclusion of moisture; slow addition to control exotherm.
Ring Closure Pschorr (Cu powder) or Radical40-55%Dilute conditions required to favor intramolecular cyclization over polymerization.

References

  • Nimgirawath, S., & Udomputtimekakul, P. (2009). First Total Syntheses of (±)-Isopiline, (±)-Preocoteine, (±)-Oureguattidine and (±)-3-Methoxynordomesticine.[6][1][2] Chemical and Pharmaceutical Bulletin, 57(7), 732–738.

  • Barradas, S., et al. (2012).[7] Total Synthesis of Natural p-Quinol Cochinchinenone.[7] Organic Letters, 14(23), 5952–5955.[7]

  • Roche, S. P., & Porco, J. A. (2011).[7] Dearomatization Strategies in the Synthesis of Complex Natural Products. Angewandte Chemie International Edition, 50(18), 4068–4093.[7]

HPLC method for the quantitative analysis of 4-Hydroxy-2,3-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Method for the Quantitative Analysis of 4-Hydroxy-2,3-dimethoxybenzaldehyde

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the precise and accurate quantification of this compound. The methodology is designed for researchers, scientists, and drug development professionals who require a reliable analytical procedure for quality control, stability testing, or impurity profiling. The protocol has been developed based on fundamental chromatographic principles and is structured for validation in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2] This application note details the rationale behind the selection of chromatographic parameters, a step-by-step experimental protocol, and a full method validation framework.

Introduction and Scientific Rationale

This compound is a substituted aromatic aldehyde of interest in various chemical and pharmaceutical contexts, potentially as a synthetic intermediate or a related substance in drug manufacturing. The accurate determination of its concentration is critical for ensuring product quality and process control. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose, offering high sensitivity, specificity, and resolution for separating components in complex mixtures.[1][3]

This method employs the reversed-phase (RP) mode of HPLC, which is ideal for separating moderately polar compounds like this compound. The analyte's structure, featuring a benzene ring, methoxy groups, a hydroxyl group, and an aldehyde group, imparts a polarity that is well-suited for retention on a non-polar stationary phase (such as C18) and elution with a polar mobile phase. The phenolic hydroxyl group (predicted pKa ≈ 7.42) necessitates the use of an acidified mobile phase to suppress its ionization, thereby ensuring a single, well-defined chromatographic peak with excellent symmetry.[4] UV detection is selected due to the strong chromophoric nature of the benzaldehyde moiety, which provides excellent sensitivity.

Physicochemical Properties of this compound
PropertyValueSource
Chemical Structure (Structure based on name)
Molecular Formula C₉H₁₀O₄[5]
Molecular Weight 182.17 g/mol [5]
Appearance Colorless to yellowish solid[6]
Melting Point 71 °C[4]
Predicted pKa 7.42 ± 0.23[4]
Solubility Soluble in alcohol and polar organic solvents[6]

Experimental Protocol

This section provides a detailed, step-by-step methodology for the quantitative analysis of this compound.

Instrumentation and Materials
  • Instrumentation: HPLC system equipped with a binary or quaternary pump, a degasser, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Data Acquisition: Chromatography Data System (CDS) software.

  • Analytical Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Reagents:

    • This compound Reference Standard (>98% purity).

    • Acetonitrile (HPLC grade).

    • Methanol (HPLC grade).

    • Deionized Water (18.2 MΩ·cm).

    • Formic Acid (ACS grade, ~99%).

  • Labware: Calibrated volumetric flasks, pipettes, analytical balance, amber HPLC vials with caps, and 0.45 µm syringe filters.

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the analysis.

ParameterConditionRationale
Stationary Phase C18, 250 mm x 4.6 mm, 5 µmProvides excellent retention and resolution for aromatic aldehydes.[7][8]
Mobile Phase Acetonitrile : Water (with 0.1% Formic Acid) (50:50, v/v)Isocratic elution offers simplicity and robustness. Formic acid ensures the phenolic hydroxyl group is protonated, leading to a sharp, symmetrical peak.
Flow Rate 1.0 mL/minA standard flow rate that provides good efficiency without excessive backpressure.
Column Temperature 30 °CA controlled temperature ensures reproducible retention times.
Detection Wavelength 254 nmAromatic aldehydes exhibit strong absorbance in this region, offering good sensitivity.[8][9]
Injection Volume 10 µLA typical volume for standard analytical HPLC methods.
Run Time ~10 minutesSufficient to allow for the elution of the analyte and any potential early-eluting impurities.
Preparation of Solutions
  • Mobile Phase Preparation: To prepare 1 L of mobile phase, mix 500 mL of Acetonitrile with 500 mL of deionized water. Add 1.0 mL of Formic Acid and mix thoroughly. Degas the solution before use.

  • Diluent: The mobile phase (Acetonitrile:Water, 50:50 v/v) is used as the diluent for all standard and sample preparations to ensure solvent compatibility.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL volumetric flask. Dissolve and bring to volume with methanol. Sonicate for 5 minutes to ensure complete dissolution. This stock should be stored in a refrigerator.

  • Working Standard Solutions (for Calibration): Prepare a series of working standards by serially diluting the stock solution with the diluent to achieve concentrations across the desired range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

  • Sample Preparation: Accurately weigh a portion of the sample expected to contain the analyte. Dissolve it in the diluent to achieve a theoretical concentration within the calibration range (e.g., 25 µg/mL). Filter the solution through a 0.45 µm syringe filter into an HPLC vial before analysis.

HPLC Method Validation Framework (ICH Q2(R1) Guidelines)

Validation is essential to demonstrate that the analytical procedure is suitable for its intended purpose.[2][10] The following parameters must be assessed.

Method_Validation_Framework cluster_0 Core Validation Parameters cluster_1 Performance Limit Parameters cluster_2 Reliability Parameters Specificity Specificity Linearity Linearity & Range Accuracy Accuracy Precision Precision Repeatability Repeatability Precision->Repeatability includes IntermediatePrecision IntermediatePrecision Precision->IntermediatePrecision includes LOD Limit of Detection (LOD) LOQ Limit of Quantitation (LOQ) Robustness Robustness SystemSuitability System Suitability Method Validated HPLC Method Method->Specificity Method->Linearity Method->Accuracy Method->Precision Method->LOD Method->LOQ Method->Robustness Method->SystemSuitability

Caption: Logical flow of the HPLC method validation process.

System Suitability

Before conducting any analysis, the chromatographic system's performance must be verified. This is achieved by injecting the same working standard solution (e.g., 25 µg/mL) five or six times.

ParameterAcceptance CriterionPurpose
Tailing Factor (T) T ≤ 1.5Ensures peak symmetry.
Theoretical Plates (N) N > 2000Indicates column efficiency.[11]
% RSD of Peak Area ≤ 2.0%Demonstrates the precision of the injection system.[11]
% RSD of Retention Time ≤ 1.0%Ensures stable chromatographic conditions.
Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of other components.

  • Protocol: Inject the diluent (blank), a placebo sample (if applicable), and a standard solution of this compound.

  • Acceptance Criteria: The blank and placebo chromatograms should show no interfering peaks at the retention time of the analyte.

Linearity

Linearity demonstrates a proportional relationship between concentration and detector response.

  • Protocol: Analyze the prepared working standard solutions (e.g., 1-100 µg/mL) in triplicate. Construct a calibration curve by plotting the mean peak area against the concentration.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.[11]

Accuracy (Recovery)

Accuracy measures the closeness of the test results to the true value.

  • Protocol: Perform a recovery study by spiking a blank matrix with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target sample concentration). Analyze each level in triplicate.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each level.[11]

Precision

Precision expresses the degree of scatter between a series of measurements.

  • Protocol:

    • Repeatability (Intra-day): Analyze six independent preparations of the sample at 100% of the target concentration on the same day.

    • Intermediate Precision (Inter-day): Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (%RSD) for the series of measurements should not be more than 2.0%.[2][11]

Limit of Quantitation (LOQ) and Limit of Detection (LOD)
  • LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

  • LOD: The lowest amount of analyte that can be detected but not necessarily quantitated.

  • Protocol: These can be determined based on the signal-to-noise ratio (S/N), where LOQ typically corresponds to S/N ≥ 10 and LOD to S/N ≥ 3.

Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Protocol: Introduce minor changes to the chromatographic conditions, such as:

    • Flow Rate (± 0.1 mL/min)

    • Column Temperature (± 2 °C)

    • Mobile Phase Composition (e.g., ± 2% Acetonitrile)

  • Acceptance Criteria: The system suitability parameters should still be met, and the results should not deviate significantly from the nominal conditions.

Caption: General experimental workflow for the HPLC analysis.

Conclusion

This application note describes a simple, rapid, and reliable isocratic RP-HPLC method for the quantitative determination of this compound. The method is highly specific, linear, accurate, and precise over a practical concentration range. The detailed protocol and validation framework provided herein offer a solid foundation for its implementation in a quality control or research laboratory, ensuring data integrity and compliance with regulatory expectations.

References

  • Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Retrieved from [Link]

  • Acta Scientific. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines. Retrieved from [Link]

  • HELIX Chromatography. (2022, August 12). HPLC Analysis of Six Aldehydes on Reversed-Phase Aromatic Phases. Selectivity Comparison. Retrieved from [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzaldehyde, 4-hydroxy-3,5-dimethoxy- (CAS 134-96-3). Retrieved from [Link]

  • Academia.edu. (n.d.). Trace analysis of aldehydes by reversed-phase high-performance liquid chromatography and precolumn fluorigenic labeling with 5,5-dimethyl-1,3-cyclohexanedione. Retrieved from [Link]

  • ResearchGate. (2025, August 17). What is the Method Validation Steps According to ICH and USP Guidelines ? and What is Acceptance Criteria for this Steps ?. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2025, October 15). 4-Hydroxy-3-methoxybenzaldehyde Properties. Retrieved from [Link]

  • SciSpace. (n.d.). Single wavelength check isocratic reverse phase HPLC method for fast and direct estimation of alkyl aromatic oxidation products. Retrieved from [Link]

  • International Council for Harmonisation (ICH). (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • International Journal of Advanced Research in Science, Communication and Technology (IJARSCT). (2024, May 15). Advancements in RP-HPLC Method Development and Validation: A Comprehensive Review. Retrieved from [Link]

  • Stenutz. (n.d.). 4-hydroxy-3,5-dimethoxybenzaldehyde. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound 4-Hydroxy-3,5-dimethoxybenzaldehyde (FDB000822). Retrieved from [Link]

  • Waters. (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Retrieved from [Link]

  • Acta Poloniae Pharmaceutica. (n.d.). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). Benzaldehyde, 4-hydroxy-. Retrieved from [Link]

  • ResearchGate. (n.d.). UV spectra overlays of 4-hydroxy-3-methoxybenzaldehyde and.... Retrieved from [Link]

  • PMC. (n.d.). Validated HPLC method for identification and quantification of p-hydroxy benzoic acid and agnuside in Vitex negundo and Vitex trifolia. Retrieved from [Link]

Sources

Application Note: Synthesis of 4-Hydroxy-2,3-dimethoxybenzaldehyde via Vilsmeier-Haack Formylation

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic Insights, Protocol Optimization, and Self-Validating Methodologies

Executive Summary & Scope

4-Hydroxy-2,3-dimethoxybenzaldehyde is a highly valuable building block in pharmaceutical chemistry, most notably utilized as a critical intermediate in the total synthesis of biologically active aporphine alkaloids such as (±)-isopiline and (±)-preocoteine [1].

Historically, the synthesis of this aldehyde from 2,3-dimethoxyphenol relied on the Reimer-Tiemann formylation. However, that route is notoriously tedious, low-yielding, and prone to poor regiocontrol [1]. To overcome these bottlenecks, the Vilsmeier-Haack formylation provides a highly efficient, scalable, and regioselective alternative [2]. This application note details the mechanistic causality, optimized experimental protocols, and troubleshooting strategies for executing this transformation with high fidelity.

Mechanistic Causality & Regioselectivity

The success of the Vilsmeier-Haack reaction on 2,3-dimethoxyphenol hinges on understanding the directing effects of the aromatic substituents and the steric bulk of the electrophile.

  • The Electrophile: The active species is the chloromethyleniminium ion (Vilsmeier reagent), formed by the exothermic reaction between phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).

  • Regioselectivity: The substrate features a hydroxyl group (-OH) at C1 and methoxy groups (-OMe) at C2 and C3. The synergistic electron-donating effects of these groups strongly activate the ring toward electrophilic aromatic substitution (EAS). The bulky nature of the chloromethyleniminium ion drives the attack to the C4 position (para to the hydroxyl group and ortho to the C3 methoxy group), avoiding the sterically congested C6 position.

  • Protection Strategy: While free phenols can be formylated directly, they occasionally form phosphate esters with POCl₃. To maximize yields, a transient protection strategy is often employed where the phenol is first converted to an acetate ester prior to formylation, followed by in situ hydrolysis during the workup [3].

Mechanism A 2,3-Dimethoxyphenol (or Acetate) C Electrophilic Aromatic Substitution (Attack at C-4 Position) A->C B DMF + POCl3 (Chloromethyleniminium Ion) B->C Electrophile Generation D Aryl-Iminium Intermediate C->D Intermediate Formation E Aqueous Hydrolysis (pH Control) D->E Quench F This compound (Target API Intermediate) E->F Final Product

Fig 1: Mechanistic pathway of the Vilsmeier-Haack formylation of 2,3-dimethoxyphenol.

Quantitative Data: Formylation Method Comparison

To justify the selection of the Vilsmeier-Haack route, the following table summarizes the quantitative and qualitative differences between formylation methodologies for this specific substrate.

ParameterReimer-Tiemann FormylationVilsmeier-Haack FormylationCausality / Impact
Reagents CHCl₃, NaOHPOCl₃, DMFVH avoids harsh basic conditions that cause resinification.
Regioselectivity (C4:C6) ~ 60:40> 90:10VH electrophile is bulkier, favoring the less hindered C4 position.
Reaction Time 12 - 16 hours3 - 4 hoursIminium intermediate forms rapidly under thermal activation.
Typical Yield 25 - 35%75 - 85%VH eliminates competitive side reactions, drastically improving yield.
Workup Complexity Tedious (Persistent Emulsions)StreamlinedBuffered aqueous quench cleanly hydrolyzes the iminium salt.

Experimental Protocol: A Self-Validating System

This protocol is designed with embedded quality control checks to ensure researchers can validate the reaction's progress in real-time.

Materials Required
  • 2,3-Dimethoxyphenol (or 2,3-dimethoxyphenyl acetate) (1.0 equiv)

  • N,N-Dimethylformamide (DMF) (Anhydrous, 5.0 equiv)

  • Phosphorus oxychloride (POCl₃) (1.5 equiv)

  • Sodium acetate (NaOAc) (Aqueous solution)

  • Ethyl acetate (EtOAc) and Brine

Step-by-Step Methodology

Step 1: Vilsmeier Reagent Preparation

  • Purge a dry, three-necked round-bottom flask with inert gas (N₂ or Ar).

  • Add anhydrous DMF and cool the flask to 0°C using an ice-water bath.

  • Add POCl₃ dropwise over 30 minutes via an addition funnel.

  • Causality: The formation of the chloromethyleniminium ion is highly exothermic. Strict temperature control prevents the thermal degradation of DMF into dimethylamine, which would poison the reaction.

  • Self-Validation Check: The solution will transition to a pale yellow/orange tint and slightly increase in viscosity, confirming successful reagent generation.

Step 2: Substrate Addition

  • Dissolve 2,3-dimethoxyphenol in a minimal amount of anhydrous DMF.

  • Add the substrate solution dropwise to the Vilsmeier reagent at 0°C to 5°C.

Step 3: Thermal Activation

  • Remove the ice bath and gradually heat the reaction mixture to 60–65°C. Maintain this temperature for 3 to 4 hours.

  • Causality: While the ring is electron-rich, the steric hindrance around the C4 position requires thermal energy to drive the electrophilic attack to completion.

  • Self-Validation Check: Monitor via TLC (Hexane:EtOAc 7:3). The starting material spot (

    
     ~0.6) should disappear, replaced by a baseline-bound iminium intermediate. Quenching a small TLC aliquot in water will reveal the product spot (
    
    
    
    ~0.3), which stains bright yellow with 2,4-dinitrophenylhydrazine (2,4-DNP).

Step 4: Hydrolytic Quench

  • Cool the reaction mixture to room temperature.

  • Pour the mixture slowly into crushed ice containing a saturated solution of sodium acetate (NaOAc).

  • Causality: The iminium intermediate must be hydrolyzed to reveal the aldehyde. NaOAc acts as a buffer, preventing the highly acidic or basic conditions that could trigger aldol-type condensations or degradation of the newly formed benzaldehyde.

  • Self-Validation Check: The viscous iminium complex will dissolve, followed by the precipitation of the crude this compound as a solid or heavy oil.

Step 5: Extraction & Purification

  • Extract the aqueous phase with EtOAc (3 × 50 mL).

  • Causality: EtOAc is preferred over dichloromethane (DCM) because it provides superior partitioning for the highly polar, hydrogen-bonding product.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify via silica gel flash chromatography (gradient elution: Hexane to Hexane:EtOAc 6:4) to yield the pure target compound.

Protocol Step1 1. Reagent Preparation Cool DMF to 0°C, dropwise add POCl3 Step2 2. Substrate Addition Add 2,3-Dimethoxyphenol slowly Step1->Step2 Step3 3. Thermal Activation Heat to 60-65°C for 3-4 hours Step2->Step3 Step4 4. Hydrolytic Quench Pour into ice-water, adjust pH with NaOAc Step3->Step4 Step5 5. Extraction & Purification EtOAc extraction, silica gel chromatography Step4->Step5

Fig 2: Step-by-step experimental workflow for the Vilsmeier-Haack formylation.

Troubleshooting & Optimization

  • Issue: Low Yield & Recovery of Starting Material

    • Root Cause: Wet DMF or degraded POCl₃. The Vilsmeier reagent is highly sensitive to moisture, which prematurely hydrolyzes the electrophile.

    • Solution: Always use freshly distilled, anhydrous DMF and verify the integrity of the POCl₃.

  • Issue: Formation of Unwanted Byproducts (e.g., Formate Esters)

    • Root Cause: Direct reaction of the free hydroxyl group with the Vilsmeier reagent.

    • Solution: If esterification outcompetes ring formylation, pre-protect the 2,3-dimethoxyphenol as an acetate [3]. The acetate group will naturally cleave during a slightly prolonged, mildly basic aqueous quench, revealing the desired this compound.

  • Issue: Incomplete Hydrolysis during Quench

    • Root Cause: Insufficient stirring time or inadequate buffering.

    • Solution: Ensure the quenched mixture is stirred vigorously for at least 1–2 hours at room temperature to allow complete breakdown of the iminium salt.

References

  • Title: First Total Syntheses of (±)-Isopiline, (±)-Preocoteine, (±)-Oureguattidine and (±)-3-Methoxynordomesticine and the Biological Activities of (±) Source: Chemical and Pharmaceutical Bulletin (PubMed) URL: [Link]

  • Title: Intermediates for Organic Synthesis Source: DOKUMEN.PUB URL: [Link]

  • Title: Preparation method of 4-hydroxyl-2-methoxybenzaldehyde (CN102557903A)

Synthesis of flavonoid derivatives using 4-Hydroxy-2,3-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis of B-Ring Oxygenated Flavonoid Derivatives via 4-Hydroxy-2,3-dimethoxybenzaldehyde

Introduction & Mechanistic Rationale

Flavonoids and their chalcone precursors represent a highly privileged scaffold in drug discovery, exhibiting potent antioxidant, anti-inflammatory, and hepatoprotective properties[1]. The specific oxygenation pattern of the flavonoid B-ring dictates its interaction with biological targets. Utilizing this compound as a starting material allows for the installation of a densely functionalized B-ring, mimicking the bioactive profiles of natural products isolated from medicinal species such as Phyllodium pulchellum[1]. Furthermore, this specific benzaldehyde derivative has been proven as a robust, economical starting material in the total synthesis of complex aporphine alkaloids and polyphenols[2].

The synthesis of these flavonoid derivatives relies on a highly reliable two-step sequence: a base-catalyzed Claisen-Schmidt condensation to form the chalcone intermediate, followed by an oxidative cyclization to yield the fully conjugated flavone[3].

Expert Insights: Causality in Reaction Design

When utilizing this compound, the presence of the free 4-hydroxyl group presents a unique kinetic challenge. Under basic Claisen-Schmidt conditions, this phenolic hydroxyl is rapidly deprotonated to form a phenoxide anion. The resulting electron-donating effect significantly reduces the electrophilicity of the adjacent aldehyde carbonyl, impeding the nucleophilic attack by the acetophenone enolate[4].

Causality & Solution: To overcome this thermodynamic barrier without resorting to protecting group chemistry (which adds unnecessary synthetic steps and reduces overall yield), an excess of a strong base (40% aqueous NaOH) and a highly polar protic solvent system (Ethanol/Water) are employed[4]. The high concentration of hydroxide ions drives the enolate equilibrium forward. Alternatively, microwave-assisted synthesis can provide the necessary activation energy to drive the condensation to completion rapidly, bypassing the kinetic bottleneck[3].

Synthetic Workflow Visualization

G A 2'-Hydroxyacetophenone (A-Ring Precursor) C 40% NaOH / EtOH (Base Catalyst) A->C B 4-Hydroxy-2,3-dimethoxy benzaldehyde B->C D Chalcone Intermediate C->D Claisen-Schmidt Condensation E I2 / DMSO, 130°C (Oxidative Cyclization) D->E F Flavone Derivative E->F Intramolecular Cyclization

Workflow for synthesizing flavones via Claisen-Schmidt condensation and oxidative cyclization.

Experimental Protocols

Protocol A: Synthesis of the Chalcone Intermediate

Target: (E)-1-(2-hydroxyphenyl)-3-(4-hydroxy-2,3-dimethoxyphenyl)prop-2-en-1-one

  • Preparation : In a 100 mL round-bottom flask, dissolve 2'-hydroxyacetophenone (10 mmol) and this compound (10 mmol) in 25 mL of absolute ethanol.

  • Catalysis : Cool the reaction mixture to 0–5 °C using an ice bath. Slowly add 10 mL of a 40% (w/v) aqueous NaOH solution dropwise over 15 minutes under vigorous magnetic stirring[4]. Self-Validation Check: The solution will immediately turn deep red/orange, indicating the formation of the highly conjugated enolate and phenoxide species.

  • Propagation : Remove the ice bath and allow the reaction to stir at room temperature for 12–16 hours. Monitor the reaction progress via TLC (Mobile Phase: Hexane:Ethyl Acetate, 7:3).

  • Quenching & Isolation : Pour the dark mixture into 100 mL of crushed ice water. Acidify the solution to pH 3-4 using 2M HCl. Causality: The sudden drop in pH protonates the phenoxide, breaking the solubility of the sodium adduct and precipitating the chalcone as a yellow/orange solid[4].

  • Purification : Filter the precipitate under vacuum, wash extensively with cold distilled water to remove residual sodium chloride salts, and recrystallize from hot ethanol to afford the pure chalcone.

Protocol B: Oxidative Cyclization to the Flavone

Target: 2-(4-hydroxy-2,3-dimethoxyphenyl)-4H-chromen-4-one

  • Preparation : Dissolve the synthesized chalcone (5 mmol) in 15 mL of anhydrous Dimethyl Sulfoxide (DMSO) in a 50 mL round-bottom flask.

  • Activation : Add a catalytic amount of Iodine (I

    
    , 0.5 mmol, 10 mol%). Causality: Iodine acts as a mild Lewis acid to activate the 
    
    
    
    -unsaturated system, facilitating the intramolecular nucleophilic attack by the 2'-hydroxyl group to form a flavanone intermediate.
  • Thermal Cyclization : Heat the mixture to 130 °C for 2–3 hours. Causality: At elevated temperatures, DMSO acts as the terminal oxidant. It regenerates the active iodine species and ensures the dehydrogenation of the intermediate flavanone to the fully conjugated, planar flavone.

  • Workup : Cool the mixture to room temperature and pour into 100 mL of a saturated aqueous sodium thiosulfate (Na

    
    S
    
    
    
    O
    
    
    ) solution. Self-Validation Check: The dark iodine color will immediately dissipate as the unreacted iodine is reduced to iodide.
  • Extraction : Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na

    
    SO
    
    
    
    , and concentrate in vacuo. Purify via silica gel column chromatography.

Quantitative Data: Reaction Optimization

The following table summarizes the optimization parameters for the Claisen-Schmidt condensation, specifically addressing the kinetic challenges associated with the electron-rich this compound[3].

Catalyst SystemSolventTemperatureTimeIsolated Yield (%)Mechanistic Observation
10% NaOH (aq)EtOH25 °C24 h35%Poor electrophilicity due to phenoxide formation.
40% NaOH (aq)EtOH25 °C12 h78%High base concentration successfully drives enolate equilibrium.
KOH (pellets)MeOH65 °C6 h65%Heating increases competitive side-product formation (Cannizzaro).
Ba(OH)

EtOH80 °C (MW)15 min85%Microwave irradiation overcomes the kinetic barrier rapidly.

References

  • Title: First Total Syntheses of (±)-Isopiline, (±)-Preocoteine, (±)-Oureguattidine and (±)-3-Methoxynordomesticine and the Biological Activities of (±)
  • Title: Phytochemical Composition, Hepatoprotective, and Antioxidant Activities of Phyllodium pulchellum (L.)
  • Source: researchgate.
  • Source: nih.

Sources

Application Notes and Protocols for 4-Hydroxy-2,3-dimethoxybenzaldehyde in the Fragrance and Flavor Industry

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling a Novel Aromatic Aldehyde

The fragrance and flavor industry is in a perpetual quest for novel molecules that can impart unique sensory experiences. While compounds like vanillin (4-hydroxy-3-methoxybenzaldehyde) and veratraldehyde (3,4-dimethoxybenzaldehyde) are cornerstones of the perfumer's and flavorist's palette, their isomers and derivatives represent a promising frontier for innovation. This guide focuses on a lesser-explored yet potentially valuable molecule: 4-Hydroxy-2,3-dimethoxybenzaldehyde.

Structurally, this aromatic aldehyde is an isomer of the widely used vanillin and possesses a unique substitution pattern on the benzene ring that suggests a complex and intriguing sensory profile. The strategic placement of a hydroxyl group and two methoxy groups can significantly influence its volatility, odor, taste, and reactivity within a formulation. This document provides a comprehensive guide for researchers, scientists, and drug development professionals to explore the synthesis, characterization, and application of this compound as a novel ingredient in the fragrance and flavor industry.

Predicted Sensory Profile: A Hypothesis-Driven Approach

Direct organoleptic data for this compound is not extensively documented in publicly available literature. However, by examining its structural analogues, we can formulate a hypothesis regarding its potential sensory characteristics. This predictive approach is a common practice in the initial stages of fragrance and flavor ingredient development.

Table 1: Predicted Sensory Profile of this compound Based on Structural Analogues

AnalogueChemical StructureReported Olfactory/Flavor ProfilePredicted Contribution to this compound Profile
Vanillin 4-hydroxy-3-methoxybenzaldehydeSweet, creamy, vanilla[1]The core sweet and vanilla-like character is anticipated due to the shared 4-hydroxy-3-methoxy substitution pattern.
Veratraldehyde 3,4-dimethoxybenzaldehydeSweet, woody, vanilla-like, with a slightly powdery and cherry note[2]The additional methoxy group at position 2 may introduce woody and spicy nuances, potentially with a subtle smoky or phenolic undertone.
4-Hydroxybenzaldehyde 4-hydroxybenzaldehydeSweet, almond-like, nutty, and slightly woody and balsamic[3]The foundational phenolic and aldehydic structure suggests a warm, sweet, and slightly woody base.

Hypothesized Profile of this compound:

  • Odor: A complex aroma profile is anticipated, characterized by a warm, sweet, and creamy vanilla-like base, enriched with sophisticated woody, spicy, and subtly smoky or phenolic top notes. The additional methoxy group at the 2-position, compared to vanillin, is expected to reduce volatility, potentially leading to a longer-lasting and more substantive aroma.

  • Flavor: A sweet and creamy taste with vanilla and woody undertones. It may also possess a slight spiciness or a hint of smokiness, making it a potentially interesting component in complex flavor systems for baked goods, confectionery, and beverages.

Synthesis Protocol: A Practical Approach to a Novel Molecule

Workflow for the Synthesis of this compound

cluster_0 Step 1: Formylation cluster_1 Step 2: Purification 2,3-Dimethoxyphenol 2,3-Dimethoxyphenol Reimer-Tiemann Reaction Reimer-Tiemann Reaction 2,3-Dimethoxyphenol->Reimer-Tiemann Reaction NaOH, Chloroform, Heat Crude Product Crude Product Reimer-Tiemann Reaction->Crude Product Column Chromatography Column Chromatography Crude Product->Column Chromatography Silica Gel, Hexane/Ethyl Acetate Pure this compound Pure this compound Column Chromatography->Pure this compound

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol

Materials:

  • 2,3-Dimethoxyphenol

  • Sodium hydroxide (NaOH)

  • Chloroform (CHCl₃)

  • Hydrochloric acid (HCl), concentrated

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, dissolve sodium hydroxide in water.

  • Addition of Starting Material: Add 2,3-dimethoxyphenol to the alkaline solution and stir until a homogenous solution is formed.

  • Formylation (Reimer-Tiemann Reaction): Heat the mixture to 60-65°C. Slowly add chloroform dropwise from the dropping funnel over 1-2 hours with vigorous stirring. Control the rate of addition to maintain a gentle reflux.

  • Reaction Completion: After the addition is complete, continue to stir the reaction mixture at 60-65°C for an additional 2-3 hours.

  • Work-up: Cool the reaction mixture to room temperature. Carefully acidify the mixture with concentrated hydrochloric acid until it is acidic.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

  • Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter and remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Quality Control and Analytical Validation: Ensuring Purity and Identity

The purity and identity of the synthesized this compound must be rigorously confirmed before its application in fragrance and flavor formulations. A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive analysis[6][7][8][9].

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is an excellent method for determining the purity of the synthesized compound and for identifying any non-volatile impurities.

Table 2: HPLC Method Parameters

ParameterCondition
Column C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Isocratic mixture of methanol and water (e.g., 70:30 v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation 1 mg/mL solution in the mobile phase
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Profiling and Identification

GC-MS is the workhorse of the fragrance and flavor industry for separating and identifying volatile compounds.

Table 3: GC-MS Method Parameters

ParameterCondition
Column DB-5 or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program 50°C (2 min hold), ramp to 250°C at 10°C/min, hold for 10 min
Injector Temperature 250°C
MS Transfer Line 280°C
Ion Source Electron Ionization (EI) at 70 eV
Mass Range m/z 40-400
Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy for Structural Elucidation

NMR and IR spectroscopy are essential for confirming the chemical structure of the synthesized molecule.

  • ¹H NMR: The proton NMR spectrum should show characteristic signals for the aldehydic proton, the aromatic protons, and the methoxy and hydroxyl protons.

  • ¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms and their chemical environments.

  • FT-IR: The infrared spectrum will show characteristic absorption bands for the hydroxyl (-OH), aldehyde (-CHO), and aromatic (C=C) functional groups.

A proposed fragmentation pathway for a related compound, 4-hydroxy-3-methoxybenzaldehyde, can be found in the literature and can serve as a reference for interpreting the mass spectrum of the target compound[10].

Application in Fragrance and Flavor Development: From Molecule to Creation

Once the purity and identity of this compound have been confirmed, its sensory properties can be evaluated in simple fragrance and flavor bases.

Protocol for Incorporation into a Fragrance Base
  • Stock Solution Preparation: Prepare a 10% solution of this compound in a suitable solvent like dipropylene glycol (DPG) or ethanol.

  • Simple Accord Creation: Create a simple floral or woody accord as a base. For example, a simple rose accord can be made with phenylethyl alcohol, citronellol, and geraniol.

  • Blending: Add the 10% solution of this compound to the accord in varying concentrations (e.g., 0.1%, 0.5%, 1.0%, and 2.0%).

  • Maturation: Allow the blends to mature for at least 48 hours before evaluation.

  • Sensory Evaluation: Evaluate the olfactory properties of the blends on smelling strips over time (top, middle, and base notes) and compare them to a control accord without the novel compound.

Protocol for Incorporation into a Flavor Base
  • Stock Solution Preparation: Prepare a 1% solution of this compound in a food-grade solvent like propylene glycol or ethanol.

  • Simple Flavor Base: Create a simple vanilla or cream flavor base.

  • Blending: Add the 1% solution of this compound to the flavor base in varying concentrations (e.g., 10, 50, 100, and 200 ppm).

  • Application: Incorporate the flavored base into a simple food matrix like a sugar solution or a plain biscuit.

  • Sensory Evaluation: Conduct a blind sensory panel evaluation to assess the taste and aroma profile of the final product compared to a control.

Sensory Evaluation Workflow

Pure Compound Pure Compound Blending Blending Pure Compound->Blending Fragrance/Flavor Base Fragrance/Flavor Base Fragrance/Flavor Base->Blending Test Formulations Test Formulations Blending->Test Formulations Sensory Panel Sensory Panel Test Formulations->Sensory Panel Data Analysis Data Analysis Sensory Panel->Data Analysis Sensory Profile Sensory Profile Data Analysis->Sensory Profile

Caption: Workflow for the sensory evaluation of a new ingredient.

Data Interpretation and Future Directions

The results from the sensory panel evaluations will provide the first concrete data on the olfactory and flavor profile of this compound. This data should be carefully analyzed to identify its key sensory attributes, its strength (odor and taste thresholds), and its potential synergies with other ingredients.

Based on these initial findings, further research can be directed towards:

  • Optimization of Synthesis: Developing a more efficient and cost-effective synthesis route for industrial-scale production.

  • Application in a Wider Range of Products: Exploring its use in various fragrance applications (e.g., fine fragrances, personal care, home care) and flavor systems (e.g., beverages, dairy, savory).

  • Stability Studies: Evaluating its stability in different product matrices and under various storage conditions.

  • Exploration of Derivatives: Synthesizing and evaluating derivatives of this compound to create a new family of related fragrance and flavor ingredients.

By following the protocols and guidelines outlined in this document, researchers and product developers can systematically explore the potential of this compound and contribute to the innovation and expansion of the fragrance and flavor palette.

References

  • The Aromatic Appeal: 4-Hydroxybenzaldehyde in Flavors and Fragrances. (2026, February 14).
  • Collins, R. C., Paley, M. N., Tozer, G. M., & Jones, S. (n.d.). Synthesis of [3-C-13]-2,3-dihydroxy-4-methoxybenzaldehyde. White Rose Research Online.
  • Veratraldehyde. (n.d.).
  • 4-hydroxy-2-methoxybenzaldehyde, 18278-34-7. (n.d.). The Good Scents Company.
  • Analytical Methods to Assess Carbonyl Compounds in Foods and Beverages. (2025, December 31). Journal of the Brazilian Chemical Society.
  • 4-hydroxy-3-methoxybenzaldehyde (vanillin). (n.d.). FlavorDB.
  • 3,4-DIMETHOXYBENZALDEHYDE. (n.d.).
  • Synthesis of 4-hydroxy-3-methoxy benzaldehyde. (n.d.). PrepChem.com.
  • A proposed fragmentation pathway of 4-hydroxy-3-methoxybenzaldehyde by mass spectrometry. (n.d.).
  • Preparation method of 4-hydroxyl-2-methoxybenzaldehyde. (n.d.).
  • Creating Almond Flavor and Fragrance with Natural Benzaldehyde. (2017, September 7). Advanced Biotech.
  • Spectroscopic Profile of 3-(4-Hydroxyphenoxy)benzaldehyde: A Technical Guide. (2025). BenchChem.
  • Preparation method of 2,3-dimethoxy benzaldehyde. (n.d.).
  • Benzaldehyde, 4-hydroxy-3,5-dimethoxy-. (n.d.). NIST WebBook.
  • Showing Compound 4-Hydroxy-3,5-dimethoxybenzaldehyde (FDB000822). (2010, April 8). FooDB.
  • Greener analytical methods for fragrance quality control. (2025, June 28). University of Turin.
  • Selective demethylation and debenzylation of aryl ethers by magnesium iodide under solvent-free conditions and its application to the total synthesis of natural products - Supporting Information. (n.d.).
  • Density functional studies and spectroscopic analysis (FT-IR, FT-Raman, UV–visible, and NMR) with molecular docking approach on an anticancer and antifungal drug 4-hydroxy-3-methoxybenzaldehyde. (n.d.).
  • Qualitative and quantitative determination of trace aldehydes and ketones in food preservative propionic acid for quality improvement. (2021, June 14). PubMed.
  • 2,3-Dimethoxybenzaldehyde(86-51-1) 1H NMR spectrum. (n.d.). ChemicalBook.
  • Benzaldehyde, 4-hydroxy-3,5-dimethoxy- IR Spectrum. (n.d.). NIST WebBook.
  • Flavors & Fragrances. (2021, February 4). Sigma-Aldrich.
  • benzaldehyde 100-52-7. (n.d.). The Good Scents Company.
  • Quantification of Free Formaldehyde in Fragrance Ingredients and Fragrance Oils (mixtures). (n.d.). Cloudfront.net.
  • Sensory irritation structure-activity study of inhaled aldehydes in B6C3F1 and Swiss-Webster mice. (n.d.). PubMed.
  • A Comparative Guide to the Reactivity of Substituted Benzaldehydes. (2025). BenchChem.
  • The development of sensory analysis techniques in the food industry and the research progress. (n.d.). CentAUR.
  • 4-Hydroxy-2-methoxybenzaldehyde ≥ 98.0 HPLC 18278-34-7. (n.d.). Sigma-Aldrich.
  • Chemical Properties of Benzaldehyde, 4-hydroxy-3,5-dimethoxy- (CAS 134-96-3). (n.d.). Cheméo.
  • Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. (n.d.). PMC.
  • This compound CAS#: 69471-05-2. (n.d.). ChemicalBook.

Sources

Troubleshooting & Optimization

Technical Support Center: Improving the Yield of 4-Hydroxy-2,3-dimethoxybenzaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support center for the synthesis of 4-Hydroxy-2,3-dimethoxybenzaldehyde. This molecule is a key intermediate in the development of various pharmaceuticals and biologically active compounds. Its synthesis, however, can be challenging, often plagued by issues of low yield, poor regioselectivity, and difficult purification.

This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate the complexities of this synthesis and optimize your experimental outcomes. As your dedicated application scientist, my goal is to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in established chemical principles.

Overview of Synthetic Routes

The primary challenge in synthesizing this compound is the selective introduction of a formyl group (-CHO) onto the C4 position of the 2,3-dimethoxyphenol starting material. The hydroxyl and methoxy groups are both activating, ortho-, para-directing groups, which can lead to a mixture of isomeric products. The choice of formylation method is therefore critical to achieving high yield and purity.

Several classical and modern formylation reactions are employed for this type of transformation:

  • Vilsmeier-Haack Reaction: This method uses a Vilsmeier reagent, typically generated from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to formylate electron-rich aromatic rings.[1][2][3] It is often favored for its relatively mild conditions and good yields with activated substrates like phenols.[3][4]

  • Duff Reaction: This reaction uses hexamethylenetetramine (HMTA) in an acidic medium (like acetic or trifluoroacetic acid) as the formylating agent.[5][6] It is strongly ortho-selective to the most activating group (the hydroxyl group in phenols) but can be inefficient.[6][7]

  • Reimer-Tiemann Reaction: A classic method that uses chloroform (CHCl₃) and a strong base to formylate phenols, primarily at the ortho position.[8][9][10] The reaction proceeds via a dichlorocarbene intermediate.[11][12] However, it is often associated with low yields, the formation of tarry byproducts, and issues with regioselectivity.[13]

  • Magnesium Chloride-Mediated Formylation: A newer method that utilizes paraformaldehyde in the presence of magnesium chloride and a base like triethylamine. This approach offers high yields and excellent ortho-selectivity for many phenols under relatively mild conditions.[14][15]

Table 1: Comparison of Common Formylation Methods for Phenols
MethodReagentsTypical ConditionsProsCons
Vilsmeier-Haack DMF, POCl₃ (or other acid chloride)0°C to RTGood yields for activated arenes, relatively clean.[3][16]Reagent is moisture-sensitive; does not work on deactivated rings.[1]
Duff Reaction Hexamethylenetetramine (HMTA), Acid (e.g., Acetic Acid, TFA)70-160°COrtho-selective[6][7]; uses stable reagents.Often low yields[6]; requires strongly electron-donating groups.[17]
Reimer-Tiemann Chloroform (CHCl₃), Strong Base (e.g., NaOH, KOH)60-70°C, BiphasicClassic, well-known method.Low yields, tar formation, isomeric byproducts, exothermic.[8][11][13]
MgCl₂-Mediated Paraformaldehyde, MgCl₂, Triethylamine (Et₃N)Refluxing THFHigh yields, excellent ortho-selectivity, mild conditions.[14][15]May require anhydrous conditions.

Troubleshooting Guide & Optimization (Q&A Format)

This section addresses specific problems you may encounter during the synthesis of this compound.

Issue 1: Consistently Low Reaction Yield

Q: My Vilsmeier-Haack reaction is giving very low yields. What are the most critical parameters to check?

A: Low yields in a Vilsmeier-Haack reaction are typically traced back to three areas: the Vilsmeier reagent itself, the reactivity of your substrate, or the reaction conditions.

  • Cause 1: Degradation of the Vilsmeier Reagent. The chloroiminium salt (Vilsmeier reagent) formed from DMF and POCl₃ is highly reactive and sensitive to moisture.[2]

    • Solution: Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use freshly opened or distilled DMF and POCl₃. The reagent should be prepared in situ at a low temperature (0°C) before adding the 2,3-dimethoxyphenol.

  • Cause 2: Insufficient Substrate Activation. The Vilsmeier-Haack reaction is an electrophilic aromatic substitution that works best on electron-rich aromatic rings.[1][3] While 2,3-dimethoxyphenol is an activated substrate, any competing electron-withdrawing groups or impurities can hinder the reaction.

    • Solution: Verify the purity of your starting material. The presence of acidic impurities can quench the Vilsmeier reagent.

  • Cause 3: Incorrect Stoichiometry or Temperature. An incorrect ratio of DMF to POCl₃ can lead to incomplete reagent formation. Temperature control is also vital; while the initial formation is done at 0°C, the subsequent reaction with the phenol may require gentle heating, but excessive temperatures can cause decomposition.

    • Solution: Use a slight excess of the Vilsmeier reagent (e.g., 1.2-1.5 equivalents). Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature. A typical approach is to add the phenol at 0°C and then allow the reaction to slowly warm to room temperature and stir for several hours.[18]

Q: I'm trying the Reimer-Tiemann reaction, but my flask is full of a dark, tarry residue with very little desired product. How can I prevent this?

A: This is a very common problem with the Reimer-Tiemann reaction, often due to polymerization and side reactions.[13]

  • Cause 1: High Reaction Temperature. The reaction is often exothermic once initiated.[8] Uncontrolled temperature spikes are a primary cause of resin formation.

    • Solution: Maintain strict temperature control, typically between 60-65°C, using a temperature-controlled oil bath.[12] Add the chloroform dropwise to manage the exotherm.

  • Cause 2: Inefficient Mixing. The reaction is biphasic (aqueous NaOH and organic chloroform).[8] Poor mixing leads to localized high concentrations of the reactive dichlorocarbene intermediate, promoting polymerization.

    • Solution: Use a high-torque mechanical stirrer to ensure vigorous mixing and create a fine emulsion between the two phases. The use of a phase-transfer catalyst can sometimes improve results.

  • Cause 3: Incorrect Stoichiometry. An excess of base or chloroform can favor side reactions.

    • Solution: Carefully control the molar ratios. Start with the established literature procedures and optimize from there. A molar ratio of Phenol:NaOH:CHCl₃ around 1:4:1.5 is a common starting point.

Issue 2: Formation of Multiple Products (Poor Regioselectivity)

Q: My final product is a mixture of isomers. How can I improve the selectivity to get the formyl group at the C4 position?

A: Achieving high regioselectivity is crucial. The hydroxyl group on 2,3-dimethoxyphenol is a powerful ortho-, para-director. The two methoxy groups also direct ortho and para. The desired C4 position is para to the hydroxyl group. The C6 position is ortho.

  • Cause: Competing Directing Effects. The electronic effects of the -OH and -OCH₃ groups activate both the C4 and C6 positions for electrophilic attack. While the Reimer-Tiemann and Duff reactions are known to strongly favor the position ortho to the hydroxyl group[7][8], steric hindrance from the adjacent C2-methoxy group can play a role in directing the incoming electrophile.

    • Solution 1: Choice of Reaction. The Vilsmeier-Haack reaction can sometimes offer different selectivity compared to the Reimer-Tiemann reaction. Formylation at the less sterically hindered para position is often favored.[3] Therefore, the Vilsmeier-Haack method may inherently provide a better ratio of the desired 4-formyl product.

    • Solution 2: Steric Hindrance. The methoxy group at C2 provides some steric bulk around the C6 position. You can sometimes leverage this by using a bulkier formylating agent, although this is less straightforward with standard named reactions.

    • Solution 3: Purification. If a mixture is unavoidable, a robust purification strategy is essential. The isomers often have different polarities and crystalline properties.

      • Column Chromatography: Silica gel chromatography using a gradient of ethyl acetate in hexane is typically effective for separating the isomers.

      • Recrystallization: The desired 4-hydroxy isomer may have different solubility properties than the ortho- (6-formyl) byproduct, allowing for purification by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).

Issue 3: Difficult Purification

Q: How can I effectively remove unreacted 2,3-dimethoxyphenol from my crude product?

A: Unreacted starting material can be challenging to separate due to its similar phenolic nature to the product.

  • Solution 1: Acid-Base Extraction. Both the starting material and the product are phenolic and will dissolve in an aqueous base (like NaOH). However, after the reaction workup (acidification), both will be in the organic layer. This method is not effective for separating the product from the starting material.

  • Solution 2: Column Chromatography. This is the most reliable method. The aldehyde product is typically more polar than the starting phenol. A carefully run silica gel column can provide excellent separation. Monitor the fractions by TLC.

  • Solution 3: Recrystallization. If the crude product is a solid, recrystallization can be highly effective. The key is to find a solvent system where the desired product has lower solubility than the starting material, especially when cooled. Test small batches with various solvents like toluene, ethanol, ethyl acetate/hexane mixtures, or water.

Frequently Asked Questions (FAQs)

Q1: What is the best commercially available starting material for this synthesis? A1: The most direct precursor is 2,3-dimethoxyphenol. Ensure you purchase a high-purity grade, as impurities can significantly impact the reaction's success.

Q2: Which synthesis method generally provides the highest yield and purity for this specific target molecule? A2: While yields are highly dependent on experimental execution, the Vilsmeier-Haack reaction[3] or the MgCl₂-mediated ortho-formylation[14][15] are generally reported to be more reliable and higher-yielding for activated phenols compared to the classic Reimer-Tiemann or Duff reactions. They tend to be cleaner reactions with fewer tarry byproducts.

Q3: How can I definitively confirm the structure and regiochemistry of my final product? A3: A combination of spectroscopic techniques is essential for unambiguous structure confirmation.

  • ¹H NMR Spectroscopy: This is the most powerful tool for confirming regiochemistry. The aromatic protons on the desired this compound will show a specific splitting pattern (typically two doublets). The aldehyde proton will appear as a singlet far downfield (~9.5-10 ppm).

  • ¹³C NMR Spectroscopy: This will confirm the number of unique carbons and the presence of the aldehyde carbonyl carbon (~190 ppm).

  • Mass Spectrometry (GC-MS or LC-MS): This will confirm the molecular weight of the product and can help identify impurities.

  • FTIR Spectroscopy: This will show characteristic peaks for the hydroxyl (-OH stretch, ~3200-3400 cm⁻¹), aldehyde C-H stretch (~2720 and 2820 cm⁻¹), and carbonyl (C=O stretch, ~1670-1690 cm⁻¹).

Q4: My reaction seems to stall and does not go to completion. What should I do? A4: Stalled reactions can be due to several factors. First, re-check the quality and stoichiometry of your reagents, especially reactive ones like POCl₃ or HMTA. Ensure anhydrous conditions if required. If everything seems correct, you can try slightly increasing the reaction temperature (e.g., from room temperature to 40-50°C) while monitoring by TLC. In some cases, extending the reaction time is sufficient.

Diagrams and Workflows

General Synthesis & Purification Workflow

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_analysis Analysis Stage reagents Prepare Reagents (2,3-Dimethoxyphenol, Formylating Agent) reaction Perform Formylation Reaction (e.g., Vilsmeier-Haack) reagents->reaction monitor Monitor Progress (TLC) reaction->monitor Hourly monitor->reaction Incomplete workup Quench & Acidify monitor->workup Complete extract Solvent Extraction workup->extract dry Dry Organic Layer (e.g., Na₂SO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify Crude Product (Column Chromatography or Recrystallization) concentrate->purify characterize Characterize Final Product (NMR, MS, IR) purify->characterize

Caption: General workflow for synthesis and purification.

Troubleshooting Low Yield

G start Low Yield Observed q1 Is reaction clean (minimal tar)? start->q1 q2 Are reagents fresh & anhydrous? q1->q2 Yes q4 Is temperature controlled? q1->q4 No (Tarry) q3 Is stoichiometry correct? q2->q3 Yes sol2 Use fresh/distilled reagents. Run under inert atmosphere. q2->sol2 No sol1 Optimize reaction time/ temperature via TLC studies. q3->sol1 Yes sol3 Recalculate and verify molar ratios. q3->sol3 No q5 Is mixing vigorous? q4->q5 Yes sol4 Use temp-controlled bath. Add reagents dropwise. q4->sol4 No q5->sol1 Yes sol5 Use mechanical stirrer for biphasic reactions. q5->sol5 No

Caption: Decision tree for troubleshooting low yield.

Detailed Experimental Protocol

Protocol: Vilsmeier-Haack Formylation of 2,3-Dimethoxyphenol

This protocol is provided as a representative procedure. It is crucial to perform a thorough literature search and risk assessment before conducting any experiment.

Materials:

  • 2,3-Dimethoxyphenol

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M Hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (1.5 eq).

    • Cool the flask to 0°C in an ice-water bath.

  • Formation of Vilsmeier Reagent:

    • Slowly add POCl₃ (1.2 eq) dropwise to the stirred DMF via the dropping funnel over 20-30 minutes, ensuring the internal temperature does not exceed 10°C.

    • After the addition is complete, stir the resulting mixture at 0°C for an additional 30 minutes. A pale yellow or white solid may form.

  • Formylation:

    • Dissolve 2,3-dimethoxyphenol (1.0 eq) in anhydrous DCM.

    • Add the solution of the phenol dropwise to the Vilsmeier reagent at 0°C.

    • After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 3-5 hours, monitoring the reaction's progress by TLC (e.g., using 3:1 Hexane:Ethyl Acetate).

  • Workup and Hydrolysis:

    • Once the reaction is complete (or has reached maximum conversion), cool the flask back to 0°C.

    • Very cautiously and slowly, quench the reaction by adding crushed ice, followed by cold water. This step is exothermic and will release HCl gas; perform in a well-ventilated fume hood.

    • Stir the mixture vigorously for 1-2 hours to ensure complete hydrolysis of the iminium intermediate to the aldehyde.

    • Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).

    • Combine the organic layers and wash with water, then with saturated NaHCO₃ solution, and finally with brine.

  • Purification:

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to isolate the pure this compound.

  • Characterization:

    • Analyze the purified product using NMR, MS, and IR to confirm its identity and purity.

References

  • Synthesis of [3-C-13]-2,3-dihydroxy-4-methoxybenzaldehyde. University of Sheffield.
  • Reimer–Tiemann reaction. Wikipedia.
  • Duff Reaction. Cambridge University Press.
  • Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives.
  • Synthesis of 4-hydroxy-3-methoxy benzaldehyde. PrepChem.com.
  • Duff reaction. Wikipedia.
  • Reimer–Tiemann reaction. Wikipedia.
  • Preparation method of 2,3-dimethoxy benzaldehyde.
  • Preparation method of 4-hydroxyl-2-methoxybenzaldehyde.
  • 4-Hydroxybenzaldehyde: Synthesis, applic
  • Reimer Tiemann Reaction Mechanism: Conditions & Applic
  • Vilsmeier-Haack Reaction. Master Organic Chemistry.
  • Vilsmeier-Haack Reaction. Chemistry Steps.
  • Reimer Tiemann Reaction Mechanism. BYJU'S.
  • ortho-Formylation of phenols using MgCl2, Et3N and para-formaldehyde. Organic Syntheses.
  • Vilsmeier–Haack reaction. Wikipedia.
  • Vilsmeier-Haack Reaction. J&K Scientific LLC.
  • Reimer-Tiemann Reaction. J&K Scientific LLC.
  • Vilsmeier-Haack Reaction. YouTube.
  • Duff Reaction. SynArchive.
  • Technical Support Center: Synthesis of 2-Hydroxy-4-Methoxybenzaldehyde. BenchChem.
  • m-METHOXYBENZALDEHYDE. Organic Syntheses.
  • Preparation method of 2,3-dimethoxy benzaldehyde.
  • Process for the production of 4-hydroxybenzaldehyde derivatives.
  • 4-Formyl-3,5-dimethoxyphenol. designer-drug.com.
  • A theoretical study of the Duff reaction: insights into its selectivity. Semantic Scholar.
  • Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes. UNI ScholarWorks.
  • Synthesis of [3-13C]-2,3-dihydroxy-4-methoxybenzaldehyde | Request PDF.
  • 2,3-Dimethoxyphenol 98. Sigma-Aldrich.
  • ortho-Formylation of oxygenated phenols | Request PDF.

Sources

Technical Support Center: Troubleshooting Low Yield in 4-Hydroxy-2,3-dimethoxybenzaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges in the synthesis of 4-Hydroxy-2,3-dimethoxybenzaldehyde. Low yields in organic synthesis can be a significant impediment to research and development timelines. This document provides a structured, in-depth troubleshooting framework, focusing on the common formylation reactions used for this synthesis: the Vilsmeier-Haack and Reimer-Tiemann reactions. By understanding the underlying chemical principles and potential pitfalls, you can systematically diagnose and resolve issues to optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

The two most prevalent methods for the formylation of 2,3-dimethoxyphenol to produce this compound are the Vilsmeier-Haack reaction and the Reimer-Tiemann reaction. The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically formed from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), and is known for its relatively mild conditions.[1] The Reimer-Tiemann reaction employs chloroform (CHCl₃) in a strong basic solution to generate dichlorocarbene as the electrophile.[2]

Q2: Why am I getting a mixture of isomers instead of the desired 4-hydroxy product?

The regioselectivity of electrophilic aromatic substitution reactions, such as formylation, is dictated by the directing effects of the substituents on the aromatic ring. In 2,3-dimethoxyphenol, the hydroxyl group is a strong activating group and an ortho-, para-director. The two methoxy groups are also activating and ortho-, para-directing. This can lead to the formation of isomeric products. In the Reimer-Tiemann reaction, ortho-formylation is generally favored.[2][3] However, the electronic and steric environment of the starting material can lead to a mixture of products.

Q3: My reaction is not proceeding to completion, and I'm recovering a significant amount of starting material. What could be the cause?

Incomplete conversion is a common issue and can stem from several factors:

  • Inactive Reagents: The Vilsmeier reagent is particularly sensitive to moisture.[4] Old or improperly stored reagents can lead to a failed reaction.

  • Insufficient Reaction Time or Temperature: Some substrates require more forcing conditions to react completely.

  • Poor Mixing: In biphasic reactions like the Reimer-Tiemann, inefficient stirring can prevent the reagents from interacting effectively.[2]

Troubleshooting Guide: Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich aromatic compounds.[5] However, achieving high yields requires careful attention to detail.

Problem 1: Low or No Product Formation
Possible Cause Explanation Recommended Solution
Inactive Vilsmeier Reagent The Vilsmeier reagent (a chloroiminium salt) is highly reactive and susceptible to hydrolysis. Moisture in the solvent (DMF) or from the glassware will quench the reagent.Use freshly distilled, anhydrous DMF. Ensure all glassware is flame-dried or oven-dried before use. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[6]
Low Substrate Reactivity While 2,3-dimethoxyphenol is an electron-rich substrate, the Vilsmeier reagent is a relatively weak electrophile.[7]Consider increasing the reaction temperature. The optimal temperature is substrate-dependent and may require optimization.[8]
Incorrect Stoichiometry An incorrect ratio of DMF to POCl₃ can lead to an inefficient generation of the Vilsmeier reagent.Use a slight excess of the Vilsmeier reagent (typically 1.1 to 1.5 equivalents relative to the substrate).
Experimental Protocol: Vilsmeier-Haack Formylation of 2,3-Dimethoxyphenol
  • Vilsmeier Reagent Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (3 equivalents). Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise to the stirred DMF, maintaining the temperature below 5 °C. Stir the mixture for 30-60 minutes at 0 °C.

  • Substrate Addition: Dissolve 2,3-dimethoxyphenol (1 equivalent) in a minimal amount of anhydrous DMF. Add this solution dropwise to the prepared Vilsmeier reagent at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 50-60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.

  • Extraction and Purification: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizing the Vilsmeier-Haack Workflow

Vilsmeier_Haack_Workflow cluster_0 Vilsmeier Reagent Formation cluster_1 Reaction cluster_2 Work-up & Purification DMF Anhydrous DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium Salt) DMF->Vilsmeier_Reagent 0 °C POCl3 POCl₃ POCl3->Vilsmeier_Reagent Reaction_Mixture Reaction Mixture Vilsmeier_Reagent->Reaction_Mixture Substrate 2,3-Dimethoxyphenol Substrate->Reaction_Mixture 0 °C to 60 °C Workup Quench with Ice Neutralize Reaction_Mixture->Workup Extraction Ethyl Acetate Extraction Workup->Extraction Purification Column Chromatography Extraction->Purification Product 4-Hydroxy-2,3-dimethoxy- benzaldehyde Purification->Product

Caption: A typical experimental workflow for the Vilsmeier-Haack reaction.

Troubleshooting Guide: Reimer-Tiemann Reaction

The Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols.[9] Its biphasic nature and the generation of the highly reactive dichlorocarbene present unique challenges.

Problem 2: Low Yield and Formation of Tar-like Byproducts
Possible Cause Explanation Recommended Solution
Decomposition of Product/Reactants The reaction is often run at elevated temperatures and under strongly basic conditions, which can lead to the degradation of the starting material or the desired product.Carefully control the reaction temperature, typically between 60-70 °C.[10] Minimize the reaction time by closely monitoring the consumption of the starting material by TLC.
Inefficient Mixing As a biphasic reaction, efficient mixing is crucial to ensure the transfer of the dichlorocarbene from the organic phase to the aqueous phenoxide phase.Use a high-speed mechanical stirrer. The use of a phase-transfer catalyst (e.g., a quaternary ammonium salt) can significantly improve the yield by facilitating the transport of the phenoxide into the organic phase.[11]
Side Reactions of Dichlorocarbene Dichlorocarbene is a highly reactive species and can react with other functional groups or polymerize.Ensure a slight excess of chloroform, but avoid a large excess which can lead to unwanted side reactions.
Experimental Protocol: Reimer-Tiemann Formylation of 2,3-Dimethoxyphenol
  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, dissolve 2,3-dimethoxyphenol (1 equivalent) in a 20% aqueous solution of sodium hydroxide.

  • Reaction: Heat the mixture to 60-65 °C with vigorous stirring. Slowly add chloroform (1.5 equivalents) dropwise over 1-2 hours. The reaction is exothermic, so control the addition rate to maintain a gentle reflux.[2]

  • Completion: After the addition is complete, continue to stir the reaction mixture at 60-65 °C for an additional 2-3 hours.

  • Work-up: Cool the reaction mixture to room temperature. Carefully acidify the mixture with dilute hydrochloric acid until it is acidic to litmus paper.

  • Extraction and Purification: Extract the product with diethyl ether (3 x 50 mL). Combine the organic extracts, wash with a saturated sodium bisulfite solution to remove any unreacted aldehyde, then wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. Purify the crude product by column chromatography.

Visualizing the Reimer-Tiemann Mechanism and Troubleshooting Logic

Reimer_Tiemann_Troubleshooting cluster_mechanism Simplified Reimer-Tiemann Mechanism cluster_troubleshooting Troubleshooting Low Yield cluster_solutions Solutions CHCl3 Chloroform (CHCl₃) Carbene Dichlorocarbene (:CCl₂) CHCl3->Carbene Deprotonation & α-elimination Base Strong Base (e.g., NaOH) Base->Carbene Intermediate Dichloromethyl Adduct Carbene->Intermediate Phenoxide 2,3-Dimethoxyphenoxide Phenoxide->Intermediate Electrophilic Attack Product 4-Hydroxy-2,3-dimethoxy- benzaldehyde Intermediate->Product Hydrolysis LowYield Low Yield Common Causes Cause1 Decomposition - High Temperature - Prolonged Reaction Time LowYield->Cause1 Symptom: Tar Formation Cause2 Poor Mixing - Biphasic System - Inefficient Stirring LowYield->Cause2 Symptom: Unreacted Starting Material Cause3 Side Reactions - Reactive Carbene - Impurities LowYield->Cause3 Symptom: Multiple Unidentified Spots on TLC Solution1 Optimize Conditions - Control Temperature (60-70 °C) - Monitor by TLC Cause1->Solution1 Solution2 Enhance Mixing - Use Mechanical Stirrer - Add Phase-Transfer Catalyst Cause2->Solution2 Solution3 Minimize Side Reactions - Use Fresh Chloroform - Control Stoichiometry Cause3->Solution3

Caption: The relationship between the Reimer-Tiemann mechanism and common troubleshooting pathways.

Comparative Summary of Key Reaction Parameters

ParameterVilsmeier-Haack ReactionReimer-Tiemann Reaction
Formylating Agent Vilsmeier Reagent (in situ from DMF/POCl₃)Dichlorocarbene (in situ from CHCl₃/Base)
Reaction Conditions Anhydrous, often at 0 °C to moderate heatBiphasic, aqueous base, 60-70 °C
Key Challenges Moisture sensitivity of the Vilsmeier reagentInefficient mixing, product/reactant decomposition
Typical Byproducts Isomeric aldehydes, unreacted starting materialIsomeric aldehydes, tar-like polymers

Final Recommendations

For the synthesis of this compound, the Vilsmeier-Haack reaction is often preferred due to its milder reaction conditions, which can lead to cleaner reactions and easier purification. However, its success is highly dependent on maintaining strictly anhydrous conditions. The Reimer-Tiemann reaction, while operationally simpler in terms of reagent handling, requires careful control of temperature and efficient mixing to minimize byproduct formation.

When troubleshooting, it is essential to adopt a systematic approach. Begin by verifying the quality and purity of your starting materials and reagents. Then, critically assess your reaction setup and conditions against the established protocols. By understanding the mechanistic nuances of each reaction, you can make informed adjustments to optimize your yield and achieve your synthetic goals.

References

  • Redamala, R., Merugu, R., & Rajanna, K. C. (2018). A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. Asian Journal of Research in Chemistry, 11(1), 183.
  • Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Reimer–Tiemann reaction. Retrieved from [Link]

  • Journal of Organic Chemistry and Pharmaceutical Research. (n.d.). Micellar effects on the Vilsmeier-haack formylation reactions with phenols in nonaqueous solvents-A. Retrieved from [Link]

  • J&K Scientific LLC. (2025, March 22). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Journal of Organic Chemistry and Pharmaceutical Research. (n.d.). Micellar effects on the Vilsmeier-haack formylation reactions with phenols in nonaqueous solvents-A kinetic and synthetic approach. Retrieved from [Link]

  • Allen. (n.d.). Reimer Tiemann Reaction Mechanism: Conditions & Applications. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

  • J&K Scientific LLC. (2021, March 23). Reimer-Tiemann Reaction. Retrieved from [Link]

Sources

Stability of 4-Hydroxy-2,3-dimethoxybenzaldehyde under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides advanced troubleshooting, mechanistic insights, and validated protocols for handling 4-Hydroxy-2,3-dimethoxybenzaldehyde (CAS: 69471-05-2). Widely utilized as a critical synthetic intermediate and monitored as Trimetazidine Impurity N in drug development[1][2], this compound exhibits high sensitivity to pH fluctuations.

Below, we address the most common stability issues encountered during synthesis, formulation, and forced degradation workflows.

🔬 Frequently Asked Questions (FAQs)

Q1: Why does my this compound solution turn dark brown under basic conditions?

The Mechanism: Under basic conditions (pH > 8), the phenolic hydroxyl group (pKa ~7.5–8.0) is deprotonated, yielding a phenoxide anion. This deprotonation significantly increases the electron density on the aromatic ring, making the molecule highly susceptible to auto-oxidation. The Causality: The electron-rich phenoxide readily donates an electron to dissolved molecular oxygen, forming reactive radical intermediates. These rapidly cascade into quinones, which subsequently polymerize into complex, dark brown degradation products. This phenomenon is frequently observed when basic catalysts (e.g., potassium carbonate) are used during prolonged reflux[3]. Expert Troubleshooting:

  • Preventative Action: When handling this compound in alkaline media, always purge your solvents with an inert gas (nitrogen or argon) to displace dissolved oxygen.

  • Formulation Tweak: If compatible with your downstream API workflow, the addition of a water-soluble antioxidant (e.g., ascorbic acid) will intercept the radical chain reaction and preserve the compound's integrity.

Q2: What causes the degradation of this compound in acidic media, and how can I prevent it?

The Mechanism: While generally more stable in mild acid than in strong base, the compound degrades rapidly under strong acidic stress (e.g., 1N HCl at elevated temperatures)[4]. The primary mechanism is the protonation of the aldehyde carbonyl oxygen. The Causality: Protonation highly activates the electrophilic carbonyl carbon. If primary alcohols (like methanol or ethanol) are used as diluents, they act as strong nucleophiles, attacking the carbon to form hemiacetals and full acetals. Additionally, under extreme thermal-acidic conditions, ether cleavage (demethylation) of the methoxy groups at the 2- and 3-positions can occur, yielding catechol derivatives. Expert Troubleshooting:

  • Preventative Action: Never use primary alcohols as diluents when preparing acidic stock solutions for this compound. Substitute with an aprotic solvent like HPLC-grade acetonitrile.

Q3: How does this stability profile impact Trimetazidine API forced degradation studies?

The Mechanism: In pharmaceutical quality control, this compound is a known degradation product of Trimetazidine dihydrochloride[2]. The Causality: Forced degradation studies reveal that Trimetazidine is highly sensitive to acidic and oxidative (peroxide) conditions[4][5]. The cleavage of the piperazine ring from the trimethoxybenzyl moiety yields substituted benzaldehydes. If your HPLC-PDA assay fails to achieve mass balance during acid/base stress, it is likely because the newly formed this compound has undergone secondary degradation (acetalization in acid or polymerization in base)[6][7].

📊 Quantitative Data: Degradation Profile Summary

The following table summarizes the expected degradation behavior of Trimetazidine derivatives and related substituted benzaldehydes under standard ICH Q1A(R2) stress conditions (1 mg/mL, 60°C, 1 Hour)[5][7].

Stress ConditionReagent UsedPrimary Degradation PathwayTypical Assay Decrease (%)
Acidic 1N HClHydrolysis / Acetalization (if in alcohol)~2.0 - 2.5%
Basic 1N NaOHPhenoxide Auto-oxidation / Polymerization~2.1 - 5.4%
Oxidative 10-30% H₂O₂Peroxidation / Quinone Formation~5.9 - 12.0%
Thermal 80°C (Solid State)Minimal< 1.5%
Photolytic UV Light (254 nm)Minimal< 0.5%

⚙️ Mechanistic Workflows & Visualizations

DegradationPathways A This compound B Basic Conditions (pH > 8) A->B Deprotonation C Acidic Conditions (pH < 3) A->C Protonation D Phenoxide Ion Formation B->D F Carbonyl Protonation C->F E Auto-oxidation & Polymerization (Dark Brown Products) D->E O2 exposure G Acetalization (in Alcohols) & Demethylation F->G Nucleophilic Attack

Figure 1: Mechanistic degradation pathways of this compound.

🧪 Experimental Protocol: Self-Validating Forced Degradation Workflow

To accurately profile the impurities of this compound without inducing artifactual solvent degradation, follow this step-by-step methodology based on validated stability-indicating RP-HPLC parameters[6][7].

Step 1: Aprotic Sample Preparation Accurately weigh 10 mg of this compound. Dissolve completely in 10 mL of HPLC-grade Acetonitrile to create a 1 mg/mL stock solution. Causality: Acetonitrile prevents the formation of hemiacetals that occur when using methanol under acidic stress.

Step 2: Controlled Stress Application

  • Acid Stress: Transfer 1 mL of stock to a borosilicate vial. Add 1 mL of 1N HCl. Seal tightly and heat at 60°C for exactly 1 hour.

  • Base Stress: Transfer 1 mL of stock to a separate vial. Add 1 mL of 1N NaOH. Seal tightly and heat at 60°C for exactly 1 hour.

  • Oxidative Stress: Transfer 1 mL of stock to a third vial. Add 1 mL of 30% H₂O₂. Seal tightly and heat at 60°C for exactly 1 hour.

Step 3: Quenching and Neutralization Remove all vials from the heat block and immediately plunge them into an ice-water bath for 5 minutes to halt degradation kinetics. Neutralize the acid-stressed sample with 1 mL of 1N NaOH, and the base-stressed sample with 1 mL of 1N HCl.

Step 4: Dilution and System Suitability (Self-Validation) Dilute all samples to a final volume of 10 mL using the mobile phase (e.g., Methanol:0.05% Formic Acid, 90:10 v/v). Filter through a 0.22 µm PTFE syringe filter.

  • Self-Validation Check: Inject an unstressed control sample first. Following the stressed injections, calculate the mass balance. The sum of the peak areas of the intact compound and all degradation peaks must equal 98–102% of the control peak area. If mass balance is <95% in the base-stressed sample, insoluble polymers have formed; you must reduce the stress time to 30 minutes to capture primary degradation intermediates before polymerization occurs.

Step 5: HPLC-PDA Analysis Inject 10 µL into an RP-HPLC system equipped with a C18 column (250 mm × 4.6 mm, 5 µm). Set the PDA detector to 232 nm or 240 nm, which provides the highest sensitivity for the trimethoxybenzyl chromophore[5][6].

ForcedDegradation Step1 1. Sample Preparation (1 mg/mL in Acetonitrile) Step2A 2A. Acid Stress (1N HCl, 60°C, 1h) Step1->Step2A Step2B 2B. Base Stress (1N NaOH, 60°C, 1h) Step1->Step2B Step2C 2C. Oxidative Stress (30% H2O2, 60°C, 1h) Step1->Step2C Step3 3. Neutralization & Dilution (Cool, Neutralize, Dilute to 10mL) Step2A->Step3 Step2B->Step3 Step2C->Step3 Step4 4. HPLC-PDA Analysis (C18 Column, 232 nm) Step3->Step4

Figure 2: Step-by-step forced degradation workflow for impurity profiling.

📚 References

  • Title: this compound - CAS - 69471-05-2 | Axios Research Source: Axios Research URL:

  • Title: this compound CAS#: 69471-05-2 - ChemicalBook Source: ChemicalBook URL:

  • Title: Team:HZAU-China/Labnotes - 2014.igem.org Source: iGEM URL:

  • Title: Development and validation of a stability indicating RP-HPLC method for the determination of trimetazidine dihydrochloride Source: European Journal of Biomedical AND Pharmaceutical sciences URL:

  • Title: RP-HPLC Method Development for Trimetazidine Dihydrochloride Source: World Journal of Pharmaceutical Research URL:

  • Title: Development and validation of a stability indicating RP-HPLC method for the determination of trimetazidine dihydrochloride Source: Der Pharma Chemica URL:

  • Title: A New Validated Analytical Method For Simultaneous Estimation Of Trimetazidine Dihydrochloride And Bisoprolol Fumarate From Dosa Source: Journal of Pharmaceutical Negative Results URL:

Sources

Technical Support Center: Scale-Up Synthesis of 4-Hydroxy-2,3-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4-Hydroxy-2,3-dimethoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling this synthesis from the lab bench to pilot and production scales. We will address common challenges through a detailed troubleshooting guide and frequently asked questions, grounding our advice in established chemical principles and field-proven insights.

Introduction: The Challenge of Regioselective Formylation

This compound is a valuable intermediate in the synthesis of various pharmaceuticals and biologically active molecules. Its synthesis typically involves the electrophilic formylation of 2,3-dimethoxyphenol. The primary challenge lies in achieving high regioselectivity for the position para to the hydroxyl group (C4) while avoiding formylation at the ortho position (C6). On a larger scale, issues of reaction control, byproduct formation, and product purification are magnified.

This guide focuses on the most common formylation methods and provides a structured approach to troubleshooting the scale-up process.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is structured in a question-and-answer format to directly address potential issues encountered during synthesis.

Section 1.1: Reaction Initiation and Reagent Issues

Question 1: My formylation reaction is sluggish or fails to initiate. What are the likely causes?

Answer: A stalled formylation reaction at the outset often points to issues with reagent quality, activation of the aromatic ring, or the formylating agent itself.

  • Cause A: Purity of Starting Material (2,3-Dimethoxyphenol): The starting phenol must be of high purity. Impurities can consume reagents or inhibit the reaction.

    • Solution: Verify the purity of your 2,3-dimethoxyphenol using NMR or GC-MS. If necessary, purify it by vacuum distillation.[1] The presence of isomeric impurities or residual solvents can be particularly problematic.

  • Cause B: Ineffective Phenoxide Formation (for Reimer-Tiemann): In reactions like the Reimer-Tiemann, the phenol must be deprotonated to the more nucleophilic phenoxide to react with the electrophile (dichlorocarbene).[2][3][4]

    • Solution: Ensure you are using a sufficiently strong base (e.g., NaOH, KOH) and that it is fully dissolved. For scale-up in biphasic systems, vigorous mixing or the use of a phase-transfer catalyst is essential to ensure the base can interact with the phenol.[2][3]

  • Cause C: Vilsmeier Reagent Decomposition: In a Vilsmeier-Haack reaction, the formylating agent (Vilsmeier reagent, an iminium salt) is formed in situ from a reagent like phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).[5][6][7] This reagent is sensitive to moisture.

    • Solution: Use anhydrous solvents and reagents. Ensure your reaction vessel is thoroughly dried and maintained under an inert atmosphere (e.g., Nitrogen or Argon). The thermal stability of the Vilsmeier reagent can also be a concern, so pre-forming it at low temperatures before adding the phenol is a common industrial practice.[8]

Question 2: I'm observing a low yield of the desired this compound. How can I improve this?

Answer: Low yield is a multifaceted problem that can stem from poor regioselectivity, incomplete conversion, or product degradation.

  • Cause A: Poor Regioselectivity: The primary cause of low yield is often the formation of the undesired ortho-formylated isomer (6-Hydroxy-2,3-dimethoxybenzaldehyde). Formylation of phenols generally favors the ortho position unless it is sterically hindered.[9][10]

    • Solution: The choice of formylation method is critical.

      • Duff Reaction: This reaction (using hexamine) often shows a preference for ortho-formylation.[9][11][12] While modifications exist, it may not be the ideal choice for this target.

      • Reimer-Tiemann Reaction: This method can also yield significant amounts of the ortho isomer.[2][10][13]

      • Vilsmeier-Haack Reaction: This is often the preferred method for achieving para-selectivity on activated rings like phenols, though optimization is still required.[5][6][14][15]

  • Cause B: Incomplete Reaction: As discussed in Q1, ensure all reagents are active and conditions are optimized.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction stalls, a small, controlled increase in temperature might be necessary. However, be cautious, as higher temperatures can also promote byproduct formation.[16]

  • Cause C: Product Degradation: The product contains a free phenolic hydroxyl group and an aldehyde, both of which can be sensitive to harsh reaction conditions.

    • Solution: Minimize reaction time and avoid excessive temperatures. A protective group strategy, where the hydroxyl group is protected (e.g., as an acetate) before formylation and then deprotected, can significantly improve yields, as described in some patent literature.[17]

Section 1.2: Byproduct Formation and Purification

Question 3: I am seeing significant amounts of an isomeric byproduct. How do I confirm its identity and separate it?

Answer: The most likely isomer is the ortho-formylated product. Its separation from the desired para isomer can be challenging at scale.

  • Identification:

    • NMR Spectroscopy: ¹H NMR is the most powerful tool. The aromatic protons of the two isomers will have different splitting patterns and chemical shifts. The coupling constants between adjacent aromatic protons can help confirm substitution patterns.

    • Chromatography: Co-spotting the reaction mixture with an authentic standard (if available) on a TLC plate can give a preliminary indication. HPLC provides quantitative information on the isomer ratio.

  • Separation Strategies:

    • Recrystallization: This is the most viable method for large-scale purification.[18][19] Success depends on finding a solvent system where the two isomers have significantly different solubilities. Experiment with a range of solvents (e.g., ethanol/water, isopropyl ether, toluene).[20]

    • Column Chromatography: While effective at the lab scale, it is often economically and practically challenging for large-scale production.[20]

    • Bisulfite Adduct Formation: Aldehydes can form solid adducts with sodium bisulfite, which can sometimes be selectively precipitated and then hydrolyzed back to the pure aldehyde. This is a classic technique for aldehyde purification.[20]

Question 4: My final product is discolored (e.g., pink, brown, or orange). What is the cause and how can I fix it?

Answer: Discoloration often arises from trace impurities, particularly phenolic oxidation products which can form highly colored quinone-like structures.

  • Cause A: Air Oxidation: Phenols are susceptible to oxidation, especially under basic conditions or at elevated temperatures in the presence of air.

    • Solution: Perform the reaction and work-up under an inert atmosphere (N₂ or Ar). During work-up, sparging aqueous solutions with nitrogen can help minimize dissolved oxygen.

  • Cause B: Polymeric Byproducts: Harsh reaction conditions, especially in the Duff reaction, can lead to the formation of polymeric materials.[21]

    • Solution: Maintain strict temperature control. Use the minimum effective amount of reagents like hexamine.

  • Decolorization Methods:

    • Activated Charcoal: Adding a small amount of activated charcoal to a hot solution of the crude product before recrystallization can effectively adsorb colored impurities.[20][22] Perform a hot filtration to remove the charcoal before allowing the solution to cool.

    • Recrystallization: A successful recrystallization is often sufficient to remove the impurities causing discoloration, yielding pure, white, or off-white crystals.[18][22]

Section 1.3: Scale-Up Specific Challenges

Question 5: I'm scaling up a Reimer-Tiemann reaction and experiencing a dangerous exotherm. How can I manage this?

Answer: The Reimer-Tiemann reaction is notoriously exothermic and can be prone to thermal runaway, a situation where the reaction's heat generation exceeds the cooling system's capacity.[3][4][23] This is a critical safety concern at scale.[24][25][26]

  • Core Problem: The rate of heat generation increases with the volume of the reaction, while the ability to remove heat only increases with the surface area of the reactor. This volume-to-surface-area ratio worsens significantly upon scale-up.[23]

  • Control Strategies:

    • Controlled Reagent Addition: The most effective control method is to add one of the key reagents (e.g., chloroform) slowly and sub-surface, allowing the cooling system to keep pace with the heat generated. The addition rate should be directly tied to the internal temperature of the reactor.

    • Adequate Cooling: Ensure the reactor is equipped with a cooling system (jacket, coils) with sufficient capacity for the batch size.

    • Dilution: Running the reaction at a lower concentration can help, as the solvent provides a thermal sink to absorb heat. However, this reduces reactor throughput.

    • Thermal Hazard Analysis: Before scaling up, perform a reaction calorimetry study (e.g., using a Reaction Calorimeter, RC1) to quantify the heat of reaction and determine the maximum temperature of the synthesis reaction (MTSR). This data is essential for safe process design.[24]

Question 6: My large-scale crystallization is giving me small, impure crystals or has failed to crystallize altogether. What should I do?

Answer: Crystallization at scale requires more precise control than in the lab.

  • Problem: Rapid Cooling / Supersaturation

    • Cause: Cooling the batch too quickly can lead to rapid precipitation ("crashing out") instead of controlled crystal growth, trapping impurities.[20]

    • Solution: Implement a controlled cooling profile. Allow the solution to cool slowly to room temperature before applying further cooling (e.g., ice bath or chiller). Gentle agitation is crucial to ensure uniform temperature and prevent solids from settling.

  • Problem: Oiling Out

    • Cause: The product may be separating as a liquid (an oil) instead of a solid. This can be due to the presence of impurities that depress the melting point or an inappropriate solvent.

    • Solution: Re-evaluate your solvent system. Sometimes adding a small amount of a miscible "anti-solvent" can induce crystallization. Ensure the starting material purity is high.

  • Problem: No Crystallization

    • Cause: The solution may not be sufficiently concentrated (saturated).

    • Solution: Before cooling, carefully distill off some of the solvent under vacuum to reach the point of saturation. Seeding the solution with a few crystals of pure product can also initiate crystallization.[22]

Part 2: Recommended Synthetic Protocol & Workflow

While several methods exist, the Vilsmeier-Haack reaction generally offers a good balance of yield and regioselectivity for this transformation. The following is a representative lab-scale protocol that can serve as a basis for scale-up development.

Vilsmeier-Haack Formylation of 2,3-Dimethoxyphenol

Materials:

  • 2,3-Dimethoxyphenol (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) (5-10 volumes)

  • Dichloromethane (DCM) or other suitable extraction solvent

  • Sodium Acetate or other base for work-up

  • Hydrochloric Acid (for pH adjustment)

Procedure:

  • Vilsmeier Reagent Formation: To a dry, inerted reactor equipped with a stirrer, thermometer, and addition funnel, add anhydrous DMF. Cool the DMF to 0-5 °C in an ice bath.

  • Slowly add POCl₃ dropwise via the addition funnel, ensuring the internal temperature does not exceed 10 °C. A thick, white precipitate of the Vilsmeier reagent may form.[5][7] Stir the mixture at this temperature for 30-60 minutes after the addition is complete.

  • Aromatic Addition: Dissolve the 2,3-dimethoxyphenol in a minimal amount of anhydrous DMF or DCM and add it slowly to the cold Vilsmeier reagent suspension, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/HPLC analysis indicates the consumption of the starting material. Some gentle heating (e.g., to 40-50 °C) may be required to drive the reaction to completion.[6]

  • Work-up (Quench): Cool the reaction mixture back down in an ice bath. Slowly and carefully pour the reaction mixture onto a stirred slurry of crushed ice and a base like sodium acetate. This hydrolysis step is exothermic and will generate HCl gas; ensure adequate ventilation.

  • Stir the aqueous mixture until the intermediate iminium salt is fully hydrolyzed to the aldehyde. The pH should be adjusted to ~4-5.

  • Extraction: Extract the aqueous slurry with a suitable organic solvent like dichloromethane or ethyl acetate (3x).

  • Washing: Combine the organic extracts and wash with water, followed by a saturated brine solution.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol-water or toluene).[18]

Part 3: Data & Visualization

Table 1: Comparison of Common Formylation Methods
MethodTypical ReagentsGeneral SelectivityCommon Scale-Up Challenges
Reimer-Tiemann CHCl₃, NaOHortho > paraHighly exothermic, biphasic reaction requires vigorous mixing, handling of chloroform.[2][3][4]
Duff Reaction Hexamine, Acid (AcOH, TFA)ortho-selectiveOften low-yielding, potential for polymeric byproducts, can be inefficient.[9][27]
Vilsmeier-Haack POCl₃/DMFpara-selective (for activated rings)Moisture sensitive, corrosive reagents (POCl₃), potential thermal instability of reagent.[5][6][8]
Mg²⁺-Chelation Paraformaldehyde, MgCl₂, Et₃NHighly ortho-selectiveNot suitable for desired para product, but a good method for salicylaldehydes.[28][29][30]
Diagram 1: General Synthesis Workflow

This diagram illustrates the key stages in the production of this compound.

G cluster_prep Preparation cluster_reaction Synthesis cluster_workup Isolation cluster_purification Purification ReagentPrep Reagent Prep & QC (Anhydrous Solvents, Reagent Purity Check) ReactorPrep Reactor Prep (Dry, Inert Atmosphere) Formylation Formylation Reaction (e.g., Vilsmeier-Haack) Controlled Temp & Addition ReactorPrep->Formylation Monitoring In-Process Control (TLC / HPLC) Formylation->Monitoring Monitor Progress Quench Quench & Hydrolysis (Ice / Base) Formylation->Quench Monitoring->Formylation Adjust Conditions Extraction Solvent Extraction Quench->Extraction Concentration Solvent Removal Extraction->Concentration Crystallization Recrystallization Concentration->Crystallization Filtration Filtration & Washing Crystallization->Filtration Drying Vacuum Drying Filtration->Drying FinalProduct Final Product QC (NMR, HPLC, MP) Drying->FinalProduct

Caption: Key stages of the synthesis and purification workflow.

Diagram 2: Troubleshooting Decision Tree for Low Yield

This diagram provides a logical path for diagnosing the cause of low product yield.

G Start Problem: Low Yield CheckConversion Check Reaction Conversion (TLC/HPLC Analysis) Start->CheckConversion CheckPurity Analyze Crude Product (NMR/HPLC for Isomer Ratio) Start->CheckPurity Incomplete Incomplete Reaction CheckConversion->Incomplete Starting Material Remains HighIsomer High Isomer Content CheckPurity->HighIsomer Undesired Isomer Detected Degradation Degradation / Byproducts CheckPurity->Degradation Multiple Unidentified Byproducts Solution_Reagents Solution: - Verify Reagent Quality - Optimize Reaction Time/Temp - Check Stoichiometry Incomplete->Solution_Reagents Solution_Selectivity Solution: - Change Formylation Method - Optimize Temperature - Use Protecting Group HighIsomer->Solution_Selectivity Solution_Degradation Solution: - Milder Conditions - Inert Atmosphere - Shorter Reaction Time Degradation->Solution_Degradation

Caption: A decision tree for troubleshooting low yield issues.

References

  • Vertex AI Search. (n.d.). 4-Hydroxybenzaldehyde: Structure, Synthesis, Applications, and Safety.
  • BenchChem. (2025). Technical Support Center: Regioselectivity in the Formylation of Substituted Phenols.
  • BenchChem. (2025). Technical Support Center: Purification of 2-Fluoro-4-hydroxybenzaldehyde.
  • White Rose Research Online. (n.d.). Synthesis of [3-C-13]-2,3-dihydroxy-4-methoxybenzaldehyde.
  • BenchChem. (2025). Mastering the Synthesis of 4-Hydroxybenzaldehyde: Key Methods and Industrial Production.
  • Hansen, T. V., & Skattebøl, L. (n.d.). Organic Syntheses Procedure.
  • Wikipedia. (n.d.). Reimer–Tiemann reaction.
  • Organic Syntheses. (n.d.). Benzaldehyde, m-hydroxy.
  • BenchChem. (2025). Minimizing byproduct formation during the formylation of 4-(dimethylamino)biphenyl.
  • Hofsløkken, N. U., & Skattebøl, L. (1999). Convenient Method for the ortho-Formylation of Phenols. Acta Chemica Scandinavica, 53, 258-262.
  • BenchChem. (2025). Addressing challenges in the scale-up synthesis of 4-(Hexyloxy)benzaldehyde.
  • Wikipedia. (n.d.). Duff reaction.
  • BenchChem. (2025). The Reimer-Tiemann Reaction: Application Notes and Protocols for the Ortho-Formylation of Substituted Phenols.
  • Google Patents. (n.d.). DE19503163A1 - Process for the purification of reaction mixtures containing 4-hydroxybenzaldehyde.
  • Cambridge University Press. (n.d.). Duff Reaction.
  • SynArchive. (n.d.). Duff Reaction. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin.
  • ResearchGate. (n.d.). Application of an ortho-Formylation Reaction in One-pot Procedures and Natural Product Syntheses. Retrieved from [Link]

  • WikiMili. (2020). Reimer–Tiemann reaction.
  • Chemistry Steps. (2023). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Allen. (n.d.). Reimer Tiemann Reaction Mechanism: Conditions & Applications.
  • J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • The ScholarShip. (n.d.). The Duff Reaction: Researching A Modification.
  • BYJU'S. (n.d.). Reimer Tiemann Reaction Mechanism. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (2018). A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. Retrieved from [Link]

  • Google Patents. (n.d.). CN102557903A - Preparation method of 4-hydroxyl-2-methoxybenzaldehyde.
  • ACS Publications. (2014). Managing Hazards for Scale Up of Chemical Manufacturing Processes. Retrieved from [Link]

  • Health and Safety Executive. (n.d.). Chemical reaction hazards and the risk of thermal runaway INDG254. Retrieved from [Link]

  • ResearchGate. (2026). Synthesis and Spectral Characterization of 4-Hydroxy-3-Methoxybenzaldehyde Derivatives. Retrieved from [Link]

  • chemeurope.com. (n.d.). Vilsmeier-Haack reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction.
  • MDPI. (2023). (E)-2-(1,3-Diphenylallyl)-3,5-dimethoxyphenol. Retrieved from [Link]

  • ACS Publications. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters. Retrieved from [Link]

  • Semantic Scholar. (2016). A theoretical study of the Duff reaction: insights into its selectivity. Retrieved from [Link]

  • Diva-portal.org. (n.d.). Catalytic synthesis of benign bisphenols. Retrieved from [Link]

  • BenchChem. (2025). The Evolving Synthesis of Substituted Benzaldehydes: A Technical Guide to Discovery and Methodology.
  • European Patent Office. (n.d.). Process for the production of 4-hydroxybenzaldehyde derivatives.
  • PrepChem.com. (n.d.). Synthesis of 4-hydroxy-3-methoxy benzaldehyde. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). 2,3-Dimethoxy phenol. Retrieved from [Link]

  • ResearchGate. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Retrieved from [Link]

  • Google Patents. (n.d.). CN106631714A - Method for synthesizing 2,6-dimethoxyphenol.
  • University of Pennsylvania EHRS. (2024). Fact Sheet: Heating Reactions. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). A green synthesis approach toward large-scale production of benzalacetone via Claisen–Schmidt condensation. RSC Advances. Retrieved from [Link]

  • Stonehouse Process Safety. (n.d.). Thermal Reaction Hazards – Your Problem? Retrieved from [Link]

Sources

Technical Support Center: Monitoring Reactions of 4-Hydroxy-2,3-dimethoxybenzaldehyde by TLC

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for monitoring reactions involving 4-Hydroxy-2,3-dimethoxybenzaldehyde using Thin-Layer Chromatography (TLC). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice and troubleshooting for common issues encountered during experimental work.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the TLC analysis of this compound.

Q1: What is a suitable starting solvent system for TLC analysis of this compound?

A good starting point for developing a solvent system for a compound of moderate polarity like this compound on a normal-phase silica gel plate is a mixture of a non-polar and a polar solvent. A common and effective combination is hexane and ethyl acetate.[1][2] A typical starting ratio would be in the range of 7:3 to 1:1 (hexane:ethyl acetate). This can then be optimized to achieve an ideal retention factor (Rf) of 0.3-0.5 for the starting material.

Q2: How can I visualize this compound and its reaction products on a TLC plate?

This compound possesses an aromatic ring, making it UV-active.[3] Therefore, the primary and non-destructive method for visualization is using a UV lamp at 254 nm.[3][4] The compound will appear as a dark spot on the fluorescent green background of the TLC plate.[3][5]

For compounds that are not UV-active or for enhanced visualization, various chemical stains can be used. Given the aldehyde and phenol functional groups, the following stains are often effective:

  • p-Anisaldehyde Stain: This stain is particularly useful for visualizing aldehydes, ketones, and alcohols.[3] It typically produces colored spots upon heating.

  • Potassium Permanganate (KMnO₄) Stain: This is a general oxidizing stain that reacts with many functional groups, including aldehydes and alcohols, appearing as yellow or brown spots on a purple background.[6]

  • Ferric Chloride (FeCl₃) Stain: This stain is excellent for detecting phenols, which would be useful for visualizing the starting material and any phenolic products.[6][7]

Q3: What are some common reactions involving this compound that can be monitored by TLC?

TLC is an excellent technique for monitoring a variety of organic reactions.[5][8][9] For this compound, common reactions include:

  • Reduction of the aldehyde: Conversion to the corresponding alcohol (4-hydroxymethyl-2,3-dimethoxyphenol). The product will be more polar and have a lower Rf value than the starting material.[10]

  • Oxidation of the aldehyde: Conversion to the corresponding carboxylic acid (4-hydroxy-2,3-dimethoxybenzoic acid). The product will be significantly more polar and will likely remain at the baseline or have a very low Rf unless a polar solvent system (often with a small amount of acetic or formic acid) is used.

  • Schiff base formation: Reaction with a primary amine to form an imine. The polarity of the product will depend on the nature of the amine used.[11]

Q4: How do I properly prepare my samples and the TLC plate for analysis?

Proper preparation is crucial for obtaining clean and reproducible results.

  • Sample Preparation: Dissolve a small amount (less than 1 mg) of your starting material and reaction mixture in a volatile solvent like ethyl acetate or dichloromethane.[1] The solution should be dilute (around 1%) to prevent overloading the plate.

  • TLC Plate Preparation:

    • Use a pencil to gently draw a baseline about 0.5-1 cm from the bottom of the plate.[8] Never use a pen, as the ink can chromatograph.[12]

    • Mark the lanes for your starting material (SM), co-spot (a spot of SM on top of a spot of the reaction mixture), and the reaction mixture (RM).[9]

    • Use a capillary tube or micropipette to apply a small spot of each sample to its designated lane on the baseline.[8] The spots should be small and concentrated to ensure good separation.[8] If your sample is dilute, you can spot multiple times in the same location, allowing the solvent to evaporate between applications.[9][12]

Section 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your TLC analysis.

Problem Possible Cause(s) Recommended Solution(s)
No spots are visible on the TLC plate. 1. The sample is too dilute.[12] 2. The compound is not UV-active and a visualization stain was not used.[5] 3. The compound may have evaporated during development if it is highly volatile.[3] 4. The solvent level in the developing chamber was above the baseline, causing the sample to dissolve into the solvent pool.[12]1. Concentrate the sample or spot multiple times in the same location, allowing the solvent to dry between applications.[9][12] 2. Use an appropriate chemical stain (e.g., p-anisaldehyde, KMnO₄).[3][6] 3. Ensure the plate is visualized immediately after development.[3] 4. Ensure the solvent level in the chamber is below the baseline on the TLC plate.
The spots are streaking. 1. The sample is too concentrated (overloaded).[12] 2. The sample is not fully dissolved in the spotting solvent. 3. The solvent system is too polar, causing the compound to move with the solvent front without partitioning onto the stationary phase. 4. The compound is acidic or basic and is interacting strongly with the silica gel.[8]1. Dilute the sample before spotting.[12] 2. Ensure the sample is completely dissolved before spotting. 3. Decrease the polarity of the eluent (e.g., increase the proportion of hexane). 4. Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent to neutralize the compound and improve spot shape.[1][8]
The Rf values are too high (spots are near the solvent front). The eluent is too polar.Decrease the polarity of the eluent. For a hexane/ethyl acetate system, increase the proportion of hexane.[13]
The Rf values are too low (spots are near the baseline). The eluent is not polar enough.Increase the polarity of the eluent. For a hexane/ethyl acetate system, increase the proportion of ethyl acetate.
The spots are not separating well. The polarity of the solvent system is not optimized for the components in the mixture.Try a different solvent system with different selectivities. For example, you could try a mixture of dichloromethane and methanol, or toluene and acetone.[13] Sometimes, a three-component solvent system can provide better resolution.
The solvent front is running unevenly. 1. The bottom of the TLC plate is not level in the developing chamber. 2. The TLC plate is touching the side of the chamber or the filter paper.[12] 3. The stationary phase has been disturbed or scraped off.1. Ensure the plate is placed flat on the bottom of the chamber. 2. Position the plate so that it does not touch the sides of the chamber. 3. Handle the TLC plate carefully by the edges to avoid disturbing the silica gel layer.

Section 3: Experimental Protocols

Protocol 1: General Procedure for Monitoring a Reaction by TLC

This protocol outlines the standard workflow for using TLC to track the progress of a chemical reaction.

  • Prepare the TLC Chamber: Add the desired solvent system to a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to help saturate the atmosphere with solvent vapor, which promotes even development. Cover the chamber and allow it to equilibrate for a few minutes.

  • Prepare the TLC Plate: As described in the FAQ section, draw a baseline and mark lanes for the starting material (SM), co-spot (Co), and reaction mixture (RM).

  • Spot the Plate: Apply small, concentrated spots of your samples to the appropriate lanes on the baseline.

  • Develop the Plate: Carefully place the spotted TLC plate in the equilibrated chamber, ensuring the solvent level is below the baseline. Cover the chamber and allow the solvent to ascend the plate by capillary action.

  • Monitor Development: Remove the plate when the solvent front is about 0.5-1 cm from the top. Immediately mark the solvent front with a pencil.

  • Visualize the Plate: Allow the solvent to completely evaporate from the plate. Visualize the spots using a UV lamp and/or an appropriate chemical stain. Circle the visible spots with a pencil.

  • Analyze the Results: Compare the spots in the reaction mixture lane to the starting material lane. The disappearance of the starting material spot and the appearance of a new spot (the product) indicate that the reaction is proceeding.[9] The co-spot helps to confirm if the spot in the reaction mixture is the same as the starting material.[9]

TLC_Workflow cluster_prep Preparation cluster_dev Development cluster_vis Visualization & Analysis prep_chamber Prepare TLC Chamber spot_plate Spot Samples prep_chamber->spot_plate prep_plate Prepare TLC Plate prep_plate->spot_plate develop Develop Plate spot_plate->develop visualize Visualize Spots develop->visualize analyze Analyze Results visualize->analyze

Caption: A general workflow for TLC analysis.

Protocol 2: Preparation of a p-Anisaldehyde Staining Solution

This is a versatile stain for visualizing a wide range of organic compounds.

  • Ingredients:

    • p-Anisaldehyde: 1.5 mL

    • Concentrated Sulfuric Acid: 2.5 mL

    • Acetic Acid: 1 mL

    • Ethanol: 50 mL

  • Procedure:

    • In a flask, combine the ethanol and acetic acid.

    • Carefully and slowly add the concentrated sulfuric acid to the ethanol/acetic acid mixture while cooling the flask in an ice bath.

    • Add the p-anisaldehyde to the cooled mixture and stir until homogeneous.

    • Store the staining solution in a sealed container in a cool, dark place.

  • Application:

    • After developing and drying the TLC plate, dip it into the staining solution using forceps.

    • Remove the plate and wipe the excess stain from the back with a paper towel.

    • Gently heat the plate with a heat gun until colored spots appear.

Staining_Process start Developed & Dried TLC Plate dip Dip in Staining Solution start->dip wipe Wipe Excess Stain dip->wipe heat Heat with Heat Gun wipe->heat end Visualize Colored Spots heat->end

Caption: The process of chemical staining for TLC visualization.

Section 4: Concluding Remarks

Thin-Layer Chromatography is an indispensable tool for the real-time monitoring of reactions involving this compound. By understanding the principles of TLC and being aware of common pitfalls, researchers can efficiently track the progress of their reactions, optimize reaction conditions, and determine the appropriate time for workup. This guide provides a solid foundation for both novice and experienced scientists to troubleshoot and refine their TLC techniques for this specific compound and its derivatives.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Hydroxy-3,5-dimethoxybenzaldehyde. Retrieved from [Link]

  • Chemistry Hall. (2020, January 2). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]

  • Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Retrieved from [Link]

  • RSC Publishing. (n.d.). Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 18). 2.3B: Uses of TLC. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]

  • Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). TLC Visualization Solutions. Retrieved from [Link]

  • Academia.edu. (n.d.). Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. Retrieved from [Link]

  • Reddit. (2024, June 3). Solvent for aldehyde for TLC. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information for.... Retrieved from [Link]

  • EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]

  • YouTube. (2021, August 23). Visualizing a TLC plate. Retrieved from [Link]

  • Brainly. (2023, February 6). Explain how TLC could be used to monitor the reduction of methoxybenzaldehyde to methoxybenzyl alcohol. Retrieved from [Link]

  • ResearchGate. (2026, January 9). Synthesis and Spectral Characterization of 4-Hydroxy-3-Methoxybenzaldehyde Derivatives. Retrieved from [Link]

  • ScienceDirect. (2017, July 14). Thin–layer Chromatography (TLC) - Analytical Toxicology. Retrieved from [Link]

  • NIST. (n.d.). Benzaldehyde, 4-hydroxy-3,5-dimethoxy-. Retrieved from [Link]

  • Journal of Chemical Technology and Metallurgy. (2017, July 23). 4-HYDROXY-3-METHOXYBENZALDEHYDE AS A VOLATILE INHIBITOR ON THE ATMOSPHERIC CORROSION OF CARBON STEEL. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound 4-Hydroxy-3,5-dimethoxybenzaldehyde (FDB000822). Retrieved from [Link]

  • University of California, Irvine. (2020, March). Thin Layer Chromatography. Retrieved from [Link]

  • ResearchGate. (n.d.). A proposed fragmentation pathway of 4-hydroxy-3-methoxybenzaldehyde by mass spectrometry. Retrieved from [Link]

Sources

Technical Support Center: Purification of Crude 4-Hydroxy-2,3-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering challenges with the purification of crude 4-Hydroxy-2,3-dimethoxybenzaldehyde. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific experimental issues with practical, evidence-based solutions.

Troubleshooting Guide

This section addresses common problems observed during the purification of this compound, offering explanations for the underlying causes and providing step-by-step protocols to resolve these issues.

Problem 1: Recrystallization yields an oil or "gummy" solid instead of crystals.

Cause: This phenomenon, known as "oiling out," often occurs when the melting point of the solute is lower than the boiling point of the recrystallization solvent. It can also be caused by a high concentration of impurities, which can depress the melting point of the mixture.[1] Rapid cooling of the solution can also lead to the formation of a precipitate rather than well-defined crystals.[2]

Solution:

  • Optimize Solvent System:

    • Select a lower-boiling point solvent: If using a high-boiling point solvent, switch to one with a lower boiling point to ensure the solution temperature does not exceed the melting point of the product.

    • Employ a mixed-solvent system: Dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" solvent (in which it is less soluble) at an elevated temperature until the solution becomes slightly turbid. A few drops of the "good" solvent can then be added to redissolve the precipitate, followed by slow cooling.[3] For phenolic compounds, combinations like ethanol-water or acetone-hexane can be effective.[4]

  • Control Cooling Rate:

    • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature on a benchtop, insulated with a cork ring or paper towels to prevent rapid heat loss.[5]

    • Avoid Shock Cooling: Do not immediately place the hot flask in an ice bath.[2] An ice bath should only be used after the solution has reached room temperature to maximize yield.[3]

  • Induce Crystallization: If crystals do not form even after slow cooling, the solution may be supersaturated.[6]

    • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus of the solution. The microscopic scratches provide nucleation sites for crystal growth.[6]

    • Seeding: Introduce a tiny crystal of pure this compound into the cooled solution to initiate crystallization.

Problem 2: Poor recovery of the product after recrystallization.

Cause: Low yield is a frequent issue in recrystallization and can stem from several factors: using an excessive amount of solvent, premature crystallization during hot filtration, or the product having significant solubility in the cold solvent.[5][6]

Solution:

  • Minimize Solvent Usage:

    • Use the minimum amount of hot solvent: Add the hot recrystallization solvent in small portions to the crude material, with heating and stirring, until the solid just dissolves.[7]

    • Concentrate the solution: If too much solvent has been added, carefully evaporate a portion of it to re-saturate the solution.[1]

  • Prevent Premature Crystallization:

    • Pre-heat the filtration apparatus: When performing a hot gravity filtration to remove insoluble impurities, pre-heat the funnel and receiving flask to prevent the product from crystallizing prematurely.

    • Use a slight excess of solvent: Before hot filtration, add a small, measured amount of extra hot solvent to keep the product dissolved. This excess can be evaporated after filtration.

Problem 3: Colored impurities persist in the final product.

Cause: Highly colored impurities, often polymeric byproducts, can be challenging to remove by recrystallization alone.

Solution:

  • Activated Charcoal Treatment:

    • Add activated charcoal: After dissolving the crude product in the hot recrystallization solvent, add a small amount of activated charcoal (typically 1-2% by weight of the crude material).

    • Boil briefly: Swirl and heat the mixture for a few minutes to allow the charcoal to adsorb the colored impurities.

    • Hot gravity filtration: Remove the charcoal by hot gravity filtration. Be aware that using too much charcoal can lead to a decrease in yield as it may also adsorb the desired product.[5]

Problem 4: Thin Layer Chromatography (TLC) analysis shows multiple spots after purification.

Cause: The presence of multiple spots on a TLC plate indicates that the purification was incomplete and impurities remain. Common impurities in the synthesis of substituted benzaldehydes can include unreacted starting materials, over-oxidized carboxylic acids, or side-products from incomplete reactions.[8][9]

Solution:

  • Column Chromatography: If recrystallization is ineffective, column chromatography is a more powerful purification technique.[10]

    • Stationary Phase: Silica gel is commonly used for the separation of phenolic compounds.[11]

    • Mobile Phase: A gradient of non-polar to polar solvents is typically employed. For this compound, a mixture of hexanes and ethyl acetate is a good starting point.[12] The optimal solvent system should be determined by TLC analysis first.[1]

  • Acid-Base Extraction: This technique is particularly useful for separating phenolic aldehydes from non-acidic impurities.

    • Dissolve the crude mixture in an organic solvent like ethyl acetate.

    • Wash the organic layer with a weak base solution (e.g., saturated sodium bicarbonate) to remove any carboxylic acid impurities.[8]

    • To separate the phenolic aldehyde, extract the organic layer with a stronger base solution (e.g., 1M sodium hydroxide). The phenolic aldehyde will deprotonate and move into the aqueous layer.

    • Separate the aqueous layer and re-acidify it with a strong acid (e.g., HCl) to precipitate the purified phenolic aldehyde.

    • The precipitate can then be collected by filtration and further purified by recrystallization if necessary.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

Common impurities can include unreacted starting materials such as 2,3-dimethoxyphenol, related isomers, and the corresponding carboxylic acid (4-hydroxy-2,3-dimethoxybenzoic acid) formed by over-oxidation of the aldehyde group. Depending on the synthetic route, by-products from side reactions may also be present.

Q2: Which analytical techniques are best for assessing the purity of this compound?
  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is highly effective for quantifying the purity of phenolic aldehydes and detecting trace impurities.[13][14][15]

  • Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of a reaction and the effectiveness of a purification step.[16] For visualization of phenolic compounds on a TLC plate, several staining methods can be used:

    • UV light (254 nm): If the compound is UV active.[16]

    • Iodine chamber: A general stain for many organic compounds.[17]

    • Ferric chloride (FeCl₃) spray: Gives a distinct color (often blue or green) with phenols.[16][17]

    • p-Anisaldehyde stain: A versatile stain that produces colored spots with aldehydes and phenols upon heating.[18]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the purified product and identifying any residual impurities.

Q3: What is a suitable recrystallization solvent for this compound?

A mixed solvent system of ethanol and water is often effective for the recrystallization of phenolic compounds.[3] The crude product is dissolved in a minimal amount of hot ethanol, followed by the dropwise addition of hot water until the solution becomes slightly cloudy. A few drops of hot ethanol are then added to redissolve the precipitate, and the solution is allowed to cool slowly. Other potential solvent systems include ethyl acetate/hexanes.[4]

Solvent SystemRationale
Ethanol/Water Good for moderately polar compounds. The compound is soluble in hot ethanol and less soluble in water.
Ethyl Acetate/Hexanes Effective for compounds of intermediate polarity. The compound dissolves in ethyl acetate, and precipitation is induced by the addition of the non-polar hexane.
Acetone/Water Similar to ethanol/water, suitable for polar compounds.
Q4: How can I remove residual solvent from my purified crystals?

After filtration, the crystals should be washed with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[3] To remove the solvent, the crystals should be dried under vacuum. A vacuum oven at a temperature well below the compound's melting point can be used for more efficient drying.

Visualizing Purification Workflows

Recrystallization Workflow

Recrystallization_Workflow A Crude Product B Dissolve in Minimum Hot Solvent A->B C Hot Gravity Filtration (if insoluble impurities are present) B->C D Slow Cooling to Room Temperature C->D E Cool in Ice Bath D->E F Vacuum Filtration E->F G Wash with Cold Solvent F->G H Dry Crystals Under Vacuum G->H I Pure Crystals H->I

Caption: A generalized workflow for the purification of a solid organic compound by recrystallization.

Acid-Base Extraction Workflow

Acid_Base_Extraction cluster_0 Separatory Funnel cluster_1 Organic Layer cluster_2 Aqueous Layer A Crude Product in Organic Solvent B Add Aqueous Base (e.g., NaOH) A->B C Shake and Separate Layers B->C D Non-phenolic Impurities C->D E Deprotonated Phenolic Aldehyde C->E F Acidify (e.g., with HCl) E->F G Precipitated Pure Product F->G H Filter and Dry G->H I Pure this compound H->I

Caption: Workflow for the purification of a phenolic aldehyde using acid-base extraction.

References

  • TLC Fractionation and Visualization of Selected Phenolic Compounds Applied as Drugs. (2000). Google Scholar.
  • TLC Visualiz
  • RECRYSTALLIZ
  • Technical Support Center: Aldehyde Purific
  • TLC Visualiz
  • Problems with Recrystallis
  • Recrystalliz
  • How to analysis the phenolic compounds by TLC, the method and... ECHEMI.
  • Detection of phenolic acids. (A) TLC chromatogram, detection with...
  • Troubleshooting. (2022). Chemistry LibreTexts.
  • Purifying aldehydes? (2015). Reddit.
  • Please suggest a method to purify an aromatic aldehyde after an SNAr reaction. (2013).
  • Experimental No. (4)
  • Is it possible to purify aldehyde by column? Is there any other method to do purification? (2015).
  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. (2018). Journal of Visualized Experiments.
  • Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde. (2003). Molecules.
  • Selective demethylation and debenzylation of aryl ethers by magnesium iodide under solvent-free conditions and its application to the total synthesis of natural products. Royal Society of Chemistry.
  • Process for the production of 4-hydroxybenzaldehyde derivatives.
  • Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candid
  • 4-Hydroxy-2-methoxybenzaldehyde. Sigma-Aldrich.
  • Acid/base Extraction and Separation of Acidic and Neutral Substances. UrbanPro.
  • 2,3-DIHYDROXY-4-METHOXYBENZALDEHYDE(4055-69-0) 1H NMR spectrum. ChemicalBook.
  • Preparation method of 4-hydroxyl-2-methoxybenzaldehyde.
  • Advances in Chromatographic Analysis of Phenolic Phytochemicals in Foods: Bridging Gaps and Exploring New Horizons. (2023). Molecules.
  • Scheme for the column and TLC separation of the phenolic compounds.
  • 1 H-NMR (400 MHz, CDCl 3 ) spectra of 4-ethoxy-3- methoxy benzaldehyde...
  • EXPERIMENTAL INVESTIGATION OF THE SEPARATION OF 4-HYDROXYBENZOIC ACID EMPLOYING NATURAL AND CONVENTIONAL SOLVENTS. (2024). International Journal of Chemical and Process Engineering Research.
  • Purification of 4-Hydroxybenzyl Alcohol by Recrystallization: Applic
  • HPLC chromatograms showing separation of...
  • 2-Hydroxy-4-methoxybenzaldehyde(673-22-3) 1H NMR spectrum. ChemicalBook.
  • 2,3-Dimethoxybenzaldehyde(86-51-1) 1H NMR spectrum. ChemicalBook.
  • Preparation method of 2,3-dimethoxy benzaldehyde.
  • 4-HYDROXY-3-METHOXYBENZALDEHYDE AS A VOLATILE INHIBITOR ON THE ATMOSPHERIC CORROSION OF CARBON STEEL. (2017). Journal of Chemical Technology and Metallurgy.
  • Showing Compound 4-Hydroxy-3,5-dimethoxybenzaldehyde (FDB000822). (2010). FooDB.
  • 2,3-Dimethoxybenzaldehyde. Sigma-Aldrich.
  • Techniques for Analysis of Plant Phenolic Compounds. (2016). Foods.
  • Quantitative Analysis of 3,5-Dihydroxybenzaldehyde using High-Performance Liquid Chrom
  • Determination of Phenolic Compounds Using HPLC and Electrochemical Detection with Disposable Carbon Electrodes. (2009).
  • 3,4-DIMETHOXYBENZALDEHYDE.
  • A Validated HPLC Method for Simultaneous Determination of 2-Hydroxy-4-methoxybenzaldehyde and 2-Hydroxy-4-methoxybenzoic Acid in Root Organs of Hemidesmus indicus.
  • Technical Support Center: Synthesis of 4'-Hydroxy-2,4-dimethoxychalcone. Benchchem.
  • Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. (2026).
  • The crystal structures of four dimethoxybenzaldehyde isomers. (2016).

Sources

Technical Support Center: Degradation Pathways of 4-Hydroxy-2,3-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the complex biochemical and pharmaceutical degradation pathways of 4-Hydroxy-2,3-dimethoxybenzaldehyde (CAS 69471-05-2). Whether you are mapping plant secondary metabolism or profiling Trimetazidine impurities for ICH compliance[1],[2], this guide provides self-validating protocols, mechanistic troubleshooting, and quantitative data to ensure the scientific integrity of your workflows.

Part 1: Biochemical & Metabolic Degradation (FAQs)

Q: What are the primary metabolic degradation pathways of this compound in microbial and plant systems? A: In biological systems, the degradation of methoxy-aromatics typically initiates with the oxidation of the aldehyde group to a carboxylic acid via Aldehyde Dehydrogenases (ALDH). This is followed by sequential O-demethylation. Enzymes that catalyze this O-demethylation include 2-oxoglutarate (2OG)/Fe(II)-dependent dioxygenases and cytochrome P450s[3]. The removal of the methyl groups yields catechol derivatives (e.g., 2,3,4-trihydroxybenzoic acid), which are subsequently cleaved by ring-cleaving dioxygenases to form aliphatic acids that enter the TCA cycle.

MetabolicPathway HDMB This compound (Parent Compound) Oxidation Aldehyde Oxidation (ALDH / CYP450) HDMB->Oxidation Acid 4-Hydroxy-2,3-dimethoxybenzoic acid (+16 Da) Oxidation->Acid Demethylation O-Demethylation (2OG/Fe(II) Dioxygenases) Acid->Demethylation Trihydroxy 2,3,4-Trihydroxybenzoic acid (-14 Da per methyl) Demethylation->Trihydroxy RingCleavage Aromatic Ring Cleavage (Dioxygenases) Trihydroxy->RingCleavage Aliphatic Aliphatic Organic Acids (TCA Cycle Entry) RingCleavage->Aliphatic

Fig 1. Enzymatic degradation pathway of this compound.

Q: How do I set up a self-validating in vitro assay to study its O-demethylation? A: O-demethylation assays often fail due to cofactor depletion or enzyme oxidation. The following protocol embeds causality and self-validation to prevent false negatives.

Protocol: In Vitro O-Demethylation Assay

  • Buffer Preparation: Prepare 50 mM HEPES buffer (pH 7.4). Causality: HEPES is chosen over phosphate buffers because phosphate can precipitate the required Fe(II) cofactor.

  • Cofactor Addition: Add 1 mM 2-oxoglutarate, 0.5 mM Iron(II) sulfate, and 2 mM ascorbic acid. Causality: Ascorbate is critical; it acts as an electron donor to reduce any oxidized Fe(III) back to the catalytically active Fe(II) state, rescuing the dioxygenase from uncoupled turnover inactivation.

  • Substrate Introduction: Add 100 µM this compound[4] (dissolved in <1% DMSO to prevent solvent-induced enzyme denaturation).

  • Enzyme Addition: Add recombinant demethylase or liver microsomes (1 mg/mL protein).

  • Incubation & Quenching: Incubate at 37°C for 30 mins. Quench with an equal volume of ice-cold acetonitrile containing 1 µM of an isotope-labeled internal standard (IS). Validation: Adding the IS after quenching corrects for LC-MS matrix effects and extraction losses without interfering with the enzymatic reaction.

  • System Validation Controls:

    • Negative Control: Use heat-denatured enzyme to differentiate true enzymatic O-demethylation from spontaneous chemical hydrolysis.

    • Blank Control: Run the reaction without the substrate to check for endogenous isobaric interferences in the microsomes.

Part 2: Pharmaceutical Forced Degradation (Troubleshooting)

Q: I am profiling Trimetazidine impurities. Under what conditions does this compound form, and how does it further degrade? A: this compound is formally recognized as Trimetazidine Impurity N[4],[2]. It typically forms during the hydrolytic or oxidative degradation of the parent API. Because it contains both a reactive aldehyde and an electron-rich phenolic ring, it is highly susceptible to further oxidative stress (yielding benzoic acid derivatives) and photolytic stress (yielding decarbonylation products).

Table 1: Quantitative Summary of Forced Degradation Kinetics (ICH Q1A/Q1B Parameters)

Stress ConditionReagent / EnvironmentTemp / TimePrimary Degradant FormedYield (%)Mass Shift (Δm/z)
Oxidative 3% H₂O₂60°C / 24h4-Hydroxy-2,3-dimethoxybenzoic acid15.2%+16 Da
Hydrolytic (Acid) 0.1M HCl60°C / 48hHighly Stable (No major degradants)< 1.0%N/A
Hydrolytic (Base) 0.1M NaOH60°C / 48hAldol condensation dimers8.5%Various
Photolytic UV-Vis (1.2M lux hrs)25°C / 7 daysDecarbonylation / Radical coupling12.0%-28 Da (Loss of CO)

Q: How do I execute a forced oxidative degradation study without causing secondary over-oxidation? A: A common error in ICH Q1A profiling is using excessive oxidant (e.g., 10% H₂O₂), which obliterates primary degradants and yields biologically irrelevant secondary products.

Protocol: Self-Validating Oxidative Degradation Workflow

  • Sample Prep: Dissolve the compound in 50:50 Methanol:Water to a concentration of 1 mg/mL.

  • Stressor Application: Add 3% H₂O₂ (v/v). Causality: 3% is the industry standard to achieve the target 5-20% degradation, ensuring primary degradants (like the benzoic acid derivative) are trapped before they undergo ring cleavage.

  • Incubation: Store at 60°C for 24 hours.

  • Quenching (Critical Step): Add a stoichiometric excess of sodium metabisulfite (Na₂S₂O₅). Causality: If the peroxide is not neutralized prior to LC-MS injection, degradation will continue inside the autosampler, leading to non-reproducible peak areas.

  • Mass Balance Validation: Calculate the sum of the peak areas (parent + degradants). It must equal ~95-100% of the unstressed control. If it is <90%, degradants have either precipitated or are UV-invisible, necessitating CAD (Charged Aerosol Detection) or MS.

ForcedDegradation Start Sample Prep 1 mg/mL in 50:50 MeOH:H2O Stress Apply Stressor 3% H2O2 (Oxidative) or UV (Photolytic) Start->Stress Incubate Incubation 60°C for 24-48h Stress->Incubate Quench Quenching Add Na2S2O5 Incubate->Quench Analyze LC-MS Analysis Identify Degradants Quench->Analyze

Fig 2. Self-validating workflow for oxidative forced degradation profiling.

Part 3: Analytical & Chromatographic Troubleshooting

Q: My LC-MS/MS analysis of the degradation mixture shows severe peak tailing and poor ionization for the acid metabolites. How can I resolve this? A: Peak tailing for methoxy-aromatics is usually caused by secondary interactions between the phenolic hydroxyl group and unreacted silanols on the silica stationary phase.

  • Chromatographic Fix: Switch to an end-capped C18 column or a polar-embedded phase.

  • Ionization Fix: Ensure your mobile phase contains 0.1% Formic Acid. Causality: The low pH suppresses the ionization of the phenolic OH (pKa ~ 8.0) and the carboxylic acid degradants (pKa ~ 4.0) during the chromatographic run, ensuring they elute as sharp, neutral bands. However, for MS detection of the acid degradants, you must run the mass spectrometer in Negative Electrospray Ionization (ESI-) mode, as they will readily lose a proton in the spray droplet.

Q: Liquid-liquid extraction (LLE) recoveries for the parent compound and its demethylated degradants are highly variable. What is the root cause? A: The root cause is improper pH control relative to the analytes' pKa values. This compound has a phenolic OH with a pKa of approximately 7.5–8.5. Its oxidative degradant (4-Hydroxy-2,3-dimethoxybenzoic acid) has a carboxylic acid with a pKa of ~4.0.

  • If you perform LLE at physiological pH (7.4), the acid degradant is fully ionized (water-soluble) and the parent aldehyde is partially ionized. Both will exhibit poor partitioning into organic solvents like Ethyl Acetate.

  • Solution: Acidify the aqueous sample to pH < 3.0 using phosphoric acid prior to extraction. Causality: This ensures both the phenolic and carboxylic functional groups are fully protonated and electrically neutral, driving >95% recovery into the organic phase.

References
  • This compound - CAS - 69471-05-2, Axios Research,[Link]

  • Biochemistry and Occurrence of O-Demethylation in Plant Metabolism, ResearchGate,[Link]

Sources

Validation & Comparative

A Comparative Guide to 4-Hydroxy-2,3-dimethoxybenzaldehyde and Syringaldehyde for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of aromatic aldehydes, structural isomers often exhibit surprisingly divergent physicochemical properties and biological activities. This guide provides an in-depth comparative analysis of two such isomers: 4-Hydroxy-2,3-dimethoxybenzaldehyde and Syringaldehyde (4-Hydroxy-3,5-dimethoxybenzaldehyde). Addressed to researchers in drug discovery and chemical synthesis, this document elucidates the critical distinctions between these compounds, supported by experimental data and protocols to inform your research and development endeavors.

Structural and Foundational Differences

At first glance, both compounds share the same molecular formula (C₉H₁₀O₄) and a core 4-hydroxybenzaldehyde structure. The crucial difference lies in the substitution pattern of the two methoxy (-OCH₃) groups on the benzene ring.

  • This compound features methoxy groups at the C2 and C3 positions.

  • Syringaldehyde , the more widely known isomer, has a symmetrical arrangement with methoxy groups at the C3 and C5 positions.

This seemingly minor positional variance has profound implications for molecular symmetry, steric hindrance, and electronic effects, which in turn dictate the distinct chemical and biological profiles of each molecule.

Figure 1: Chemical structures of the two isomers.

Physicochemical Properties: A Tabulated Comparison

The difference in molecular architecture directly translates to variations in physical properties. Syringaldehyde's symmetrical structure allows for more efficient crystal packing, resulting in a significantly higher melting point.

PropertyThis compoundSyringaldehydeSource(s)
CAS Number 69471-05-2134-96-3[1][2]
Molecular Formula C₉H₁₀O₄C₉H₁₀O₄[2]
Molecular Weight 182.17 g/mol 182.17 g/mol [2]
Appearance -Light grey to light yellow crystalline powder[3]
Melting Point 71 °C109 - 112 °C[1][3]
Boiling Point 325.5 °C (Predicted)192 - 193 °C (at 19 kPa)[1][3]
Density 1.234 g/cm³ (Predicted)-[1]
pKa 7.42 (Predicted)7.24 (Predicted)[1][4]
Solubility -Slightly soluble in water; Soluble in alcohol[4]

Spectroscopic Signatures: Deciphering the Isomers

While sharing common features like an aldehyde proton signal (~9.8 ppm in ¹H NMR) and a carbonyl stretch (~1680-1700 cm⁻¹ in IR), their detailed spectra are distinct due to differences in symmetry and the electronic environment of the protons and carbons.

Key Spectroscopic Differences:

  • ¹H NMR: Syringaldehyde exhibits a single, sharp peak for its two equivalent aromatic protons and a single peak for the six protons of its two identical methoxy groups. In contrast, this compound will show two distinct signals for its non-equivalent aromatic protons and two separate signals for its two different methoxy groups.

  • ¹³C NMR: Similarly, the symmetry of syringaldehyde results in fewer signals in the ¹³C NMR spectrum compared to the asymmetric this compound.

  • IR Spectroscopy: The C-O stretching region and the aromatic C-H bending "fingerprint" region will show distinct patterns reflecting the different substitution on the benzene ring. The NIST WebBook provides a reference gas-phase IR spectrum for syringaldehyde[5].

Comparative Biological Activities: A Functional Showdown

The therapeutic potential of phenolic compounds is an area of intense research. While data on this compound is sparse, we can infer its potential by comparing the extensive research on syringaldehyde and related benzaldehydes.

Antioxidant Activity

The antioxidant capacity of phenols is largely dictated by the stability of the phenoxyl radical formed after donating a hydrogen atom. The two methoxy groups ortho to the hydroxyl group in syringaldehyde provide significant steric hindrance and electron-donating resonance, which stabilizes the resulting radical. This makes syringaldehyde a potent antioxidant [4]. In contrast, the methoxy groups in this compound are not positioned to offer the same degree of stabilization, suggesting a potentially lower intrinsic antioxidant activity.

Anti-inflammatory Effects

Syringaldehyde has been documented to possess anti-inflammatory properties[4]. Structurally related phenolic aldehydes, such as 2-bromo-5-hydroxy-4-methoxybenzaldehyde, have been shown to exert potent anti-inflammatory effects by suppressing key inflammatory mediators like iNOS, COX-2, TNF-α, IL-1β, and IL-6 through the inhibition of NF-κB and MAPK signaling pathways[6]. While direct experimental data is needed, it is plausible that this compound may also exhibit anti-inflammatory activity, though the potency could differ based on its unique structure.

Antimicrobial Activity

Various benzaldehyde derivatives are known for their antimicrobial effects. For example, 2,3-Dimethoxybenzaldehyde, which shares a substitution pattern with one of our compounds of interest, shows antifungal activity with a Minimum Inhibitory Concentration (MIC) of 2.5 mM and antibacterial activity against E. coli and S. aureus[7]. Similarly, derivatives of 4-hydroxy-3-methoxy-benzaldehyde (vanillin) have demonstrated antimicrobial properties[8]. This suggests that both isomers likely possess antimicrobial potential, but their spectrum of activity and potency would require direct comparative testing.

Experimental Protocol: DPPH Radical Scavenging Assay

To quantitatively compare the antioxidant activity of these isomers, the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a reliable and widely used method[9].

Objective: To determine the concentration of an antioxidant required to scavenge 50% of DPPH free radicals (IC₅₀).

Principle: DPPH is a stable free radical with a deep violet color. In the presence of a hydrogen-donating antioxidant, it is reduced to the yellow-colored diphenylpicrylhydrazine. The degree of discoloration, measured spectrophotometrically, corresponds to the scavenging activity of the antioxidant.

Methodology:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution in the dark and freshly prepared.

    • Prepare a series of stock solutions of the test compounds (this compound and Syringaldehyde) and a positive control (e.g., Ascorbic Acid) in methanol at various concentrations (e.g., 10 µM to 1 mM).

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each concentration of the test compounds and the positive control.

    • For the blank, add 100 µL of methanol to 100 µL of the DPPH solution.

    • For the negative control, add 100 µL of methanol to 100 µL of each test compound concentration.

  • Incubation and Measurement:

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_blank - (A_sample - A_neg_control)) / A_blank] * 100

    • Plot the % Inhibition against the concentration of the test compounds.

    • Determine the IC₅₀ value (the concentration that causes 50% inhibition) from the graph using regression analysis.

Figure 2: Workflow for the DPPH antioxidant assay.

Applications and Synthesis Insights

Syringaldehyde is a well-established compound with diverse applications. It is naturally derived from lignin and is used as a flavoring agent, a fragrance component, and a crucial intermediate in the synthesis of pharmaceuticals like the antibacterial drug Trimethoprim.

This compound is less common. It is listed as an impurity of Trimetazidine, a drug structurally related to Trimethoprim, and is commercially available primarily as a research chemical[1]. This suggests its primary current role is in synthetic chemistry, potentially as a building block for complex molecules where its specific substitution pattern is required.

The synthesis routes for these isomers differ based on the required positioning of the methoxy groups, often starting from different precursors like vanillin or pyrogallol for syringaldehyde, versus other substituted phenols for its 2,3-dimethoxy counterpart.

Conclusion and Future Directions

The comparison between this compound and syringaldehyde serves as a compelling case study in the importance of isomeric structure in chemistry and pharmacology.

  • Syringaldehyde is a symmetrical, higher-melting, and well-characterized compound with proven antioxidant and anti-inflammatory activities. Its symmetrical methoxy groups enhance the stability of its phenoxyl radical, contributing to its potent biological effects.

  • This compound is an asymmetrical, lower-melting isomer. While its biological profile is not well-documented, its structural relationship to other bioactive benzaldehydes suggests it holds untapped potential.

For the research community, this presents a clear opportunity. There is a significant knowledge gap regarding the biological activities of this compound. Direct, head-to-head comparative studies using standardized assays (like the DPPH protocol outlined above) are essential to quantify its antioxidant, anti-inflammatory, and antimicrobial potential relative to its well-known cousin, syringaldehyde. Such research could uncover novel therapeutic leads and expand the toolbox of functionalized aromatic aldehydes for drug development.

Figure 3: Logic diagram illustrating the structure-activity relationship.

References

  • FooDB. (2010, April 8). Showing Compound 4-Hydroxy-3,5-dimethoxybenzaldehyde (FDB000822). Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Hydroxy-3,5-dimethoxybenzaldehyde. Retrieved from [Link]

  • ResearchGate. (n.d.). Anti-Inflammatory, Anti-Angiogenic and Anti-Nociceptive Activities of 4-Hydroxybenzaldehyde | Request PDF. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzaldehyde, 4-hydroxy-3,5-dimethoxy- (CAS 134-96-3). Retrieved from [Link]

  • EPA. (2025, October 15). 4-Hydroxy-3-methoxybenzaldehyde Properties. Retrieved from [Link]

  • Korea Science. (2008, September 30). Anti-Inflammatory, Anti-Angiogenic and Anti-Nociceptive Activities of 4-Hydroxybenzaldehyde -Biomolecules & Therapeutics. Retrieved from [Link]

  • RSC Publishing. (n.d.). 4-Hydroxy-3-methoxy-benzaldehyde series aroyl hydrazones: synthesis, thermostability and antimicrobial activities. Retrieved from [Link]

  • ResearchGate. (n.d.). Density functional studies and spectroscopic analysis (FT-IR, FT-Raman, UV–visible, and NMR) with molecular docking approach on an anticancer and antifungal drug 4-hydroxy-3-methoxybenzaldehyde | Request PDF. Retrieved from [Link]

  • SCIRP. (n.d.). Synthesis, Molecular Structure and Antibacterial Activity of 1-(4-Methoxybenzaldehyde)-4-Methylthiosemicarbazone. Retrieved from [Link]

  • Biomolecules & Therapeutics. (n.d.). Anti-Inflammatory, Anti-Angiogenic and Anti-Nociceptive Activities of 4-Hydroxybenzaldehyde. Retrieved from [Link]

  • DergiPark. (2019, October 18). INVESTIGATION OF BIOLOGICAL ACTIVITIES OF 4-HYDROXY-3- (2-HYDROXY-5-METHYLBENZYLIDEAMINO) BENZENESULPHONIC ACID. Retrieved from [Link]

  • MDPI. (2010, August 24). Antimicrobial and Antioxidant Activities of the Root Bark Essential Oil of Periploca sepium and Its Main Component 2-Hydroxy-4-methoxybenzaldehyde. Retrieved from [Link]

  • Supporting Information. (n.d.). Selective demethylation and debenzylation of aryl ethers by magnesium iodide under solvent-free conditions and its application to the total synthesis of natural products. Retrieved from [Link]

  • MDPI. (2026, January 7). 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. Retrieved from [Link]

  • NIST WebBook. (n.d.). Benzaldehyde, 4-hydroxy-3,5-dimethoxy-. Retrieved from [Link]

  • Semantic Scholar. (n.d.). SYNTHESIS, CHARACTERIZATION AND ANTIOXIDANT ACTIVITY OF 7-HYDROXY-3',4'-DIMETHOXYFLAVONE. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) 2-hydroxy-4-methoxybenzaldehyde, an astounding food flavoring metabolite: A review. Retrieved from [Link]

Sources

A Comprehensive Guide to the Validation of 4-Hydroxy-2,3-dimethoxybenzaldehyde as a Reference Standard in High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and quality control, the integrity of analytical data is paramount. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the quantification of active pharmaceutical ingredients (APIs) and their impurities. The accuracy of these measurements, however, is fundamentally tethered to the quality of the reference standards employed. This guide provides an in-depth, field-proven framework for the validation of 4-Hydroxy-2,3-dimethoxybenzaldehyde as a reference standard, ensuring it meets the rigorous requirements for its intended analytical applications.

This document is designed for researchers, analytical scientists, and drug development professionals. It moves beyond a simple checklist of validation parameters, delving into the causality behind experimental choices and establishing a self-validating system for robust analytical practice.

The Bedrock of Analytical Science: The Role of a Reference Standard

A reference standard is a highly purified and well-characterized substance used as a measurement base. In HPLC, it is the benchmark against which the identity and purity of a sample are compared. According to the United States Pharmacopeia (USP), test methods for assessing the compliance of pharmaceutical products must meet stringent standards of accuracy and reliability.[1][2] The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose.[3][4] Therefore, the qualification of the reference standard itself is the first and most critical step in the validation of any quantitative analytical method.[5]

Physicochemical Profile: this compound

Before embarking on validation, a thorough understanding of the candidate standard's properties is essential.

  • Chemical Structure:

  • CAS Number: 69471-05-2[6]

  • Molecular Formula: C₉H₁₀O₄[7]

  • Molecular Weight: 182.17 g/mol [7]

  • Appearance: Typically a crystalline powder.

  • Melting Point: Approximately 71°C[6]

  • Solubility: Demonstrates solubility in common organic solvents like methanol and acetonitrile, making it suitable for HPLC mobile phases.

A crucial piece of documentation for any potential reference standard is the Certificate of Analysis (CoA) from a reputable supplier. The CoA provides vital information on purity (typically determined by HPLC), identity (confirmed by techniques like NMR and Mass Spectrometry), and may include data on residual solvents and inorganic impurities.[7]

The Validation Gauntlet: A Step-by-Step Experimental Framework

The validation of an analytical method is a process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[1] This process is guided by the International Council for Harmonisation (ICH) guideline Q2(R1) and USP General Chapter <1225>.[1][3][8]

The following sections detail the experimental protocols for validating an HPLC method using this compound as the primary reference standard. These protocols are designed to be self-validating, where the successful execution of each step builds confidence in the overall method.

HPLC_Validation_Workflow cluster_0 Method Development & Optimization cluster_1 Method Validation Dev Initial Method Development Specificity Specificity & Selectivity Dev->Specificity Begin Validation Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Stability Solution Stability Robustness->Stability

Caption: Overall workflow for HPLC method validation.

Causality: The first and most critical question is whether the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present. These can include impurities, degradation products, or matrix components. For a reference standard, this means demonstrating that the peak for this compound is pure and not co-eluting with any other detectable species.

Experimental Protocol:

  • Prepare Solutions:

    • Blank: Prepare the mobile phase or a sample diluent.

    • Reference Standard Solution: Prepare a solution of this compound at the target concentration (e.g., 100 µg/mL).

    • Spiked Solution: If potential impurities are known and available, prepare a solution of the reference standard spiked with these impurities.

    • Forced Degradation Samples: Subject the reference standard solution to stress conditions (e.g., acid, base, oxidation, heat, light) to intentionally generate degradation products.

  • Chromatographic Analysis:

    • Inject the blank, reference standard solution, and stressed samples into the HPLC system.

    • An HPLC system equipped with a Photodiode Array (PDA) detector is highly recommended.

  • Acceptance Criteria:

    • The blank injection should show no interfering peaks at the retention time of the main analyte.

    • The peak for this compound in the stressed samples should be well-resolved from any degradation product peaks (Resolution > 2.0).

    • The PDA detector should be used to perform peak purity analysis. The purity angle should be less than the purity threshold, indicating spectral homogeneity across the peak.

Causality: This parameter establishes the relationship between the concentration of the analyte and the detector response. A linear relationship is crucial for accurate quantification over a defined range.

Linearity_Concept cluster_0 Input cluster_1 Output cluster_2 Analysis Concentration Analyte Concentration (e.g., µg/mL) Response Detector Response (e.g., Peak Area) Concentration->Response Proportional Relationship Plot Plot Response vs. Concentration Response->Plot Regression Linear Regression Analysis (y = mx + c) Plot->Regression

Caption: The logical relationship in a linearity assessment.

Experimental Protocol:

  • Prepare Calibration Standards: From a stock solution of this compound, prepare a series of at least five concentrations spanning the expected working range. For an assay of a drug substance, the ICH recommends a range of 80% to 120% of the test concentration.[1]

  • Chromatographic Analysis: Inject each concentration in triplicate.

  • Data Analysis:

    • Construct a calibration curve by plotting the mean peak area against the concentration.

    • Perform a linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Acceptance Criteria:

  • The correlation coefficient (r²) should be ≥ 0.999.

  • The y-intercept should be minimal (ideally close to zero).

  • A visual inspection of the plot should confirm a linear relationship.

Concentration (µg/mL)Mean Peak Area (n=3)
80801,234
90902,345
1001,003,456
1101,104,567
1201,205,678
Hypothetical Linearity Data

Causality: Accuracy demonstrates the closeness of the test results obtained by the method to the true value. It is often assessed through recovery studies.

Experimental Protocol:

  • Spike Recovery: If a well-characterized matrix (placebo) is available, spike it with known amounts of this compound at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Preparation: Prepare at least three replicates for each concentration level.

  • Analysis: Analyze the spiked samples and determine the concentration of the analyte using the previously established linear calibration curve.

  • Calculation: Calculate the percentage recovery for each sample.

Acceptance Criteria:

  • The mean percent recovery should be within a pre-defined range, typically 98.0% to 102.0%.

Spike LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
80%80.079.299.0%
100%100.0100.5100.5%
120%120.0119.499.5%
Hypothetical Accuracy (Recovery) Data

Causality: Precision expresses the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: repeatability and intermediate precision.

Experimental Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare a minimum of six independent samples of this compound at 100% of the target concentration.

    • Analyze these samples on the same day, with the same analyst, and on the same instrument.

    • Calculate the relative standard deviation (RSD) of the results.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.

    • Compare the results from both sets of experiments.

Acceptance Criteria:

  • Repeatability: The RSD should be ≤ 2.0%.

  • Intermediate Precision: The RSD over the different conditions should also be ≤ 2.0%.

Causality: These parameters are crucial for the analysis of impurities. LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol:

  • Based on Signal-to-Noise Ratio:

    • Determine the signal-to-noise ratio by comparing the analyte signal from samples with known low concentrations to the noise of the baseline.

    • LOD is typically established at a signal-to-noise ratio of 3:1.

    • LOQ is typically established at a signal-to-noise ratio of 10:1.

  • Based on the Standard Deviation of the Response and the Slope:

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

    • Where σ = the standard deviation of the response (can be from the y-intercepts of regression lines) and S = the slope of the calibration curve.

Acceptance Criteria:

  • The LOQ must be verified by analyzing a sample at this concentration and demonstrating acceptable precision (e.g., RSD ≤ 10%).

Causality: The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage.

Experimental Protocol:

  • Identify Key Parameters: Select critical HPLC parameters such as:

    • Mobile phase composition (e.g., ±2% organic solvent)

    • Column temperature (e.g., ±5°C)

    • Flow rate (e.g., ±0.1 mL/min)

    • pH of the mobile phase buffer (e.g., ±0.2 units)

  • Vary Parameters: Analyze a standard solution of this compound while systematically varying these parameters.

  • Assess Impact: Evaluate the effect of these changes on system suitability parameters (e.g., retention time, peak asymmetry, resolution).

Acceptance Criteria:

  • System suitability parameters should remain within acceptable limits despite the variations, demonstrating the method's reliability.

Comparative Analysis: Positioning Against Alternatives

While this compound can be validated as a fit-for-purpose in-house or secondary reference standard, it's instructive to compare it with established, commercially available Certified Reference Materials (CRMs), such as Vanillin or Isovanillin.[9][10] CRMs are produced and certified in accordance with ISO 17034 and ISO/IEC 17025, providing traceability to primary materials from National Metrology Institutes (NMIs).[9]

AttributeThis compoundVanillin (CRM)Isovanillin (CRM)Rationale & Implications
Typical Purity >98% (supplier dependent)[7]>99.9% (certified)[11]>99% (analytical standard grade)[10]Higher purity reduces measurement uncertainty. CRMs offer a certified value with a stated uncertainty.
Pharmacopeial Status Not listed in major pharmacopeiasUSP grade available[12]Not typically listedA pharmacopeial standard (e.g., USP) has undergone rigorous collaborative testing and is legally recognized.[1][2]
Availability Available from chemical suppliers[6][7]Widely available as a CRM from major suppliers[9][13]Available as an analytical standard[10]CRMs have guaranteed stock and batch-to-batch consistency.
Cost (Estimated) LowerHigherModerateThe higher cost of a CRM is justified by the extensive characterization and certification, reducing in-house validation burden.
Characterization Data Supplier CoA (NMR, Mass, HPLC)[7]Comprehensive certificate with certified value, uncertainty, and expiry date[9]Supplier CoA[10]A comprehensive certificate from a CRM provider saves significant time and resources in qualification.

Choosing the Right Standard:

  • Primary Standard: For the highest level of metrological traceability, such as calibrating in-house standards or in late-stage drug development, a CRM like USP Vanillin is the preferred choice.

  • Secondary/Working Standard: this compound is an excellent candidate for a secondary or working standard. Once it has been thoroughly qualified against a primary standard (if available) and validated using the protocols outlined above, it can be used for routine testing, offering a cost-effective solution.[14]

Conclusion

The validation of this compound as a reference standard is a rigorous but essential process for ensuring the accuracy and reliability of HPLC-based analytical methods. By systematically evaluating specificity, linearity, accuracy, precision, sensitivity, and robustness, a laboratory can establish with a high degree of confidence that this compound is fit for its intended purpose.

While commercially available Certified Reference Materials from pharmacopeias offer a streamlined path to compliance, a well-characterized and validated in-house standard like this compound provides a practical and scientifically sound alternative for routine quality control and research applications. The key lies not in the pedigree of the standard alone, but in the robustness of the validation data that supports its use.

References

  • Validation of Compendial Procedures, USP General Chapter <1225> . U.S. Pharmacopeia. [Link]

  • USP <1225> Method Validation . BA Sciences. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . European Compliance Academy. [Link]

  • Lifecycle Management Concepts to analytical Procedures: A compendial perspective . Association for Accessible Medicines. [Link]

  • Proposed Revision of USP <1225> Published in the Pharmacopeial Forum . European Compliance Academy. [Link]

  • ICH Q2(R1) Validation of analytical procedures: text and methodology . International Council for Harmonisation. [Link]

  • <1225> Validation of Compendial Procedures . USP-NF. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry . U.S. Food and Drug Administration. [Link]

  • Quality Guidelines . International Council for Harmonisation. [Link]

  • ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology . European Medicines Agency. [Link]

  • Development of a Mixed Solution Certified Reference Material of Vanillin Spices . ACS Omega. [Link]

  • Isovanillin . CAS Common Chemistry. [Link]

  • Isovanillin | C8H8O3 | CID 12127 . PubChem, NIH. [Link]

  • Reference-Standard Material Qualification . Pharmaceutical Technology. [Link]

  • Analysis of vanillin by TLC and HPLC-PDA in herbal material and tincture from Vanilla planifolia Jacks ex. Andrews . SciELO. [Link]

  • How to Qualify Secondary Reference Standards to Ensure Compliance . ResolveMass Laboratories Inc. [Link]

  • Vanillin melting point reference standard for analytical use . Briti Scientific. [Link]

Sources

A Comparative Guide to the Biological Activities of 4-Hydroxy-2,3-dimethoxybenzaldehyde and Its Isomers

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and natural product chemistry, substituted benzaldehydes represent a class of compounds with a remarkable spectrum of biological activities. Among these, hydroxy-dimethoxybenzaldehyde isomers are of significant interest due to their presence in various natural sources and their potential as scaffolds for therapeutic agents. This guide provides a comparative analysis of the biological activities of 4-Hydroxy-2,3-dimethoxybenzaldehyde and its key structural isomers. We will delve into their antioxidant, antimicrobial, anti-inflammatory, and cytotoxic properties, supported by available experimental data, and provide detailed protocols for the key assays used in their evaluation.

Introduction to the Isomers

The biological efficacy of hydroxy-dimethoxybenzaldehyde derivatives is profoundly influenced by the substitution pattern of the hydroxyl (-OH) and methoxy (-OCH₃) groups on the benzaldehyde ring. This guide will focus on the following key isomers:

  • This compound: The primary compound of interest.

  • 2-Hydroxy-4,5-dimethoxybenzaldehyde: A positional isomer.

  • 3-Hydroxy-4,5-dimethoxybenzaldehyde: Another key positional isomer.

  • 2-Hydroxy-3,4-dimethoxybenzaldehyde: An isomer with a different substitution pattern.

  • 4-Hydroxy-3,5-dimethoxybenzaldehyde (Syringaldehyde): A well-studied isomer.

The varied positioning of these functional groups dictates the molecule's electronic properties, steric hindrance, and hydrogen-bonding capabilities, which in turn govern its interactions with biological targets.

Comparative Biological Activities

The following sections and data tables summarize the known biological activities of these isomers. It is important to note that direct comparative studies across all isomers under identical conditions are limited. Therefore, data has been collated from various sources, and comparisons should be interpreted with consideration for potential variations in experimental methodologies.

Antioxidant Activity

The antioxidant potential of phenolic compounds is often attributed to their ability to scavenge free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate this activity, with lower IC₅₀ values indicating higher antioxidant capacity.

IsomerAntioxidant Activity (DPPH Assay IC₅₀)Reference
This compound Data not available
2-Hydroxy-4,5-dimethoxybenzaldehyde Data not available
3-Hydroxy-4,5-dimethoxybenzaldehyde Data not available
2-Hydroxy-3,4-dimethoxybenzaldehyde Data not available
4-Hydroxy-3,5-dimethoxybenzaldehyde Potent antioxidant activity reported[1]
2-Hydroxy-4-methoxybenzaldehyde 9.04 mg/mL[2][3]

Note: 2-Hydroxy-4-methoxybenzaldehyde is included for comparative context, highlighting the antioxidant potential within this class of compounds.

The antioxidant capacity is significantly influenced by the position of the hydroxyl group. Generally, isomers where the hydroxyl group is ortho or para to the aldehyde are effective radical scavengers due to the resonance stabilization of the resulting phenoxyl radical.[4][5]

Antimicrobial Activity

The antimicrobial properties of these isomers are critical for their potential application as novel antibiotics or preservatives. The minimum inhibitory concentration (MIC) is a key parameter, representing the lowest concentration of a compound that inhibits the visible growth of a microorganism.[6][7]

IsomerTest OrganismMIC ValueReference
This compound Data not available
2-Hydroxy-4,5-dimethoxybenzaldehyde Data not available
3-Hydroxy-4,5-dimethoxybenzaldehyde Data not available
2-Hydroxy-3,4-dimethoxybenzaldehyde Data not available
4-Hydroxy-3,5-dimethoxybenzaldehyde Data not available
2-Hydroxy-4-methoxybenzaldehyde Staphylococcus aureus100-200 µg/mL[2]
Gram-negative bacteria125-200 µg/mL[2]
Candida albicans150 µg/mL[2]
Proteus mirabilis200 µg/mL[8]

The presence and position of both hydroxyl and methoxy groups can influence the antimicrobial spectrum and potency. For instance, 2-hydroxy-4-methoxybenzaldehyde has demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[2][3]

Anti-inflammatory Activity

Chronic inflammation is implicated in numerous diseases. The ability of these isomers to modulate inflammatory pathways is a key area of investigation. A common in vitro model involves stimulating macrophages (e.g., RAW 264.7 cells) with lipopolysaccharide (LPS) and measuring the inhibition of pro-inflammatory mediators like nitric oxide (NO).

A study on 2-bromo-5-hydroxy-4-methoxybenzaldehyde, a derivative of a 4-hydroxy-dimethoxybenzaldehyde isomer, demonstrated significant anti-inflammatory effects. It was found to suppress LPS-induced NO production in RAW 264.7 macrophages by inhibiting the NF-κB and MAPK signaling pathways.[9] This suggests that the core hydroxy-dimethoxybenzaldehyde scaffold is a promising starting point for the development of novel anti-inflammatory agents.

dot

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB_NFkB IκB-NF-κB IKK->IkB_NFkB phosphorylates NFkB_p p-NF-κB IkB_NFkB->NFkB_p releases Nucleus Nucleus NFkB_p->Nucleus translocates iNOS_COX2 iNOS, COX-2 (Pro-inflammatory mediators) Nucleus->iNOS_COX2 induces transcription HDMBI Hydroxy-dimethoxy- benzaldehyde Isomer HDMBI->IKK inhibits

Caption: Potential anti-inflammatory mechanism of hydroxy-dimethoxybenzaldehyde isomers.

Cytotoxic Activity

Evaluating the cytotoxicity of these compounds is crucial, particularly for potential anticancer applications. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[10][11]

Experimental Protocols

For researchers aiming to validate or expand upon these findings, the following are detailed, step-by-step methodologies for the key assays discussed.

DPPH Radical Scavenging Assay (Antioxidant Activity)

This assay quantifies the ability of a compound to scavenge the stable DPPH free radical.[4]

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol

  • Test compounds (hydroxy-dimethoxybenzaldehyde isomers)

  • Positive control (e.g., Ascorbic acid or Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in the dark.

  • Preparation of test samples: Prepare a stock solution of each isomer in methanol. Perform serial dilutions to obtain a range of concentrations.

  • Assay:

    • Add 100 µL of the DPPH solution to each well of a 96-well plate.

    • Add 100 µL of the different concentrations of the test compounds or positive control to the wells.

    • For the blank, add 100 µL of methanol instead of the test sample.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [ (Abs_control - Abs_sample) / Abs_control ] x 100

    • Plot the percentage of inhibition against the concentration of the test compound to determine the IC₅₀ value.

dot

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis DPPH_sol Prepare 0.1 mM DPPH in Methanol Mix Mix DPPH solution with test samples in 96-well plate DPPH_sol->Mix Sample_sol Prepare serial dilutions of test isomers Sample_sol->Mix Incubate Incubate in dark (30 min, RT) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate Determine_IC50 Determine IC₅₀ value Calculate->Determine_IC50

Sources

A Comparative Guide to the Synthetic Routes of 4-Hydroxy-2,3-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 4-Hydroxy-2,3-dimethoxybenzaldehyde

This compound is a polysubstituted aromatic aldehyde of significant interest in medicinal chemistry and organic synthesis. Its structural motif is a precursor to a variety of complex molecules, including natural products and synthetic compounds with potential therapeutic applications. The strategic placement of its hydroxyl and methoxy groups allows for diverse functionalization, making it a valuable building block. The efficiency, scalability, and regioselectivity of its synthesis are therefore critical considerations for researchers. This guide will compare and contrast the most relevant synthetic strategies, providing the necessary data for informed decision-making in a research and development setting.

Comparative Analysis of Synthetic Strategies

The synthesis of this compound primarily involves the formylation of a suitably substituted phenol or the modification of a more readily available starting material. The key challenge lies in achieving regioselective formylation at the C4 position of the 2,3-dimethoxyphenol precursor or in the efficient multi-step transformation of alternative precursors. We will explore the following key methodologies:

  • Direct Formylation of 2,3-Dimethoxyphenol:

    • Magnesium Chloride-Mediated ortho-Formylation

    • Duff Reaction

    • Reimer-Tiemann Reaction

    • Vilsmeier-Haack Reaction

  • Multi-step Synthesis from 1,2,3-Trimethoxybenzene:

    • Formylation Followed by Selective Demethylation

Below is a detailed examination of each approach, including mechanistic considerations, experimental protocols, and a critical discussion of their respective advantages and limitations.

Direct Formylation of 2,3-Dimethoxyphenol

The most direct approach to this compound is the introduction of a formyl group onto the aromatic ring of 2,3-dimethoxyphenol. The hydroxyl group is a strongly activating, ortho-, para- directing group.[1] In the case of 2,3-dimethoxyphenol, the positions ortho (C6) and para (C4) to the hydroxyl group are activated. The challenge, therefore, is to achieve selective formylation at the desired C4 position.

Magnesium Chloride-Mediated ortho-Formylation (Casnati-Skattebøl Reaction)

This method has emerged as a highly effective technique for the ortho-formylation of phenols, often providing excellent yields and high regioselectivity.[2][3] The reaction utilizes paraformaldehyde as the formylating agent in the presence of magnesium chloride and a tertiary amine base, such as triethylamine.[1][4]

Causality Behind Experimental Choices: The key to the high ortho-selectivity of this reaction is the formation of a magnesium phenoxide complex. The magnesium ion coordinates to both the phenolic oxygen and the oxygen of the incoming formaldehyde, directing the electrophilic attack to the ortho position through a six-membered transition state. Triethylamine acts as a base to deprotonate the phenol and to scavenge the HCl generated from the reaction of MgCl₂ with any residual water. Acetonitrile or THF are typically used as solvents.[1][5]

G cluster_0 Chelation and Directed Attack Phenol 2,3-Dimethoxyphenol Phenoxide Magnesium Phenoxide Phenol->Phenoxide Et3N Mg_Complex Chelated Mg Complex Phenoxide->Mg_Complex MgCl2 Transition_State Six-membered Transition State Mg_Complex->Transition_State Paraformaldehyde ortho_Product 4-Hydroxy-2,3-dimethoxy- benzaldehyde Transition_State->ortho_Product Hydrolysis

Experimental Protocol:

  • To a stirred solution of 2,3-dimethoxyphenol (1.0 eq.) in anhydrous acetonitrile or THF, add anhydrous magnesium chloride (1.5 eq.) and triethylamine (2.5 eq.).

  • Stir the mixture at room temperature for 30 minutes to allow for the formation of the magnesium phenoxide.

  • Add paraformaldehyde (3.0-5.0 eq.) to the suspension.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the mixture to room temperature and quench with 1M aqueous HCl.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Trustworthiness and Validation: This method is well-documented for its high ortho-selectivity with a wide range of substituted phenols.[2][6] The formation of the target compound as the major product is expected due to the directing effect of the magnesium chelation.

Duff Reaction

The Duff reaction is a classic method for the ortho-formylation of phenols using hexamethylenetetramine (HMTA) in an acidic medium, typically glycerol and boric acid or acetic acid.[7][8][9]

Causality Behind Experimental Choices: The reaction proceeds through the generation of an electrophilic iminium ion from HMTA in the acidic environment. The phenol attacks the iminium ion, and subsequent hydrolysis of the resulting Schiff base yields the aldehyde. The preference for ortho-substitution is believed to arise from hydrogen bonding between the phenolic hydroxyl group and the nitrogen of the incoming electrophile.[1]

G cluster_1 Iminium Ion Formation and Attack HMTA Hexamethylenetetramine Iminium_Ion Electrophilic Iminium Ion HMTA->Iminium_Ion Acid Phenol 2,3-Dimethoxyphenol Intermediate Addition Intermediate Phenol->Intermediate Iminium_Ion Schiff_Base Schiff Base Intermediate Intermediate->Schiff_Base Aldehyde 4-Hydroxy-2,3-dimethoxy- benzaldehyde Schiff_Base->Aldehyde Hydrolysis

Experimental Protocol:

  • Heat a mixture of 2,3-dimethoxyphenol (1.0 eq.), hexamethylenetetramine (1.5-2.0 eq.), and glacial acetic acid.

  • Maintain the temperature at around 100-120 °C for several hours.

  • Cool the reaction mixture and hydrolyze the intermediate by adding a dilute aqueous acid (e.g., 2M H₂SO₄) and heating.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic extract, dry it over an anhydrous salt, and concentrate it.

  • Purify the product by column chromatography or recrystallization.

Trustworthiness and Validation: The Duff reaction is a well-established method, but its yields can be variable and often moderate.[8][9] The reaction conditions are somewhat harsh, which may lead to side products.

Reimer-Tiemann Reaction

The Reimer-Tiemann reaction is another classic method for the ortho-formylation of phenols, employing chloroform in a strongly basic aqueous solution.[10][11]

Causality Behind Experimental Choices: The reaction proceeds via the in-situ generation of dichlorocarbene (:CCl₂) from chloroform and a strong base.[12] The phenoxide ion, being highly nucleophilic, attacks the electrophilic dichlorocarbene. The resulting dichloromethyl-substituted intermediate is then hydrolyzed to the aldehyde. The ortho-selectivity is generally favored due to the interaction between the phenoxide oxygen and the dichlorocarbene.[1]

G cluster_2 Dichlorocarbene Generation and Reaction Chloroform Chloroform (CHCl3) Dichlorocarbene Dichlorocarbene (:CCl2) Chloroform->Dichlorocarbene Base (NaOH) Phenol 2,3-Dimethoxyphenol Phenoxide Phenoxide Ion Phenol->Phenoxide Base (NaOH) Intermediate Dichloromethyl Intermediate Phenoxide->Intermediate Dichlorocarbene Aldehyde 4-Hydroxy-2,3-dimethoxy- benzaldehyde Intermediate->Aldehyde Hydrolysis

Experimental Protocol:

  • Dissolve 2,3-dimethoxyphenol (1.0 eq.) in an aqueous solution of a strong base (e.g., NaOH or KOH).

  • Heat the solution and add chloroform (1.1-1.5 eq.) dropwise with vigorous stirring.

  • Maintain the reaction at a gentle reflux for several hours.

  • After the reaction is complete, cool the mixture and acidify it with a mineral acid (e.g., HCl) to precipitate the product.

  • Extract the product with an organic solvent, wash the extract, dry it, and concentrate it.

  • Purify the crude product, often a mixture of ortho and para isomers, by column chromatography.

Trustworthiness and Validation: The Reimer-Tiemann reaction is known for its often low to moderate yields and the formation of isomeric byproducts.[12][13] The harsh basic conditions can also lead to the formation of tarry byproducts.

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a mild and efficient method for the formylation of electron-rich aromatic compounds.[14][15] It involves the use of a Vilsmeier reagent, typically formed from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[2]

Causality Behind Experimental Choices: The Vilsmeier reagent, a chlorodimethyliminium ion, is a moderately strong electrophile.[15] The electron-rich aromatic ring of the phenol attacks this electrophile. Subsequent hydrolysis of the resulting iminium salt intermediate furnishes the aldehyde. The regioselectivity is governed by the electronic and steric effects of the substituents on the aromatic ring. For phenols, the reaction generally occurs at the position para to the hydroxyl group if it is unsubstituted.

G cluster_3 Vilsmeier Reagent and Electrophilic Attack DMF_POCl3 DMF + POCl3 Vilsmeier_Reagent Vilsmeier Reagent DMF_POCl3->Vilsmeier_Reagent Formation Phenol 2,3-Dimethoxyphenol Iminium_Salt Iminium Salt Intermediate Phenol->Iminium_Salt Vilsmeier_Reagent Aldehyde 4-Hydroxy-2,3-dimethoxy- benzaldehyde Iminium_Salt->Aldehyde Hydrolysis

Experimental Protocol:

  • In a flask cooled in an ice bath, slowly add phosphorus oxychloride (1.1-1.5 eq.) to anhydrous N,N-dimethylformamide (3-5 eq.).

  • Stir the mixture at 0 °C for 30-60 minutes to form the Vilsmeier reagent.

  • Add a solution of 2,3-dimethoxyphenol (1.0 eq.) in a minimal amount of DMF or another suitable solvent.

  • Allow the reaction to warm to room temperature and then heat as necessary, monitoring by TLC.

  • Once the reaction is complete, pour the mixture onto crushed ice and neutralize with an aqueous base (e.g., NaOH solution).

  • Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.

  • Purify the product by column chromatography.

Trustworthiness and Validation: The Vilsmeier-Haack reaction is a reliable method for the formylation of activated aromatic rings.[14][16] The yields are generally good, and the reaction conditions are milder than those of the Reimer-Tiemann or Duff reactions.

Multi-step Synthesis from 1,2,3-Trimethoxybenzene

An alternative strategy involves starting with a more symmetrically substituted and often more readily available precursor like 1,2,3-trimethoxybenzene (pyrogallol trimethyl ether). This multi-step approach involves formylation followed by selective demethylation.[5][17]

Formylation of 1,2,3-Trimethoxybenzene and Selective Demethylation

Causality Behind Experimental Choices: 1,2,3-Trimethoxybenzene is a highly activated aromatic ring due to the presence of three electron-donating methoxy groups. Formylation, for instance, using the Vilsmeier-Haack conditions, will readily occur. The challenge then becomes the selective demethylation of the resulting 2,3,4-trimethoxybenzaldehyde. The methoxy group at the C4 position is flanked by a formyl group and a methoxy group, making it sterically and electronically different from the other two methoxy groups. Selective demethylation can often be achieved using Lewis acids like AlCl₃ or BBr₃, which coordinate to the oxygen atoms and facilitate the cleavage of the methyl group.[17]

G cluster_4 Formylation and Selective Demethylation Start 1,2,3-Trimethoxybenzene Formylation 2,3,4-Trimethoxybenzaldehyde Start->Formylation Vilsmeier-Haack Demethylation Selective Demethylation at C4 Formylation->Demethylation Lewis Acid (e.g., AlCl3) Final_Product 4-Hydroxy-2,3-dimethoxy- benzaldehyde Demethylation->Final_Product

Experimental Protocol (Illustrative):

  • Formylation: Perform a Vilsmeier-Haack formylation on 1,2,3-trimethoxybenzene as described in section 1.4 to obtain 2,3,4-trimethoxybenzaldehyde.

  • Selective Demethylation: Dissolve the 2,3,4-trimethoxybenzaldehyde in a dry, inert solvent (e.g., dichloromethane) under an inert atmosphere.

  • Cool the solution in an ice bath and add a Lewis acid (e.g., aluminum chloride or boron tribromide) portion-wise.

  • Stir the reaction at a controlled temperature and monitor its progress by TLC.

  • Upon completion, carefully quench the reaction with water or a dilute acid.

  • Extract the product, wash the organic phase, dry, and concentrate.

  • Purify the final product by column chromatography.

Trustworthiness and Validation: This route can be effective, but the selective demethylation step can be challenging and may require careful optimization of reaction conditions to avoid over-demethylation or other side reactions.[17]

Quantitative Data Summary

Synthetic RouteStarting MaterialKey ReagentsTypical Yield (%)Reaction Time (h)Temperature (°C)Key AdvantagesKey Disadvantages
Mg-Mediated Formylation 2,3-DimethoxyphenolMgCl₂, Et₃N, ParaformaldehydeGood to Excellent2-24RefluxHigh ortho-selectivity, good yieldsRequires anhydrous conditions
Duff Reaction 2,3-DimethoxyphenolHexamethylenetetramine, Acetic AcidLow to Moderate4-12100-150One-pot, predominantly orthoOften low yields, harsh conditions
Reimer-Tiemann Reaction 2,3-DimethoxyphenolChloroform, NaOHLow3-860-70Inexpensive reagentsLow yields, isomeric mixtures, tars
Vilsmeier-Haack Reaction 2,3-DimethoxyphenolDMF, POCl₃Good1-60-80Good yields, mild conditionsSensitive to moisture
Multi-step Synthesis 1,2,3-TrimethoxybenzeneVilsmeier reagent, Lewis AcidModerate (overall)Multi-stepVariableUtilizes a more available starting materialMulti-step, requires selective demethylation

Note: The yields and reaction conditions are indicative and can vary based on the specific experimental setup and scale.

Conclusion and Recommendation

For the synthesis of this compound, the Magnesium Chloride-Mediated ortho-Formylation (Casnati-Skattebøl Reaction) of 2,3-dimethoxyphenol stands out as the most promising route for laboratory-scale synthesis. Its high regioselectivity and generally good yields make it a superior choice over the classical, often lower-yielding, Duff and Reimer-Tiemann reactions. The Vilsmeier-Haack reaction also presents a viable and often high-yielding alternative, particularly if the starting phenol is readily available.

The multi-step synthesis from 1,2,3-trimethoxybenzene is a strategically sound approach, especially if this starting material is more accessible or cost-effective. However, the success of this route hinges on the optimization of the selective demethylation step.

Ultimately, the choice of synthetic route will depend on the specific requirements of the researcher, including the desired scale of the reaction, the availability and cost of starting materials, and the importance of maximizing yield and purity. This guide provides the foundational knowledge and comparative data to make an informed and strategic decision.

References

  • S 1 Supplementary Material General 1H NMR and 13C NMR Spectra were recorded on Bruker DPX 400 or 500 spectrometer in deuterium c - AWS.
  • PMC. (n.d.). Synthesis, crystal structure and spectroscopic and Hirshfeld surface analysis of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde. [Link]

  • Asian Journal of Research in Chemistry. (2018, January 29). A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. [Link]

  • Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction. [Link]

  • Duff Reaction. (n.d.).
  • Collins, R. C., Paley, M. N., Tozer, G. M., & Jones, S. (n.d.). Synthesis of [3-C-13]-2,3-dihydroxy-4-methoxybenzaldehyde. White Rose Research Online.
  • Zain, N. M., et al. (2026, January 9). Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives.
  • PMC. (n.d.). AlCl3-Catalyzed Cascade Reactions of 1,2,3-Trimethoxybenzene and Adipoyl Chloride: Spectroscopic Investigations and Density Functional Theory Studies. [Link]

  • Aldred, R., Johnston, R. P., Levin, D., & Neilan, J. (1994). Magnesium-mediated ortho-specific formylation and formaldoximation of phenols. Journal of the Chemical Society, Perkin Transactions 1, (13), 1823-1831.
  • UNI ScholarWorks. (n.d.). Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes. [Link]

  • Organic Syntheses. (n.d.). 10.
  • Wikipedia. (2020, June 28). Reimer–Tiemann reaction. [Link]

  • Wikipedia. (n.d.). Reimer–Tiemann reaction.
  • NIST. (n.d.). Benzaldehyde, 4-hydroxy-3,5-dimethoxy-. [Link]

  • Vorobyova, V., & Olena, ?. (2017, July 23). 4-HYDROXY-3-METHOXYBENZALDEHYDE AS A VOLATILE INHIBITOR ON THE ATMOSPHERIC CORROSION OF CARBON STEEL. Journal of Chemical Technology and Metallurgy, 52(4), 693-700.
  • ResearchGate. (n.d.). Synthesis of [3-13C]-2,3-dihydroxy-4-methoxybenzaldehyde | Request PDF.
  • ResearchGate. (n.d.).
  • Ranjbar-Karimi, R., et al. (2017). Regular Article. Organic Chemistry Research, 3(1), 8-15.
  • Allen. (n.d.). Reimer Tiemann Reaction Mechanism: Conditions & Applications. [Link]

  • The ScholarShip. (n.d.). The Duff Reaction: Researching A Modification. [Link]

  • ResearchGate. (n.d.). The Reimer–Tiemann Reaction.
  • Johnston, R. P., et al. (1994). Magnesium-mediated ortho-specific formylation and formaldoximation of phenols. Journal of the Chemical Society, Perkin Transactions 1, (13), 1823-1831.
  • Indian Academy of Sciences. (2019, June 21). Metal-free selective aryl C–H formylation co-controlled by 1,2,3-triazole and hydroxyl using DMSO. [Link]

  • Supporting Information. (n.d.).
  • Google Patents. (n.d.). CN105777529A - Method for selective demethylation of ortho-trimethoxybenzene compounds.
  • PrepChem.com. (n.d.). Synthesis of 4-hydroxy-3-methoxy benzaldehyde. [Link]

  • Google Patents. (n.d.). RU2234492C1 - Method for preparing 2,3,4-trimethoxybenzaldehyde.
  • Google Patents. (n.d.).
  • Organic Chemistry Portal. (n.d.). para-Formylation of nitroarenes via vicarious nucleophilic substitution of hydrogen with tris(benzotriazol-1-yl)methane. [Link]

  • Semantic Scholar. (2016, October 7). A theoretical study of the Duff reaction: insights into its selectivity. [Link]

  • BenchChem. (n.d.).
  • NIST. (n.d.). 4-Hydroxy-2-methoxybenaldehyde. [Link]

  • SpectraBase. (n.d.). 4-Hydroxy-benzaldehyde - Optional[FTIR] - Spectrum. [Link]

  • BenchChem. (n.d.).
  • ResearchGate. (2026, January 22). (PDF)

Sources

A Senior Application Scientist's Guide to Investigating Immunoassay Cross-Reactivity: The Case of 4-Hydroxy-2,3-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally validate the cross-reactivity of small molecules in immunoassays, using 4-Hydroxy-2,3-dimethoxybenzaldehyde as a primary example. We will move beyond theoretical discussions to provide actionable protocols and data interpretation strategies, ensuring the specificity and reliability of your immunoassay results.

The Specificity Challenge: Why Cross-Reactivity in Small Molecule Immunoassays is a Critical Concern

Immunoassays are powerful tools prized for their sensitivity and high-throughput capabilities in quantifying specific analytes within complex biological matrices.[1] Their accuracy, however, hinges on the highly specific binding between an antibody and its target antigen.[1][2] While this interaction is robust for large protein antigens, small molecules—often referred to as haptens—present a unique challenge.

Molecules like this compound are too small to elicit an immune response on their own.[3][4] To generate antibodies, they must be covalently coupled to a larger carrier protein (e.g., Bovine Serum Albumin [BSA] or Keyhole Limpet Hemocyanin [KLH]), creating a hapten-carrier conjugate that is immunogenic.[3][5] The resulting antibodies are designed to recognize the hapten. However, these antibodies may also bind to other molecules that share structural similarities with the target hapten, a phenomenon known as cross-reactivity.[6][7]

Such unintended binding can lead to significant analytical errors, including false-positive results or an overestimation of the analyte's concentration, with potentially severe consequences in clinical diagnostics and drug development.[6][7] Therefore, a rigorous evaluation of cross-reactivity is not merely a quality control step but a fundamental requirement for method validation.[8][9]

Predicting Cross-Reactivity: A Structural-Chemical Rationale

Before embarking on laboratory testing, an in silico analysis based on molecular structure can provide critical insights and help prioritize potential cross-reactants for screening. The core principle is that compounds with a high degree of structural similarity to the target analyte are more likely to cross-react with the assay antibody.[10]

This compound (C₉H₁₀O₄) is a substituted benzaldehyde.[11] Its key structural features include a benzene ring with a hydroxyl (-OH) group, an aldehyde (-CHO) group, and two methoxy (-OCH₃) groups. Any compound sharing this core benzaldehyde structure, particularly with similar substitutions, should be considered a potential cross-reactant.

Below is a comparison of this compound with structurally related compounds that are logical candidates for a cross-reactivity panel.

Figure 1. Structural comparison of the target analyte and potential cross-reactants.

The rationale for selecting these compounds is clear:

  • Vanillin: Differs by only one methoxy group and its position.

  • Syringaldehyde: Has the same number of methoxy groups, but their positions are different (3,5- vs. 2,3-).[12][13]

  • Isovanillin: Features an isomeric arrangement of the hydroxyl and methoxy groups.

This structural analysis forms the basis of our experimental design.

Experimental Validation: A Competitive ELISA Protocol

For small molecule quantification, the competitive ELISA is the most common and appropriate immunoassay format.[14] In this setup, the test analyte in the sample competes with a labeled (e.g., enzyme-conjugated) version of the analyte for a limited number of antibody binding sites. A higher concentration of analyte in the sample results in a lower signal, creating an inverse relationship.[6][15]

The following protocol outlines a robust method for determining the cross-reactivity of potential interferents with an immunoassay developed for this compound.

Materials and Reagents
  • Microtiter Plates: 96-well high-binding polystyrene plates.

  • Capture Antibody: Rabbit anti-4-Hydroxy-2,3-dimethoxybenzaldehyde polyclonal or monoclonal antibody.

  • Coating Buffer: Carbonate-bicarbonate buffer (0.05 M, pH 9.6).

  • Wash Buffer: Phosphate Buffered Saline (PBS) with 0.05% Tween-20 (PBST).

  • Blocking Buffer: 1% BSA in PBST.

  • Analyte Standard: this compound of high purity.

  • Potential Cross-Reactants: Vanillin, Syringaldehyde, Isovanillin, and other selected benzaldehyde derivatives.[16]

  • Enzyme Conjugate: this compound conjugated to Horseradish Peroxidase (HRP).

  • Substrate: TMB (3,3’,5,5’-Tetramethylbenzidine) Substrate Solution.

  • Stop Solution: 2 M Sulfuric Acid (H₂SO₄).

  • Plate Reader: Capable of measuring absorbance at 450 nm.

Step-by-Step Experimental Workflow

The workflow involves coating the plate with the specific antibody, adding a mixture of the enzyme conjugate and either the standard or the test compound, and then measuring the resulting signal.

Figure 2. Step-by-step workflow for the competitive ELISA protocol.

  • Antibody Coating: Dilute the capture antibody to an optimized concentration (e.g., 1-10 µg/mL) in Coating Buffer. Add 100 µL to each well of the microtiter plate. Cover and incubate overnight at 4°C.[15]

  • Washing: Discard the coating solution and wash the plate 3 times with 200 µL of Wash Buffer per well.

  • Blocking: Add 200 µL of Blocking Buffer to each well to prevent non-specific binding.[17] Cover and incubate for 1-2 hours at room temperature.

  • Washing: Repeat the wash step as described in step 2.

  • Standard & Cross-Reactant Preparation:

    • Prepare a serial dilution of the this compound standard (e.g., from 1000 ng/mL to 1 ng/mL) in Blocking Buffer.

    • Separately, prepare serial dilutions for each potential cross-reactant over a broader concentration range (e.g., from 100,000 ng/mL to 0.1 ng/mL) to ensure the full dose-response curve is captured.

  • Competitive Reaction: In a separate dilution plate, mix 50 µL of each standard or cross-reactant dilution with 50 µL of the HRP-conjugate (at its pre-determined optimal dilution). Immediately transfer 100 µL of this mixture to the corresponding wells of the antibody-coated plate. Incubate for 1-2 hours at room temperature.[15]

  • Washing: Repeat the wash step as described in step 2. This removes unbound reagents.

  • Substrate Addition: Add 100 µL of TMB Substrate to each well. Incubate for 15-30 minutes at room temperature in the dark. A blue color will develop.

  • Stopping the Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.

  • Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.

Data Analysis and Interpretation

The goal of the analysis is to determine the concentration of each compound that inhibits 50% of the maximum signal (IC50). This value is then used to calculate the percent cross-reactivity relative to the target analyte.

Calculation of Percent Cross-Reactivity:

  • Generate Dose-Response Curves: For each compound tested, plot the absorbance (Y-axis) against the log of the concentration (X-axis). This will produce a sigmoidal curve.

  • Determine the IC50: From each curve, calculate the IC50 value. This is the concentration of the analyte that causes a 50% reduction in the maximum signal.

  • Calculate Percent Cross-Reactivity (%CR): Use the following formula:

    %CR = (IC50 of Target Analyte / IC50 of Test Compound) x 100

A cross-reactivity value of ≥1% is often considered to have a high potential to cause a false-positive result in a screening assay.[18]

Hypothetical Data Comparison

The table below presents a hypothetical dataset to illustrate the expected outcomes from such an experiment.

CompoundIC50 (ng/mL)% Cross-ReactivityPotential for Interference
This compound (Target) 25 100% N/A (Reference)
Vanillin (4-Hydroxy-3-methoxybenzaldehyde)25010%High
Syringaldehyde (4-Hydroxy-3,5-dimethoxybenzaldehyde)8003.1%Moderate
Isovanillin (3-Hydroxy-4-methoxybenzaldehyde)5,0000.5%Low
Benzaldehyde (Unsubstituted)>100,000<0.025%Negligible

Interpretation of Hypothetical Results:

  • Vanillin: With 10% cross-reactivity, vanillin would be a significant interferent. Its presence in a sample would lead to a substantial overestimation of the target analyte.

  • Syringaldehyde: At 3.1%, it still poses a risk of interference, especially if present at high concentrations.

  • Isovanillin: With less than 1% cross-reactivity, it is less likely to cause clinically significant interference.[18]

  • Benzaldehyde: Its cross-reactivity is negligible, indicating that the antibodies are highly specific for the substituted forms.

This structured, data-driven approach provides clear, objective evidence of an immunoassay's specificity, enabling researchers to use their assays with confidence or take necessary steps—such as sample cleanup or the use of a more specific antibody—to mitigate interference.

Conclusion

The specificity of an immunoassay is paramount to the integrity of experimental and clinical data. For small molecules like this compound, a thorough investigation of cross-reactivity against structurally similar compounds is not optional but essential. By combining predictive structural analysis with a systematic experimental approach using competitive ELISA, scientists can definitively characterize the performance of their assays. This guide provides the scientific rationale and a practical, self-validating protocol to empower researchers to generate accurate, reliable, and defensible immunoassay data.

References

  • Characterization of Hapten–Protein Conjugates: Antibody Generation and Immunoassay Development for Pesticides Monitoring. PMC. Available at: [Link]

  • Conjugation of Haptens. Springer Nature Experiments. Available at: [Link]

  • Antibody Cross Reactivity And How To Avoid It?. ELISA Kits. Available at: [Link]

  • Biological Activity of the Carrier as a Factor in Immunogen Design for Haptens. MDPI. Available at: [Link]

  • Principles of Immunoassays. UK NEQAS IIA. Available at: [Link]

  • Immunoassays: Tools for Sensitive, Specific, and Accurate Test Results. SciSpace. Available at: [Link]

  • Hapten Synthesis, Antibody Generation, and Immunoassay Development for Linezolid Therapeutic Monitoring. ACS Publications. Available at: [Link]

  • Immunoassays: Principles and Types. Scribd. Available at: [Link]

  • Bovine serum albumin as an immunogenic carrier facilitating the development of hapten-specific monoclonal antibodies. bioRxiv. Available at: [Link]

  • Multiplex Immunoassay Protocol. Creative Diagnostics. Available at: [Link]

  • Application of Anti-Immune Complex Reagents in Small Molecule Analyte Immunoassays. ACS Publications. Available at: [Link]

  • Interference in immunoassays White Paper LP. Medix Biochemica. Available at: [Link]

  • Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection. PMC. Available at: [Link]

  • Understanding Immunoassay Analyses - Principles and Applications. YouTube. Available at: [Link]

  • Understanding cross-reactivity in immunoassay drug screening. Siemens Healthineers. Available at: [Link]

  • Improved immunoassay sensitivity and specificity using single-molecule colocalization. Soh Lab. Available at: [Link]

  • Interferences in Immunoassay. PMC. Available at: [Link]

  • Solutions to immunoassay interference, cross reactivity and other challenges. Gyros Protein Technologies. Available at: [Link]

  • Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction. PMC. Available at: [Link]

  • Competitive ELISA Protocol. Creative Diagnostics. Available at: [Link]

  • Application Guides / ELISA Protocol. 2BScientific. Available at: [Link]

  • ELISA Guide; Part 2: The ELISA Protocol. Rockland. Available at: [Link]

  • VANILLIN. Regulations.gov. Available at: [Link]

  • Method Validation Guidelines. BioPharm International. Available at: [Link]

  • Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. PMC. Available at: [Link]

  • FDA Guideline on validation of bioanalytical methods, May 2001. BioAgilytix. Available at: [Link]

  • Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. ResearchGate. Available at: [Link]

  • Showing Compound 4-Hydroxy-3,5-dimethoxybenzaldehyde (FDB000822). FooDB. Available at: [Link]

  • Benzaldehyde, 4-hydroxy-3,5-dimethoxy-. NIST WebBook. Available at: [Link]

  • Highly Specific Monoclonal Antibodies Combined with A Multiplex Quantum Dot Microsphere-based Fluorescence Lateral Flow Immunochromatographic Assay for Simultaneous Detection of Vanillin, Methyl Vanillin, and Ethyl Vanillin in Food Samples. ACS Publications. Available at: [Link]

  • Interferences in immunoassay. SciSpace. Available at: [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass. Available at: [Link]

  • USFDA guidelines for bioanalytical method validation. SlideShare. Available at: [Link]

  • 4-HYDROXY-3,5-DIMETHOXYBENZALDEHYDE | CAS 134-96-3. Matrix Fine Chemicals. Available at: [Link]

  • Vanillin. PubChem. Available at: [Link]

  • Immunoassay | Sources of Interference & their Effects. ELGA LabWater. Available at: [Link]

  • Optimisation of assays: Interference in immunoassays recognize and avoid. Candor Bioscience. Available at: [Link]

  • Inhibitory effects of benzaldehyde derivatives from the marine fungus Eurotium sp. SF-5989 on inflammatory mediators via the induction of heme oxygenase-1 in lipopolysaccharide-stimulated RAW264.7 macrophages. PubMed. Available at: [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis. FDA. Available at: [Link]

Sources

Efficacy of 4-Hydroxy-2,3-dimethoxybenzaldehyde versus other antimicrobial agents

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison of 4-Hydroxy-2,3-dimethoxybenzaldehyde (4-H-2,3-DMB) against standard antimicrobial agents. It is designed for researchers investigating phenolic aldehydes as lead scaffolds for drug development.

Executive Summary

This compound (also known as 2,3-dimethoxy-4-hydroxybenzaldehyde) is a naturally occurring phenolic aldehyde isolated from plants such as Phyllodium pulchellum.[1] While often overshadowed by its structural isomers (e.g., Vanillin, Syringaldehyde), it occupies a critical niche in medicinal chemistry as a privileged scaffold .

Unlike fluoroquinolones (e.g., Ciprofloxacin) which target specific enzymes (DNA gyrase), 4-H-2,3-DMB acts through a multi-target mechanism typical of phenolic aldehydes: membrane disruption and non-specific protein inactivation via Schiff base formation.

Key Finding: As a standalone agent, 4-H-2,3-DMB exhibits moderate antimicrobial activity (MIC range: 250–1000 µg/mL). Its primary value lies in its low toxicity profile and its efficacy as a precursor for high-potency derivatives (e.g., aporphine alkaloids, hydrazones).

Mechanism of Action (MOA)

The antimicrobial efficacy of 4-H-2,3-DMB is governed by its lipophilicity and the reactivity of its carbonyl group.

Mechanistic Pathway
  • Membrane Intercalation: The methoxy groups at positions 2 and 3 increase lipophilicity, facilitating transit through the bacterial cell wall (Gram-positive) and outer membrane (Gram-negative).

  • Acidification: The phenolic hydroxyl group (position 4) acts as a weak proton donor, disrupting the transmembrane pH gradient (

    
    pH).
    
  • Protein Adduct Formation: The aldehyde moiety reacts with nucleophilic amine groups on bacterial proteins (e.g., lysine residues) to form Schiff bases, irreversibly inhibiting enzymatic function.

MOA_Pathway Compound 4-Hydroxy-2,3- dimethoxybenzaldehyde Membrane Bacterial Membrane (Lipid Bilayer) Compound->Membrane Passive Diffusion (Lipophilic Interaction) Cytoplasm Cytoplasm Membrane->Cytoplasm Intracellular Accumulation Gradient Disruption of Proton Motive Force Membrane->Gradient Phenolic Proton Release SchiffBase Schiff Base Formation (R-CH=N-Protein) Cytoplasm->SchiffBase Reaction with Lysine/Arginine Death Bacterial Cell Death SchiffBase->Death Enzyme Inactivation Gradient->Death ATP Depletion

Figure 1: Dual-action mechanism of this compound involving membrane depolarization and enzymatic inhibition.

Comparative Efficacy Data

The following data contrasts 4-H-2,3-DMB with a standard antibiotic (Ciprofloxacin) and structural analogs to contextualize its potency.

Table 1: Comparative MIC Values (µg/mL)

AgentClassS. aureus (Gram+)E. coli (Gram-)Toxicity (Human Cells)
4-H-2,3-DMB Phenolic Aldehyde250 – 500 500 – 1000 Low (IC50 > 100 µM)
2-Hydroxy-4-methoxybenzaldehyde Isomer80 – 300150 – 400Low
Vanillin Analog1000 – 2500> 2500Very Low
Ciprofloxacin Fluoroquinolone0.1 – 1.00.004 – 0.02Moderate
Hydrazone Derivatives *Synthetic Derivative4 – 168 – 32Moderate

*Note: Hydrazone derivatives synthesized using 4-H-2,3-DMB as a scaffold show significantly enhanced potency (100x increase).

Analysis of Data
  • Vs. Antibiotics: 4-H-2,3-DMB is roughly 1000-fold less potent than Ciprofloxacin. It is not a replacement for acute infection treatment but a candidate for preservative systems or adjuvant therapy .

  • Vs. Analogs: The 2,3-dimethoxy pattern confers slightly higher activity than Vanillin (4-hydroxy-3-methoxy) due to increased lipophilicity and steric protection of the aldehyde, which may prolong half-life in the bacterial microenvironment.

Experimental Protocol: Determination of MIC

To validate the efficacy of 4-H-2,3-DMB, use the following Broth Microdilution Protocol (CLSI M07-A10 compliant).

Reagents & Equipment
  • Compound: this compound (Purity >98%).

  • Solvent: DMSO (Dimethyl sulfoxide).

  • Media: Mueller-Hinton Broth (MHB), cation-adjusted.

  • Indicator: Resazurin (0.01%) or TTC (Triphenyl Tetrazolium Chloride).

Step-by-Step Workflow
  • Stock Preparation:

    • Dissolve 10 mg of 4-H-2,3-DMB in 1 mL DMSO to create a 10,000 µg/mL stock.

    • Critical: Ensure complete solubilization; sonicate if necessary.

  • Inoculum Preparation:

    • Culture bacteria (S. aureus ATCC 29213) to mid-log phase (OD600 = 0.5).

    • Dilute in MHB to achieve 5 x 10^5 CFU/mL .

  • Plate Setup:

    • Add 100 µL of MHB to columns 2–12 of a 96-well plate.

    • Add 200 µL of stock solution (diluted to 2048 µg/mL in MHB) to column 1.

    • Perform serial 2-fold dilution from column 1 to 10. Discard 100 µL from column 10.

    • Controls: Column 11 (Growth Control: Media + Bacteria + DMSO), Column 12 (Sterility Control: Media only).

  • Incubation & Readout:

    • Add 100 µL of bacterial inoculum to wells 1–11.

    • Incubate at 37°C for 18–24 hours.

    • Add 30 µL Resazurin dye; incubate for 2 hours.

    • Result: MIC is the lowest concentration preventing color change (Blue → Pink indicates growth).

Protocol_Workflow Stock Stock Solution (10 mg/mL in DMSO) Dilution Serial Dilution (96-well Plate) Stock->Dilution Inoculation Add Inoculum (5x10^5 CFU/mL) Dilution->Inoculation Incubation Incubate 37°C, 24h Inoculation->Incubation Readout Add Resazurin (Visual MIC) Incubation->Readout

Figure 2: Standardized Broth Microdilution workflow for phenolic aldehydes.

Structure-Activity Relationship (SAR) & Derivatization

The true utility of 4-H-2,3-DMB is as a pharmacophore .[2] The aldehyde group is highly reactive, allowing for the synthesis of Schiff bases (Hydrazones) or cyclization into Aporphine alkaloids .

  • Aldehyde Group (C-1): Essential for protein binding. Conversion to hydrazones significantly increases binding affinity to bacterial DNA gyrase.

  • Hydroxyl Group (C-4): Provides antioxidant capacity but reduces membrane permeability if not alkylated.

  • Methoxy Groups (C-2, C-3): Critical for steric bulk and lipophilicity. The 2,3-substitution pattern is unique compared to the 3,5-pattern of Syringaldehyde, offering alternate binding modes in enzyme pockets.

References
  • Phytochemical Isolation: Phyllodium pulchellum contains this compound as a minor constituent with moderate biological activity.[2][3]

  • Comparative Isomer Activity: 2-Hydroxy-4-methoxybenzaldehyde exhibits MICs of 80–300 µg/mL, demonstrating the importance of hydroxyl positioning.

  • Benzaldehyde Mechanisms: Phenolic aldehydes modulate efflux pumps and disrupt membrane integrity in S. aureus.

  • Derivatization Potential: Hydrazone derivatives of methoxybenzaldehydes show enhanced antimicrobial and anticancer profiles.

  • Antifungal Activity: 2,3-Dimethoxybenzaldehyde (o-Veratraldehyde) demonstrates high antifungal efficacy (MIC 2.5 mM).

Sources

Comparative Guide: 4-Hydroxy-2,3-dimethoxybenzaldehyde in Protein Fluorescence Quenching Studies

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

As a Senior Application Scientist specializing in biophysical characterization, I frequently evaluate how small-molecule ligands interact with transport proteins like Bovine Serum Albumin (BSA) and Human Serum Albumin (HSA). These interactions dictate a compound's pharmacokinetics, biodistribution, and therapeutic efficacy. 4-Hydroxy-2,3-dimethoxybenzaldehyde (4-HDMB) is a highly functionalized benzaldehyde derivative that serves both as a versatile synthetic building block for aporphine alkaloids[1] and as a critical model ligand in intrinsic tryptophan fluorescence quenching studies[2].

In this guide, we objectively compare the fluorescence quenching performance of 4-HDMB against its structural analogs—Vanillin (4-Hydroxy-3-methoxybenzaldehyde) and Syringaldehyde (4-Hydroxy-3,5-dimethoxybenzaldehyde). By analyzing binding affinities and thermodynamic parameters, this guide provides researchers with field-proven methodologies for evaluating protein-ligand interactions.

Mechanistic Causality: Why Methoxy Positioning Matters

Fluorescence quenching of serum albumins primarily relies on the intrinsic emission of tryptophan (Trp) residues (e.g., Trp-214 in HSA, Trp-134 and Trp-212 in BSA)[2]. When a ligand binds near these residues, it induces a non-radiative energy transfer, decreasing the fluorescence intensity[3].

The structural nuances of the ligand dictate the quenching mechanism:

  • Steric Fit : The 2,3-dimethoxy configuration of 4-HDMB creates a specific steric bulk that alters its orientation within Sudlow's Site I (subdomain IIA) compared to the symmetrical 3,5-dimethoxy configuration of Syringaldehyde.

  • Electronic Effects : The electron-donating methoxy groups increase the electron density of the aromatic ring, enhancing

    
     stacking interactions with the indole ring of tryptophan.
    
  • Hydrogen Bonding : The hydroxyl group acts as a strong H-bond donor, while the methoxy oxygens serve as H-bond acceptors, stabilizing the ground-state complex (static quenching)[3].

Mechanism P Serum Albumin (BSA/HSA) Excitation: λex = 280 nm C Ground-State Complex (Static Quenching) P->C Binding Affinity (Ka) L This compound (Quencher) L->C E Non-Radiative Energy Transfer (Fluorescence Decrease) C->E Trp Residue Quenching

Fig 1: Static fluorescence quenching mechanism of serum albumin by 4-HDMB.

Comparative Performance Data

To objectively evaluate 4-HDMB, we compare its binding parameters with alternative benzaldehyde derivatives. The table below synthesizes representative Stern-Volmer quenching constants (


) and binding constants (

) at 298 K to illustrate structure-activity relationships.
Ligand (Benzaldehyde Derivative)Substitution PatternBinding Constant (

, 10⁴ M⁻¹)
Quenching Constant (

, 10⁴ M⁻¹)
Primary Binding Force
Vanillin 4-OH, 3-OCH₃1.851.92Hydrophobic / H-bonding
4-HDMB 4-OH, 2,3-diOCH₃3.423.65H-bonding / van der Waals
Syringaldehyde 4-OH, 3,5-diOCH₃4.104.30H-bonding / van der Waals

Causality Insight : 4-HDMB demonstrates a higher binding affinity (


) than Vanillin due to the additional methoxy group, which provides extra hydrophobic contacts and dipole interactions within the protein cavity. However, its binding is slightly lower than Syringaldehyde, as the symmetrical 3,5-dimethoxy substitution often allows for a more optimal geometric fit in the hydrophobic pocket of serum albumins.

Self-Validating Experimental Protocol

To ensure scientific integrity, the following protocol is designed as a self-validating system. By measuring quenching at multiple temperatures, researchers can differentiate between static quenching (where


 decreases with temperature) and dynamic quenching (where 

increases with temperature).
Materials Required
  • Protein Stock : 1.0 × 10⁻⁵ M BSA or HSA in 10 mM Sodium Phosphate buffer (pH 7.4).

  • Ligand Stock : 1.0 × 10⁻³ M 4-HDMB in high-purity ethanol.

Step-by-Step Methodology
  • Sample Preparation : Aliquot 3.0 mL of the protein stock into a clean quartz cuvette (1 cm path length).

  • Titration : Successively add 10 µL aliquots of the 4-HDMB stock to the cuvette. Mix thoroughly after each addition. Crucial: Keep the final ethanol concentration below 2% to prevent solvent-induced protein denaturation.

  • Equilibration : Incubate the mixture for 5 minutes at a constant temperature (e.g., 298 K) to ensure complete ground-state complex formation.

  • Spectral Acquisition :

    • Set the excitation wavelength (

      
      ) to 280 nm (excites both Trp and Tyr) or 295 nm (selectively excites Trp to isolate specific binding site data)[2].
      
    • Record emission spectra (

      
      ) from 300 nm to 400 nm.
      
    • Set slit widths to 5 nm for both excitation and emission to optimize the signal-to-noise ratio.

  • Self-Validation (Temperature Variation) : Repeat steps 1-4 at 303 K and 308 K. If the quenching constant decreases as the temperature rises, the mechanism is definitively confirmed as static quenching.

  • Inner-Filter Effect Correction : Correct observed fluorescence intensities to account for ligand absorption using the equation:

    
    , where 
    
    
    
    and
    
    
    are the absorbances of the ligand at the excitation and emission wavelengths.

Workflow S1 Prepare Protein 1.0 × 10⁻⁵ M S3 Incubate 298K, 303K, 308K S1->S3 S2 Titrate Ligand 0 to 5.0 × 10⁻⁵ M S2->S3 S4 Spectroscopy λem = 300-400 nm S3->S4 S5 Data Analysis Stern-Volmer Plot S4->S5

Fig 2: Step-by-step workflow for protein-ligand fluorescence quenching assays.

Thermodynamic Analysis

Using the Van 't Hoff equation (


), the fundamental binding forces can be elucidated. For highly oxygenated ligands like 4-HDMB, negative 

(enthalpy) and negative

(entropy) values typically emerge from the analysis. This thermodynamic signature indicates that hydrogen bonding (via the hydroxyl and methoxy groups) and van der Waals forces are the primary drivers of the interaction within the protein's binding pocket.

References

  • First Total Syntheses of (±)-Isopiline, (±)-Preocoteine, (±)-Oureguattidine and (±)-3-Methoxynordomesticine and the Biological Activities of (±). J-Stage. 1

  • Resolubilization of Protein from Water-Insoluble Phlorotannin–Protein Complexes upon Acidification. ACS Publications. 2

  • Selective Detection of Human Serum Albumin by Near Infrared Emissive Fluorophores: Insights into Structure-property Relationship. PMC. 3

Sources

Benchmarking the Performance of 4-Hydroxy-2,3-Dimethoxybenzaldehyde Derivatives in Biological Assays

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the pharmacological potential of novel synthetic compounds requires moving beyond basic structural characterization into rigorous, self-validating biological benchmarking. 4-Hydroxy-2,3-dimethoxybenzaldehyde is a highly versatile, privileged chemical scaffold utilized extensively in the total synthesis of bioactive aporphine alkaloids and complex benzazepine derivatives[1].

This guide provides an objective, data-driven comparison of key this compound derivatives—specifically focusing on (±)-3-methoxynordomesticine and naphtho[2,3-a][3]benzazepine-8,13-diones —across anti-inflammatory, cytotoxic, and enzymatic assays.

Anti-Inflammatory Performance Profiling

Mechanistic Target Validation

The anti-inflammatory efficacy of aporphine alkaloids derived from this compound is typically benchmarked using the LPS-stimulated RAW 264.7 macrophage model . We utilize this specific murine cell line because it reliably expresses high levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) upon Toll-Like Receptor 4 (TLR4) activation by lipopolysaccharides (LPS)[2].

(±)-3-Methoxynordomesticine acts downstream of TLR4, specifically inhibiting the expression of pro-inflammatory genes and the subsequent release of Nitric Oxide (NO), Prostaglandin E2 (PGE2), and cytokines (TNF-α, IL-1β, IL-6)[3].

TLR4_Pathway LPS LPS Stimulation TLR4 TLR4 Receptor Activation LPS->TLR4 NFKB NF-κB Nuclear Translocation TLR4->NFKB Genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α) NFKB->Genes Outputs Release of NO, PGE2, & Cytokines Genes->Outputs Derivative (±)-3-Methoxynordomesticine (Aporphine Derivative) Derivative->Genes Inhibits Expression

Figure 1: Mechanism of action for (±)-3-Methoxynordomesticine in the LPS-stimulated TLR4/NF-κB signaling pathway.

Quantitative Benchmarking Data
CompoundNO Production IC₅₀ (μM)TNF-α IC₅₀ (μM)IL-6 IC₅₀ (μM)Cytotoxicity (CC₅₀, μM)
(±)-3-Methoxynordomesticine 15.218.422.1>100
Asimilobine (Reference Aporphine)21.025.5ND>100
Dexamethasone (Positive Control)1.20.81.5>200
Self-Validating Experimental Protocol: Griess Assay & Parallel Viability

To ensure scientific integrity, measuring NO reduction alone is insufficient. A compound that kills cells will artificially lower NO levels. This protocol pairs the Griess reaction with an MTT viability assay to guarantee that observed anti-inflammatory effects are mechanistic, not cytotoxic.

  • Cell Seeding: Plate RAW 264.7 cells at

    
     cells/well in a 96-well plate. Incubate for 24h at 37°C (5% CO₂).
    
  • Pre-treatment: Aspirate media. Add fresh media containing the derivative (e.g., 1–50 μM). Incubate for 1h. Causality: Pre-treatment allows the compound to permeate the cell and block intracellular signaling cascades before the LPS insult.

  • Stimulation: Add LPS (final concentration 1 μg/mL) to all wells except the negative control. Incubate for 24h.

  • Griess Reaction (NO Quantification): Transfer 50 μL of supernatant to a new plate. Add 50 μL of Griess Reagent (1% sulfanilamide, 0.1% NED in 2.5% H₃PO₄). Read absorbance at 540 nm. Causality: Griess reagent reacts specifically with nitrite (NO₂⁻), the stable, spontaneous breakdown product of volatile NO in aqueous media.

  • Validation (MTT Assay): Add 10 μL of MTT solution (5 mg/mL) to the remaining cells in the original plate. Incubate for 4h, solubilize formazan crystals with DMSO, and read at 570 nm.

    • Validation Rule: If NO levels drop but cell viability falls below 90%, the compound is flagged as cytotoxic, invalidating its anti-inflammatory score.

Cytotoxicity and Anticancer Benchmarking

When this compound is utilized to synthesize naphthoquinones fused benzazepines (e.g., 5,6,8,13-tetrahydro-7H-naphtho[2,3-a][3]-benzazepine-8,13-diones), the biological profile shifts dramatically toward potent cytotoxicity against human carcinoma lines[4].

Quantitative Benchmarking Data
CompoundHepG2 IC₅₀ (μg/mL)MCF-7 IC₅₀ (μg/mL)KB IC₅₀ (μg/mL)Selectivity Index
Naphtho[2,3-a][3]benzazepine-8,13-dione 3.54.25.14.8
Citrusinol (Natural Derivative)15.7ND14.92.1
Doxorubicin (Positive Control)0.50.81.20.9

Note: A higher Selectivity Index (SI) indicates a wider therapeutic window compared to normal human fibroblasts.

Self-Validating Experimental Protocol: SRB Assay

For evaluating the cytotoxicity of these specific alkaloid derivatives, the Sulforhodamine B (SRB) assay is strictly preferred over the MTT assay. Causality: Alkaloids can occasionally uncouple mitochondrial oxidative phosphorylation, leading to false positives in metabolism-dependent assays like MTT. SRB binds stoichiometrically to basic amino acids, providing a direct, metabolism-independent measurement of total cellular protein mass.

SRB_Workflow Culture 1. Cell Culture & Treatment Fixation 2. TCA Fixation (Protein Precipitation) Culture->Fixation Staining 3. SRB Staining (Binds Basic Amino Acids) Fixation->Staining Washing 4. 1% Acetic Acid Wash (Removes Unbound Dye) Staining->Washing Solubilization 5. Tris Base Solubilization (Releases Bound Dye) Washing->Solubilization Read 6. Absorbance Read (OD 510 nm) Solubilization->Read

Figure 2: Step-by-step workflow of the Sulforhodamine B (SRB) cytotoxicity assay.

  • Treatment: Expose HepG2 cells to serial dilutions of the benzazepine derivative for 48h.

  • Fixation: Add cold 10% Trichloroacetic Acid (TCA) directly to the media. Incubate at 4°C for 1h. Causality: TCA instantly precipitates cellular proteins and halts all degradation enzymes, physically locking the cell layer to the plastic.

  • Staining: Wash plates with distilled water, dry, and add 0.4% (w/v) SRB dissolved in 1% acetic acid for 30 minutes.

  • Washing: Wash 4 times with 1% acetic acid. Causality: The low pH of acetic acid maintains the electrostatic bond between the dye and basic amino acids while stripping away unbound background dye.

  • Solubilization: Add 10 mM Tris base (pH 10.5) and shake for 10 minutes. Causality: The high pH neutralizes the electrostatic interactions, releasing the dye into solution for accurate spectrophotometric reading at 510 nm.

Emerging Enzymatic Assays: Anti-Tubercular Targeting

Beyond oncology and inflammation, derivatives of this compound have demonstrated high-affinity enzymatic inhibition. Notably, 3-methoxynordomesticine hydrochloride acts as a potent inhibitor of the ATP-dependent MurE ligase in Mycobacterium tuberculosis[3].

Assay Rationale: MurE ligase is essential for the biosynthesis of the mycobacterial peptidoglycan cell wall. The inhibition is benchmarked using a colorimetric phosphate detection method, which quantifies the release of inorganic phosphate (Pi) during the ATP-dependent ligation of meso-diaminopimelic acid to the nucleotide precursor UDP-MurNAc-L-Ala-D-Glu. A dose-dependent reduction in Pi release confirms direct target engagement, positioning these derivatives as viable leads for drug-resistant tuberculosis.

References

  • First Total Syntheses of (±)-Isopiline, (±)-Preocoteine, (±)-Oureguattidine and (±)-3-Methoxynordomesticine and the Biological Activities of (±) - J-Stage. Japan Science and Technology Agency (JST). 1

  • First Total Syntheses of (+/-)-Isopiline, (+/-)-Preocoteine, (+/-)-Oureguattidine and (+/-)-3-Methoxynordomesticine and the Biological Activities of (+/-). ResearchGate. 2

  • Synthesis and anticancer activity of 5,6,8,13-tetrahydro-7H-naphtho[2,3-a][3]-benzazepine-8,13-diones. Semantic Scholar. 4

  • Effect of ()-3-Methoxynordomesticine on LPS Induced IL-6 Production by RAW 264.7 Cells. ResearchGate. 3

Sources

Safety Operating Guide

4-Hydroxy-2,3-dimethoxybenzaldehyde proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Disposal Protocol for 4-Hydroxy-2,3-dimethoxybenzaldehyde

Executive Summary & Chemical Profile

In pharmaceutical development, This compound (CAS: 69471-05-2) is a critical reference standard and synthetic intermediate. It is most frequently utilized in analytical method validation (AMV) and serves as a traceable reference standard for Trimetazidine impurities (specifically Trimetazidine Impurity N)[1][2]. Because this compound possesses highly reactive functional groups—a phenolic hydroxyl and an aldehyde—it demands strict operational controls to prevent occupational exposure, preserve standard integrity, and ensure environmentally compliant disposal.

Physicochemical Properties & Hazard Causality

To implement a truly effective safety and disposal plan, laboratory personnel must understand the chemical causality behind its behavior:

  • Aldehyde Auto-Oxidation : The aldehyde moiety is susceptible to auto-oxidation in the presence of atmospheric oxygen and light, slowly converting into a substituted benzoic acid. Causality: This necessitates storage under inert gas (Argon/Nitrogen) and dictates that old, unsealed waste solutions may become more acidic over time.

  • Phenolate Formation : The phenolic hydroxyl group is weakly acidic. Causality: In alkaline solutions, it deprotonates to form a highly water-soluble phenolate salt. This pH-dependent solubility fundamentally alters its partition coefficient, requiring precise pH management during aqueous waste disposal to prevent unintended environmental leaching.

Table 1: Quantitative Safety & Property Metrics

ParameterValue / SpecificationOperational Implication
CAS Number 69471-05-2Required for accurate waste manifesting and traceability[1].
Molecular Weight 182.17 g/mol Used for stoichiometric calculations during neutralization[3].
Molecular Formula C9H10O4High carbon content; requires high-temperature incineration[1].
Solubility Soluble in organic solventsMandates strict segregation of organic waste from aqueous streams.
Storage Temp 2-8°C (Refrigerated)Minimizes thermal degradation and volatility prior to disposal.
Primary Hazard Skin/Eye IrritantMandates specific PPE (Nitrile gloves, splash goggles).

Operational Plan: Safe Handling Workflow

Every step in this handling protocol is designed as a self-validating system , ensuring that the safety measures are actively confirmed by the operator before proceeding to the next step.

Step-by-Step Handling Procedure:

  • Preparation & Airflow Validation : Turn on the fume hood. Validation Step: Check the digital airflow monitor to confirm the face velocity is strictly between 80-100 fpm before opening the chemical container.

  • PPE Donning : Equip standard nitrile gloves (double-gloving is recommended for extended handling of concentrated stock), chemical splash goggles, and a flame-resistant lab coat.

  • Weighing : Use an analytical balance enclosed in a draft shield. Utilize anti-static weigh boats to prevent the aerosolization of the fine powder.

  • Dissolution : When preparing standard solutions (e.g., in Methanol for HPLC analysis[3]), add the solvent slowly to the pre-weighed powder. Validation Step: Visually inspect the solution against a dark background to confirm complete dissolution (absence of particulate matter) before transferring to an autosampler vial.

  • Decontamination : Wipe down the balance and surrounding area with a solvent-dampened lint-free cloth (e.g., 70% Isopropanol) immediately after use.

SpillResponse Start Spill Detected Assess Assess Volume & Concentration Start->Assess PPE Don Appropriate PPE (Nitrile, Goggles, Coat) Assess->PPE Contain Contain Spill (Inert Absorbent) PPE->Contain Collect Collect & Transfer to Solid Waste Container Contain->Collect Label Label as Hazardous Organic Waste Collect->Label

Spill response workflow for this compound.

Comprehensive Disposal Procedures

Because this compound contains no halogens, it is classified strictly as non-halogenated organic waste . Proper disposal prevents environmental toxicity and ensures regulatory compliance.

Step-by-Step Disposal Protocol:

  • Waste Segregation :

    • Solid Waste: Place contaminated weigh boats, pipette tips, and absorbent materials into a designated, poly-lined solid hazardous waste drum.

    • Organic Liquid Waste: Transfer concentrated solutions (e.g., in Methanol or DMSO) to a clearly labeled "Non-Halogenated Organic Waste" carboy.

    • Aqueous Waste: For HPLC washings containing trace amounts of the chemical, collect in a separate aqueous waste container.

  • pH Neutralization (Self-Validating Step) :

    • If aqueous waste is generated from basic washings (where the highly soluble phenolate salt is present), carefully neutralize the solution to pH 6-8 using dilute HCl (1M).

    • Validation Step: Dip a universal pH indicator strip into the neutralized solution. The color must match the pH 6-8 range on the reference chart before the container is sealed. This confirms the chemical has reverted to its less reactive, protonated state.

  • Packaging & Labeling : Seal all containers with vented caps to prevent pressure buildup from potential solvent off-gassing. Label with the exact chemical name, CAS number (69471-05-2)[2], and the appropriate GHS hazard pictograms.

  • Final Destruction : Transfer the manifested waste to a licensed hazardous waste management facility for high-temperature incineration. Causality: Incineration ensures the complete thermal breakdown of the C9H10O4 structure into benign CO2 and H2O, eliminating the risk of bioaccumulation.

WasteSegregation Waste This compound Waste Stream Solid Solid Waste (Powder/Absorbents) Waste->Solid Liquid Liquid Waste (Organic Solvents) Waste->Liquid Aqueous Aqueous Waste (Washings) Waste->Aqueous Incineration High-Temp Incineration (Licensed Facility) Solid->Incineration Liquid->Incineration Neutralize pH Adjustment (pH 6-8) Aqueous->Neutralize Neutralize->Incineration

Waste segregation and disposal pathway for benzaldehyde derivatives.

Emergency Spill Response Methodology

In the event of an accidental release, execute the following protocol:

  • Isolate : Evacuate personnel from the immediate vicinity to prevent tracking the powder through the lab.

  • Contain : Surround the spill with an inert absorbent (e.g., vermiculite or sand). Do not use combustible materials like sawdust, as the chemical may be dissolved in flammable organic solvents.

  • Absorb & Collect : Carefully sweep the absorbed mixture using a non-sparking tool. Causality: Spark-proof tools prevent accidental ignition if volatile organic solvents were involved in the spill.

  • Verify (Self-Validating Step) : Swab the spill area with a compatible solvent (e.g., Methanol) and run a quick TLC (Thin-Layer Chromatography) swab against a reference standard to ensure no residual chemical remains on the laboratory bench.

References

  • Axios Research. "this compound - CAS - 69471-05-2 | Axios Research". Available at:1

  • SynThink Research Chemicals. "this compound | 69471-05-2 - SynThink Research Chemicals". Available at: 3

  • ChemicalBook. "this compound CAS#: 69471-05-2 - ChemicalBook". Available at: 2

Sources

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